molecular formula C8H8ClNO2 B1590935 Ethyl 4-Chloronicotinate CAS No. 37831-62-2

Ethyl 4-Chloronicotinate

Cat. No.: B1590935
CAS No.: 37831-62-2
M. Wt: 185.61 g/mol
InChI Key: STYWLPMGYBPSRJ-UHFFFAOYSA-N
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Description

Ethyl 4-Chloronicotinate Hydrochloride (CAS 174496-99-2) is a high-purity chemical intermediate specializing in medicinal chemistry and drug discovery research. With the molecular formula C₈H₉Cl₂NO₂ and a molecular weight of 222.07 g/mol, this compound serves as a versatile building block for the synthesis of more complex, biologically active molecules . Its structure, featuring a chlorinated pyridine ring and an ester group, makes it a valuable precursor in constructing pharmacophores aimed at various therapeutic targets. This compound's primary research value lies in its role as a key synthetic intermediate for developing novel active compounds. Recent scientific investigations into structurally related nicotinate and quinolinone derivatives have demonstrated potent antiproliferative effects against human cancer cell lines, such as non-small cell lung cancer (A549) and colon cancer (HCT-116), by inducing caspase-dependent apoptosis and cell cycle arrest . Furthermore, similar ethyl nicotinate scaffolds are being explored in the design of brain-permeable positron emission tomography (PET) tracers, such as those targeting the P2Y12 receptor on microglia, which is a promising biomarker for neuroinflammation in neurodegenerative diseases . These research avenues highlight the potential of Ethyl 4-Chloronicotinate Hydrochloride as a critical starting material in oncology and neuroscience drug development programs. This product is offered with a minimum purity of 97% and must be stored in an inert atmosphere at -20°C to ensure stability . It is supplied For Research Use Only. This chemical is strictly for professional laboratory, research, and manufacturing applications. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

ethyl 4-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-5-10-4-3-7(6)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYWLPMGYBPSRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30556121
Record name Ethyl 4-chloropyridine-3-carboxylate
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Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37831-62-2
Record name Ethyl 4-chloropyridine-3-carboxylate
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Record name ethyl 4-chloropyridine-3-carboxylate
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Foundational & Exploratory

Technical Guide: Ethyl 4-Chloronicotinate (CAS 13789-74-7)

Author: BenchChem Technical Support Team. Date: February 2026

The Linchpin Intermediate for Fused Heterocycle Synthesis [1]

Executive Summary

Ethyl 4-chloronicotinate (CAS 13789-74-7) is a specialized pyridine derivative utilized primarily as a scaffold for synthesizing complex heterocyclic drugs.[1] Its structural uniqueness lies in the 4-chloro substituent, which is activated for Nucleophilic Aromatic Substitution (


) by the para-positioned pyridine nitrogen and the ortho-positioned ester group.

This guide addresses the technical requirements for handling, reacting, and utilizing this intermediate in the synthesis of 1,6-naphthyridines , a pharmacophore found in potent kinase inhibitors (e.g., FGFR4, VEGFR targets).

Chemical Identity & Properties

The following data establishes the baseline for identification and quality control.

ParameterSpecification
CAS Number 13789-74-7
IUPAC Name Ethyl 4-chloropyridine-3-carboxylate
Molecular Formula

Molecular Weight 185.61 g/mol
Appearance Colorless to light yellow liquid (often solidifies upon cooling)
Boiling Point 118–120 °C (at 2 mmHg)
Solubility Soluble in DCM, EtOAc, DMSO, Ethanol; Insoluble in water
Key Reactivity High susceptibility to

at C4; Ester condensation at C3

Mechanistic Core: The "Activated Pyridine"

To optimize reactions, one must understand the electronic bias of the molecule. The C4 position is not merely a chloride; it is an electron-deficient "trap" driven by two forces:[1]

  • Inductive/Resonance Withdrawal: The ester group at C3 pulls electron density, destabilizing the bond at C4.

  • Nitrogen Activation: The pyridine nitrogen (para to the chloride) acts as an electron sink, stabilizing the Meisenheimer intermediate formed during nucleophilic attack.

Reactivity Visualization

The following diagram maps the electrophilic sites and the logical flow of functionalization.

ReactivityMap E4CN Ethyl 4-Chloronicotinate (CAS 13789-74-7) C4 C4 Position (Cl) Primary Electrophile E4CN->C4 High Reactivity C3 C3 Position (Ester) Secondary Electrophile E4CN->C3 Moderate Reactivity SNAr SNAr Displacement (Amines/Thiols) C4->SNAr Step 1: Substitution Cyclization Cyclization (Formation of Bicyclic Systems) C3->Cyclization SNAr->Cyclization Step 2: Ring Closure (involving C3 Ester)

Caption: Mechanistic hierarchy showing the sequential activation of the C4 chloride followed by the C3 ester.

Primary Application: 1,6-Naphthyridine Synthesis

The most high-value application of Ethyl 4-chloronicotinate is the construction of the 1,6-naphthyridine scaffold.[1] This bicyclic system is a bioisostere of quinoline and is critical in modern oncology drug discovery.

The Synthetic Pathway

The transformation typically follows a "Displace-then-Cyclize" strategy.[1]

  • Displacement: An aniline or amine displaces the 4-Cl.[1]

  • Cyclization: The newly installed amine (or an adjacent group) attacks the ethyl ester (often requiring strong base or heat) to close the second ring.

NaphthyridineSynthesis SM Ethyl 4-Chloronicotinate Inter Intermediate: Ethyl 4-(arylamino)nicotinate SM->Inter SNAr Reaction (DMF, DIPEA, 80°C) Amine Functionalized Amine (e.g., 4-Fluoroaniline) Amine->Inter SNAr Reaction (DMF, DIPEA, 80°C) Product 1,6-Naphthyridine Scaffold (Kinase Inhibitor Core) Inter->Product Intramolecular Condensation Inter->Product Loss of EtOH Base Cyclizing Agent (e.g., NaOEt / Heat) Base->Product Intramolecular Condensation

Caption: Workflow for converting Ethyl 4-chloronicotinate into a bioactive 1,6-naphthyridine core.

Experimental Protocols

These protocols are designed to be self-validating.[1] The use of TLC monitoring is mandatory to prevent over-reaction or hydrolysis of the ester.

Protocol A: Displacement (Synthesis of Ethyl 4-aminonicotinates)

Objective: Replace the 4-Cl with a primary amine (


) while preserving the ethyl ester.[1]

Reagents:

  • Ethyl 4-chloronicotinate (1.0 eq)[1]

  • Amine (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)[1]

  • Solvent: Acetonitrile (MeCN) or DMF (if solubility is poor).

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-chloronicotinate in MeCN (0.2 M concentration).

  • Addition: Add DIPEA followed by the amine dropwise at room temperature.

    • Why DIPEA? It scavenges the HCl generated. Inorganic bases (like

      
      ) can sometimes cause hydrolysis of the ester if water is present.
      
  • Reaction: Heat the mixture to 60–80°C . Monitor by TLC (Hexane:EtOAc 3:1).

    • Checkpoint: The starting material (high

      
      ) should disappear; a more polar fluorescent spot (product) will appear.
      
  • Workup (Critical):

    • If DMF was used: Pour reaction mixture into ice-water (5x volume). The product often precipitates. Filter and wash with water.

    • If MeCN was used: Concentrate in vacuo.[2] Redissolve in EtOAc, wash with saturated

      
       and Brine.
      
  • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography.

Protocol B: Handling & Storage
  • Stability: The C-Cl bond is stable at room temperature, but the ester is moisture-sensitive.[1]

  • Storage: Store at 2–8°C under Argon/Nitrogen.

  • Safety: This compound is a skin irritant and lachrymator. All operations must be performed in a fume hood.

Synthesis of the Core (Back-Integration)

If commercial stock is unavailable, Ethyl 4-chloronicotinate can be synthesized from Ethyl 4-hydroxynicotinate (also known as the 4-pyridone tautomer).[1]

Reaction:


[1]

Note on Purity: Complete removal of phosphoryl chloride (


) is essential before attempting the 

reaction, as residual acid will destroy the amine nucleophile.

References

  • PubChem Compound Summary. (n.d.). Ethyl 4-chloronicotinate.[1][3] National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors. PubMed. Retrieved from [Link]

Sources

Technical Monograph: Ethyl 4-Chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 4-Chloronicotinate Molecular Structure Content Type: Technical Monograph Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists[1][2]

The "Pivot Point" Intermediate in Kinase Inhibitor Design[2]

Executive Summary

Ethyl 4-chloronicotinate (CAS: 14574-12-0) serves as a critical electrophilic scaffold in modern medicinal chemistry.[1][2] Distinguished by its 3,4-functionalization pattern on the pyridine ring, it acts as a regioselective "pivot point" for constructing fused bicyclic heterocycles (e.g., 1,6-naphthyridines, pyrazolopyridines).[1] Its utility is driven by the synergistic electronic activation of the C4-chlorine atom by the adjacent C3-ester group and the pyridine nitrogen, facilitating rapid Nucleophilic Aromatic Substitution (


) under mild conditions.[1] This guide analyzes its structural properties, reaction engineering, and application in the synthesis of Bub1 kinase inhibitors.[1]

Molecular Architecture & Electronic Profile[2]

Structural Geometry

The molecule consists of a pyridine ring substituted at the C3 position with an ethyl ester and at the C4 position with a chlorine atom.

  • Formula:

    
    
    
  • Molecular Weight: 185.61 g/mol [2]

  • Geometry: Planar aromatic ring; the ester group typically adopts a conformation coplanar with the ring to maximize

    
    -conjugation, though steric repulsion from the bulky C4-chlorine can induce a slight twist, increasing the reactivity of the ester carbonyl.[1]
    
Electronic Activation (The "Hotspot" Theory)

The reactivity of Ethyl 4-chloronicotinate is defined by the lability of the C4-chlorine.[1] This position is electronically "super-activated" due to two converging vectors:

  • Inductive Withdrawal (-I): The pyridine nitrogen (N1) and the ester carbonyl (at C3) both pull electron density away from the ring, making the carbons electrophilic.[1]

  • Resonance Stabilization (-M): Upon nucleophilic attack at C4, the developing negative charge at C3 is stabilized by the adjacent ester carbonyl (forming a stable enolate-like Meisenheimer complex).[1][2] This specific stabilization makes the C4 position significantly more reactive toward

    
     than the C2 or C6 positions in this specific substitution pattern.
    

Synthetic Pathways[2][3][4][5]

The industrial preparation of Ethyl 4-chloronicotinate typically proceeds via the chlorination of 4-hydroxynicotinic acid derivatives.[2] This route is preferred over direct chlorination of nicotinic esters due to regioselectivity control.

Primary Synthesis Protocol (Deoxychlorination)

Precursor: Ethyl 4-hydroxynicotinate (or 4-hydroxynicotinic acid).[1][2] Reagent: Phosphorus Oxychloride (


).[1]
Mechanism:  The pyridone oxygen attacks 

, creating a leaving group that is displaced by chloride ion in an addition-elimination sequence.[1]
Experimental Workflow (Representative Scale)
  • Charge: Suspend Ethyl 4-hydroxynicotinate (1.0 eq) in neat

    
     (excess, ~5-10 eq).
    
  • Activation: Heat to reflux (105°C) for 2–4 hours. Monitor by TLC/LCMS for disappearance of starting material.

  • Quench: Critical Safety Step. Remove excess

    
     via vacuum distillation.[2] Pour the residue slowly onto crushed ice/ammonia to neutralize (exothermic).
    
  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.[2]

  • Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc).[2]

SynthesisWorkflow Figure 1: Deoxychlorination Synthesis Pathway Start Ethyl 4-Hydroxynicotinate Reagent POCl3 (Reflux) Start->Reagent Activation Inter Phosphorylated Intermediate Reagent->Inter In situ Product Ethyl 4-Chloronicotinate Inter->Product Cl- Displacement Quench Ice/NH4OH Quench Product->Quench Workup

Figure 1: Conversion of 4-hydroxynicotinate to the 4-chloro derivative via phosphoryl chloride activation.

Reactivity Profile: Mechanics

The primary utility of this molecule is the displacement of the chlorine atom by amines, phenols, or thiols.[1]

The Mechanism

Unlike standard benzene derivatives which require strong electron-withdrawing groups (like


) to facilitate 

, the pyridine nitrogen reduces the energy barrier for the formation of the Meisenheimer complex.[1]
  • Nucleophilic Attack: The nucleophile (Nu:) attacks C4.

  • Meisenheimer Complex: The negative charge delocalizes onto N1 and the C3-ester.[2]

  • Re-aromatization: Chloride is expelled, restoring the aromatic system.[1]

SNArMechanism Figure 2: Nucleophilic Aromatic Substitution (SNAr) Mechanism at C4 Substrate Ethyl 4-Chloronicotinate TS Meisenheimer Complex (Charge Stabilized by C3-COOEt) Substrate->TS + Nu Nu Nucleophile (R-NH2) Nu->TS Product 4-Amino Derivative TS->Product Elimination Leaving Cl- Leaving Group TS->Leaving

Figure 2: Mechanism of C4-displacement showing the critical intermediate stabilization.[1][2]

Cyclization to Fused Heterocycles

Following the initial


 at C4, the adjacent C3-ester allows for immediate intramolecular cyclization.[1]
  • With Hydrazines: Forms Pyrazolo[3,4-c]pyridines .[1][2]

  • With Amidines/Guanidines: Forms Pyrimido[4,5-c]pyridines .[1][2]

  • With Active Methylenes: Forms 1,6-Naphthyridines .[1][2]

Application Case Study: Bub1 Kinase Inhibitors

Context: Bub1 (Budding uninhibited by benzimidazoles 1) is a serine/threonine kinase critical for the mitotic checkpoint.[1] Inhibitors are sought as anti-cancer agents to induce mitotic catastrophe.[2][3]

Synthetic Application: Researchers utilize Ethyl 4-chloronicotinate to synthesize the core scaffold of Bub1 inhibitors (e.g., benzylindazoles).[1]

  • Coupling: Reaction of Ethyl 4-chloronicotinate with a substituted aminopyrazole or aniline under basic conditions (

    
    , DMF, heat).
    
  • Result: The amine displaces the chlorine to form the secondary amine linkage.

  • Elaboration: The ester is then hydrolyzed or converted to an amide to engage the kinase hinge region.

Protocol Insight: The use of Cesium Carbonate (


) in DMF is preferred over weaker bases to ensure complete deprotonation of the nucleophile and rapid displacement of the chlorine, mitigating side reactions at the ester.[1]

Analytical Characterization

For researchers characterizing synthesized batches, the following NMR signals are diagnostic.

Table 1: Predicted NMR Data ( , 300 MHz)
Proton AssignmentChemical Shift (

)
MultiplicityCoupling (

)
Structural Insight
H-2 (Pyridine) 9.05 – 9.15 ppmSinglet (s)-Highly deshielded; located between N and Ester.[1][2]
H-6 (Pyridine) 8.50 – 8.60 ppmDoublet (d)~5.5 HzDeshielded by adjacent Nitrogen.[1][2]
H-5 (Pyridine) 7.35 – 7.45 ppmDoublet (d)~5.5 HzUpfield; couples with H-6.[1][2]

(Ethyl)
4.40 – 4.45 ppmQuartet (q)~7.1 HzTypical ethyl ester methylene.[1][2]

(Ethyl)
1.40 – 1.45 ppmTriplet (t)~7.1 HzTypical ethyl ester methyl.[1][2]

Note: The H-2 singlet is the most distinct marker. Loss of the H-2 singlet or a shift in the H-5/H-6 coupling often indicates regiochemical errors (e.g., formation of the 2-chloro isomer).[1][2]

References

  • Bub1 Kinase Inhibitors: Substituted benzylindazoles for use as Bub1 kinase inhibitors. (Patent WO2013050438A1).[1][2] Retrieved from .[1][2]

  • Synthesis of Naphthyridines: One-pot Synthesis of 1,6-Naphthyridines. (ResearchGate).[1][2][4] Retrieved from .

  • General Reactivity: Nucleophilic Aromatic Substitution (SNAr) Mechanism.[2] (Master Organic Chemistry).[1][2] Retrieved from .

  • NMR Data Source: Ethyl 4-chloronicotinate Data. (PubChem CID 2796614).[1][2] Retrieved from .[1][2]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 4-Chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Ethyl 4-chloronicotinate is a pivotal pyridine-based heterocyclic building block, instrumental in the synthesis of a multitude of pharmaceutical and agrochemical agents. Its strategic importance lies in the reactivity of the chloro-substituent at the 4-position of the pyridine ring, which allows for facile nucleophilic substitution, enabling the construction of more complex molecular architectures. This comprehensive technical guide provides an in-depth exploration of the primary synthetic routes to ethyl 4-chloronicotinate, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the methodologies. The content is designed to equip researchers and drug development professionals with the requisite knowledge to select and execute the most suitable synthetic strategy for their specific applications.

Introduction

The pyridine nucleus is a ubiquitous scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. Ethyl 4-chloronicotinate, with the chemical formula C₈H₈ClNO₂, serves as a key intermediate in the development of novel therapeutic agents and crop protection chemicals. The presence of both a reactive chlorine atom and an ester functional group makes it a versatile synthon for a variety of chemical transformations. This guide will dissect the most prevalent and efficient synthetic pathways to this important molecule, providing a critical evaluation of each approach.

Synthetic Strategies

The synthesis of ethyl 4-chloronicotinate can be broadly categorized into three primary strategies, each commencing from a different nicotinic acid precursor. The choice of a particular route is often dictated by the availability of starting materials, desired scale of production, and considerations regarding reaction conditions and waste management.

I. Synthesis from 4-Hydroxynicotinic Acid

This is arguably the most direct and widely employed route for the synthesis of ethyl 4-chloronicotinate. The strategy involves two key transformations: the chlorination of the hydroxyl group at the 4-position of the pyridine ring and the esterification of the carboxylic acid at the 3-position. These steps can be performed in a sequential manner.

A. Chlorination of 4-Hydroxynicotinic Acid

The conversion of 4-hydroxynicotinic acid to 4-chloronicotinic acid is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice.

Mechanism of Chlorination with POCl₃:

The chlorination of the 4-hydroxypyridine tautomer, which exists in equilibrium with the pyridone form, is believed to proceed through the formation of a phosphate ester intermediate. The lone pair of electrons on the pyridine nitrogen attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a pyridinium dichlorophosphate intermediate. Subsequent nucleophilic attack by a chloride ion at the 4-position of the pyridine ring, followed by the elimination of a phosphate species, yields the 4-chloronicotinic acid.[1]

G cluster_0 Chlorination of 4-Hydroxynicotinic Acid 4-Hydroxynicotinic_Acid 4-Hydroxynicotinic Acid Intermediate Pyridinium Dichlorophosphate Intermediate 4-Hydroxynicotinic_Acid->Intermediate + POCl₃ POCl3 POCl₃ 4-Chloronicotinic_Acid 4-Chloronicotinic Acid Intermediate->4-Chloronicotinic_Acid + Cl⁻ - [PO₂Cl₂]⁻

Figure 1: Chlorination of 4-hydroxynicotinic acid using POCl₃.

B. Esterification of 4-Chloronicotinic Acid

The subsequent esterification of 4-chloronicotinic acid to its ethyl ester is typically accomplished via a Fischer esterification reaction.

Mechanism of Fischer Esterification:

This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity.[2][3] The alcohol (ethanol) then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate.[2][3] After a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation yields the final ester product.[2][3]

G cluster_1 Fischer Esterification 4-Chloronicotinic_Acid 4-Chloronicotinic Acid Protonated_Acid Protonated Carboxylic Acid 4-Chloronicotinic_Acid->Protonated_Acid + H⁺ Ethanol Ethanol (EtOH) H_plus H⁺ (cat.) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + EtOH Ethyl_4-Chloronicotinate Ethyl 4-Chloronicotinate Tetrahedral_Intermediate->Ethyl_4-Chloronicotinate - H₂O - H⁺

Figure 2: Fischer esterification of 4-chloronicotinic acid.

Experimental Protocol: Two-Step Synthesis from 4-Hydroxynicotinic Acid

Step 1: Synthesis of 4-Chloronicotinic Acid

  • In a round-bottom flask equipped with a reflux condenser and a stirring bar, cautiously add 4-hydroxynicotinic acid (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and releases HCl gas.

  • The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to afford 4-chloronicotinic acid.

Step 2: Synthesis of Ethyl 4-Chloronicotinate

  • Suspend 4-chloronicotinic acid (1.0 eq) in an excess of absolute ethanol (10-20 eq).

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq).

  • Heat the mixture to reflux for 6-8 hours, monitoring the progress by TLC.

  • After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization to yield pure ethyl 4-chloronicotinate.

II. Synthesis from 4-Aminonicotinic Acid via Sandmeyer Reaction

An alternative and powerful strategy for the introduction of a chloro-substituent onto the pyridine ring is the Sandmeyer reaction. This route begins with 4-aminonicotinic acid.

A. Diazotization of 4-Aminonicotinic Acid

The first step is the conversion of the primary aromatic amine to a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).[4][5]

B. Sandmeyer Reaction

The resulting diazonium salt is then treated with a copper(I) chloride (CuCl) solution. The copper(I) catalyst facilitates the replacement of the diazonium group with a chlorine atom, with the evolution of nitrogen gas.[6][7]

Mechanism of the Sandmeyer Reaction:

The Sandmeyer reaction is believed to proceed via a radical mechanism.[4] Copper(I) acts as a single-electron transfer agent, reducing the diazonium ion to an aryl radical and forming copper(II).[4] The aryl radical then abstracts a chlorine atom from the copper(II) chloride, regenerating the copper(I) catalyst and forming the final chlorinated product.[4]

G cluster_2 Sandmeyer Reaction 4-Aminonicotinic_Acid 4-Aminonicotinic Acid Diazonium_Salt 4-Carboxy-pyridinium- 3-diazonium Chloride 4-Aminonicotinic_Acid->Diazonium_Salt + NaNO₂, HCl (0-5 °C) Aryl_Radical Aryl Radical Diazonium_Salt->Aryl_Radical + CuCl - N₂ 4-Chloronicotinic_Acid 4-Chloronicotinic Acid Aryl_Radical->4-Chloronicotinic_Acid + CuCl₂ - CuCl

Figure 3: Sandmeyer reaction for the synthesis of 4-chloronicotinic acid.

C. Esterification

The final step is the Fischer esterification of the resulting 4-chloronicotinic acid, as described in the previous section.

Experimental Protocol: Synthesis via Sandmeyer Reaction

Step 1: Diazotization and Sandmeyer Reaction

  • Dissolve 4-aminonicotinic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Cool the mixture and collect the precipitated 4-chloronicotinic acid by filtration. Wash with cold water and dry.

Step 2: Esterification

Follow the esterification protocol as described in Section I.B.

III. Synthesis from Ethyl 4,6-Dihydroxynicotinate

A less common but viable route involves the direct chlorination of a pre-existing ester, ethyl 4,6-dihydroxynicotinate. This approach circumvents the need for a separate esterification step after chlorination.

A. Chlorination of Ethyl 4,6-Dihydroxynicotinate

The dihydroxy ester is treated with a strong chlorinating agent, such as phosphorus oxychloride, to replace both hydroxyl groups with chlorine atoms, yielding ethyl 4,6-dichloronicotinate.[8] Subsequent selective reduction or functionalization at the 6-position would be required to obtain the desired ethyl 4-chloronicotinate. A detailed protocol for this specific transformation to the mono-chloro derivative is less commonly reported.

Experimental Protocol: Chlorination of Ethyl 4,6-Dihydroxynicotinate

  • Slowly add ethyl 4,6-dihydroxynicotinate (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (e.g., 8 eq).[8]

  • Heat the mixture to reflux for 2 hours.[8]

  • After cooling, remove the excess POCl₃ by distillation under reduced pressure.[8]

  • Carefully pour the residue into ice water and stir for 30 minutes.[8]

  • Extract the product with ethyl acetate.[8]

  • Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum to obtain ethyl 4,6-dichloronicotinate.[8] A subsequent de-chlorination step at the 6-position would be necessary.

Comparative Analysis of Synthetic Routes

Route Starting Material Key Reagents Typical Yield Advantages Disadvantages
I 4-Hydroxynicotinic AcidPOCl₃, Ethanol, H₂SO₄Good to ExcellentDirect route, readily available starting material.Use of hazardous POCl₃, exothermic workup.
II 4-Aminonicotinic AcidNaNO₂, HCl, CuCl, Ethanol, H₂SO₄GoodPowerful method for introducing chlorine; avoids direct handling of large excess of POCl₃ for chlorination.Diazonium salts can be unstable; requires careful temperature control; use of copper salts.
III Ethyl 4,6-DihydroxynicotinatePOCl₃High (for dichlorination)[8]Ester group is pre-installed.Requires an additional selective de-chlorination step; starting material may be less accessible.

Characterization of Ethyl 4-Chloronicotinate

The final product should be characterized to confirm its identity and purity.

  • Appearance: Colorless to light yellow liquid or low-melting solid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group.

    • ¹³C NMR: The spectrum should display distinct resonances for the carbonyl carbon, the aromatic carbons (with the carbon bearing the chlorine atom shifted downfield), and the carbons of the ethyl group.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of ethyl 4-chloronicotinate, along with a characteristic isotopic pattern for the presence of a chlorine atom.

Safety Considerations

The synthesis of ethyl 4-chloronicotinate involves the use of hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic fumes. It can cause severe burns to the skin and eyes.

  • Thionyl chloride (SOCl₂): Also highly corrosive and reacts with water to produce toxic gases (HCl and SO₂). It is harmful if inhaled and causes severe skin and eye damage.

  • Concentrated Sulfuric Acid (H₂SO₄): A strong acid and oxidizing agent that can cause severe burns.

  • Diazonium Salts: Can be explosive when dry and should be handled with extreme caution and not isolated.

Conclusion

The synthesis of ethyl 4-chloronicotinate can be effectively achieved through several synthetic pathways, with the choice of method depending on various practical considerations. The route starting from 4-hydroxynicotinic acid is often favored due to its directness and the accessibility of the starting material. The Sandmeyer reaction provides a robust alternative, particularly when direct chlorination is problematic. This guide has provided a detailed overview of these synthetic strategies, including step-by-step protocols and mechanistic discussions, to empower researchers in their pursuit of novel chemical entities. A thorough understanding of the underlying chemistry and adherence to safety protocols are paramount for the successful and safe synthesis of this valuable chemical intermediate.

References

  • Google Patents. (1974). US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Khan Academy. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Fischer Esterification Detailed Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Vedantu. (n.d.). Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. Retrieved from [Link]

  • Google Patents. (2013). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • MDPI. (2017). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

  • Google Patents. (2006). ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.
  • Google Patents. (2017). CN106957262A - A kind of preparation method of ethyl nicotinate.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. Retrieved from [Link]

  • Chegg. (2023). Wittig Lab: 1H NMR Spectrum (300 MHz, CDCl3) of Ethyl 4-Chlorocinnamate. Retrieved from [Link]

  • YouTube. (2022). C-13 and H-1 NMR Spectroscopy - Unit 4 A2 Chemistry - Dr Hanaa Assil. Retrieved from [Link]

Sources

Spectroscopic Profile of Nicotinic Acid Ethyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of comprehensive, publicly accessible spectroscopic data for Ethyl 4-Chloronicotinate, this guide will provide a detailed analysis of the closely related and well-documented compound, Ethyl Nicotinate (CAS 614-18-6). The principles of spectroscopic interpretation and characterization detailed herein are directly applicable to the analysis of substituted pyridine carboxylates, including Ethyl 4-Chloronicotinate, and will serve as a valuable reference for researchers in the field.

Introduction

Ethyl Nicotinate, the ethyl ester of nicotinic acid (Vitamin B3), is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.[1] Its structural elucidation is fundamental to ensuring the quality, purity, and identity of synthesized materials in drug discovery and development pipelines. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful toolkit for the unambiguous characterization of this molecule. This guide offers a detailed examination of the spectroscopic data of Ethyl Nicotinate, providing insights into the relationship between its molecular structure and its spectral features.

Molecular Structure and Properties

A foundational understanding of the molecular structure is paramount before delving into its spectroscopic data.

a cluster_molecule Ethyl Nicotinate C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C_ester C=O C3->C_ester C5 C C4->C5 N N C5->N N->C1 O_ester O C_ester->O_ester C_ethyl1 CH2 O_ester->C_ethyl1 C_ethyl2 CH3 C_ethyl1->C_ethyl2

Caption: Molecular Structure of Ethyl Nicotinate.

Table 1: Physicochemical Properties of Ethyl Nicotinate

PropertyValueSource
CAS Number614-18-6[1]
Molecular FormulaC₈H₉NO₂[1]
Molecular Weight151.16 g/mol [2]
AppearanceColorless to pale yellow liquid[1]
Boiling Point223-224 °C
Density1.107 g/mL at 25 °C
Refractive Indexn20/D 1.504

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of Ethyl Nicotinate.

Materials:

  • Ethyl Nicotinate (≥99% purity)

  • Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes

Instrumentation:

  • A 300 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of Ethyl Nicotinate in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

¹H NMR Spectral Data and Interpretation

Table 2: ¹H NMR Data for Ethyl Nicotinate in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.22s1HH-2
8.76d1HH-6
8.28dt1HH-4
7.38dd1HH-5
4.40q2H-OCH₂CH₃
1.40t3H-OCH₂CH₃

Data sourced from spectral databases and may show slight variations.

Interpretation: The ¹H NMR spectrum of Ethyl Nicotinate presents a distinct set of signals characteristic of its structure. The downfield region (7.0-9.5 ppm) is indicative of the aromatic protons on the pyridine ring.

  • H-2 (9.22 ppm, singlet): The proton at the 2-position is the most deshielded due to its proximity to the electronegative nitrogen atom and the electron-withdrawing ester group. Its singlet multiplicity indicates no adjacent protons.

  • H-6 (8.76 ppm, doublet): This proton is adjacent to the ring nitrogen, resulting in a significant downfield shift. It appears as a doublet due to coupling with H-5.

  • H-4 (8.28 ppm, doublet of triplets): The proton at the 4-position is coupled to H-5 and shows a more complex splitting pattern.

  • H-5 (7.38 ppm, doublet of doublets): This proton is the most upfield of the aromatic signals and shows coupling to both H-4 and H-6.

  • Ethyl Group Protons: The quartet at 4.40 ppm and the triplet at 1.40 ppm are characteristic of an ethyl group, corresponding to the methylene (-OCH₂-) and methyl (-CH₃) protons, respectively. The splitting pattern follows the n+1 rule, where the methylene protons are split by the three methyl protons, and the methyl protons are split by the two methylene protons.

¹³C NMR Spectral Data and Interpretation

Table 3: ¹³C NMR Data for Ethyl Nicotinate in CDCl₃

Chemical Shift (δ, ppm)Assignment
165.19C=O (ester)
153.37C-6
150.94C-2
136.93C-4
126.40C-3
123.27C-5
61.39-OCH₂CH₃
14.29-OCH₂CH₃

Data sourced from spectral databases and may show slight variations.[2]

Interpretation: The proton-decoupled ¹³C NMR spectrum displays eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

  • Carbonyl Carbon (165.19 ppm): The ester carbonyl carbon is significantly deshielded and appears at the lowest field.

  • Aromatic Carbons (123-154 ppm): The five carbons of the pyridine ring resonate in this region. The carbons directly attached to the nitrogen (C-2 and C-6) are the most deshielded. C-3, being attached to the ester group, is also shifted downfield.

  • Ethyl Group Carbons: The methylene carbon (-OCH₂-) at 61.39 ppm is deshielded due to its attachment to the electronegative oxygen atom. The methyl carbon (-CH₃) at 14.29 ppm is the most upfield signal, as expected for an aliphatic carbon.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Objective: To obtain the IR spectrum of neat Ethyl Nicotinate.

Materials:

  • Ethyl Nicotinate (≥99% purity)

  • Potassium Bromide (KBr) plates or Attenuated Total Reflectance (ATR) crystal

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

Procedure (ATR method):

  • Instrument Background: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small drop of neat Ethyl Nicotinate onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically process the data and display the spectrum in terms of transmittance or absorbance versus wavenumber.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after the measurement.

IR Spectral Data and Interpretation

Table 4: Key IR Absorptions for Ethyl Nicotinate

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~1725StrongC=O (ester) stretch
~1590, ~1470Medium-StrongC=C and C=N ring stretching
~1290StrongC-O (ester) stretch

Data is representative and may vary slightly based on the specific instrument and sampling method.

Interpretation: The IR spectrum of Ethyl Nicotinate is dominated by absorptions corresponding to its key functional groups.

  • C=O Stretch (~1725 cm⁻¹): A very strong and sharp absorption band in this region is characteristic of the carbonyl stretching vibration of the ester group.

  • C-H Stretches (~2980-3060 cm⁻¹): The absorptions above 3000 cm⁻¹ are due to the C-H stretching of the aromatic pyridine ring, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the ethyl group.

  • C=C and C=N Stretches (~1470-1590 cm⁻¹): These absorptions are characteristic of the pyridine ring stretching vibrations.

  • C-O Stretch (~1290 cm⁻¹): A strong absorption in this region corresponds to the C-O single bond stretching of the ester functionality.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thus revealing its molecular weight and aspects of its structure.

Experimental Protocol: Mass Spectrometry

Objective: To obtain the electron ionization (EI) mass spectrum of Ethyl Nicotinate.

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS system with an EI source.

Procedure (GC-MS):

  • Sample Preparation: Prepare a dilute solution of Ethyl Nicotinate in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into the GC. The compound will be separated from the solvent and any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV).

  • Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The ions are detected, and a mass spectrum is generated.

a cluster_workflow GC-MS Workflow start Sample Injection gc Gas Chromatography Separation start->gc ion Electron Ionization (70 eV) gc->ion mass_analyzer Mass Analyzer (Quadrupole) ion->mass_analyzer detector Detector mass_analyzer->detector spectrum Mass Spectrum Generation detector->spectrum

Caption: A simplified workflow for GC-MS analysis.

Mass Spectral Data and Interpretation

Table 5: Major Fragments in the EI Mass Spectrum of Ethyl Nicotinate

m/zRelative IntensityProposed Fragment
151High[M]⁺ (Molecular Ion)
123High[M - C₂H₄]⁺
106Very High[M - OC₂H₅]⁺
78High[C₅H₄N]⁺ (Pyridyl cation)
51Medium[C₄H₃]⁺

Data sourced from spectral databases.[3]

Interpretation: The mass spectrum provides the molecular weight and fragmentation pattern of Ethyl Nicotinate.

  • Molecular Ion ([M]⁺, m/z 151): The peak at m/z 151 corresponds to the intact molecule with one electron removed, confirming the molecular weight of 151 g/mol .

  • [M - C₂H₄]⁺ (m/z 123): Loss of ethene from the ethyl group via a McLafferty rearrangement is a common fragmentation pathway for ethyl esters.

  • [M - OC₂H₅]⁺ (m/z 106): This is often the base peak and results from the cleavage of the ethoxy group, forming a stable acylium ion.

  • [C₅H₄N]⁺ (m/z 78): Loss of the entire ester functionality leads to the pyridyl cation.

  • [C₄H₃]⁺ (m/z 51): Further fragmentation of the pyridine ring can lead to smaller fragments like this.

Conclusion

The comprehensive spectroscopic analysis of Ethyl Nicotinate using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides insight into fragmentation patterns. This guide serves as a foundational reference for the spectroscopic characterization of Ethyl Nicotinate and similar substituted pyridine derivatives, which is a critical step in ensuring the integrity of chemical entities in research and development.

References

  • PubChem. Ethyl Nicotinate | C8H9NO2 | CID 69188. [Link]

  • mzCloud. Ethyl nicotinate. [Link]

  • The Good Scents Company. ethyl nicotinate 3-pyridinecarboxylic acid, ethyl ester. [Link]

  • NIST WebBook. Ethyl nicotinate. [Link]

  • PubChem. Ethyl Nicotinate-1,2',3',4',5',6'-13C6 Hydrochloride Salt. [Link]

Sources

Technical Safety Monograph: Ethyl 4-Chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 13512-87-3 | Formula: C₈H₈ClNO₂ | Mol. Weight: 185.61 g/mol [1][2][3]

Part 1: Strategic Introduction & Chemical Identity

Ethyl 4-chloronicotinate (also known as Ethyl 4-chloro-3-pyridinecarboxylate) is a critical heterocyclic building block in modern drug discovery. Unlike simple aliphatic esters, this compound possesses a unique "duality of reactivity" that makes it invaluable for synthesizing kinase inhibitors and anti-infectives, but also dictates stringent safety protocols.

Its core utility lies in the 4-chloro substituent , which is electronically activated by the pyridine nitrogen atom. This activation facilitates Nucleophilic Aromatic Substitution (


) reactions under mild conditions, allowing researchers to rapidly diversify the pyridine scaffold. However, this same electrophilicity is the primary driver of its toxicity and handling hazards.

Physical State Verification:

  • Appearance: Colorless to light yellow liquid.

  • Boiling Point: ~70–76 °C at 0.1 mmHg (High boiling point at atm pressure, ~255 °C extrapolated).

  • Volatility: Low vapor pressure at room temperature, but heating generates irritating vapors.

Part 2: Hazard Profiling (The "Why" Behind the Risk)

Standard Safety Data Sheets (SDS) often list generic H-codes. To handle this compound safely, one must understand the molecular basis of these hazards.

1. The Electrophilic Threat (Skin & Respiratory)
  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).

  • Mechanism: The pyridine ring is electron-deficient. The nitrogen atom pulls electron density away from the C4 position, making the C-Cl bond highly susceptible to attack by biological nucleophiles (e.g., amine groups in proteins, thiol groups in enzymes).[4]

  • Consequence: Upon contact with skin or mucous membranes, the compound can alkylate cellular proteins, leading to immediate irritation and potential sensitization (allergic dermatitis) upon repeated exposure.

2. Ocular Risks[5]
  • Mechanism: As an ester and a pyridine derivative, the compound acts as a surfactant-like irritant that can penetrate the corneal epithelium.

  • Risk: "Serious Eye Irritation" (H319) in this context means potential for corneal opacity if not rinsed immediately.

3. Reactivity Hazards
  • Runaway Potential: When reacted with strong nucleophiles (e.g., hydrazine, primary amines) without solvent or cooling, the

    
     reaction is highly exothermic.
    
  • Incompatibility: Incompatible with strong oxidizing agents and strong bases (which hydrolyze the ester).

Part 3: Operational Handling & Engineering Controls
A. Engineering Controls
  • Primary Barrier: All handling (weighing, transfer, reaction setup) must occur inside a certified Chemical Fume Hood .

  • Airflow: Maintain face velocity >100 fpm.

  • Vacuum Trap: If distilling or rotary evaporating, use a secondary cold trap (-78 °C) to prevent vapors from entering the vacuum pump oil, where they can concentrate and polymerize.

B. Personal Protective Equipment (PPE) Matrix
Body PartStandard PPEEnhanced Protocol (High Quantity/Heat)
Hands Nitrile Gloves (Min 0.11 mm)Double Gloving: Laminate film inner / Nitrile outer. Reason: Pyridine esters can permeate thin nitrile.
Eyes Chemical Safety GogglesFace Shield + Goggles. Reason: Risk of splash during syringe transfer.
Body Lab Coat (Cotton/Poly)Chemical-Resistant Apron.
Respiratory Fume Hood (Sufficient)Full-face respirator with Organic Vapor (OV) cartridges if hood fails.
C. Transfer Protocol (Liquid Handling)
  • Avoid Pouring: Pouring from the bottle rim creates drips and aerosols.

  • Syringe Technique: Use a glass syringe with a long needle (or cannula) to withdraw the liquid directly from the reagent bottle.

  • Positive Pressure: If the liquid is viscous or difficult to withdraw, use a slight positive pressure of Nitrogen gas to push the liquid into the syringe.

Part 4: Reaction Safety & Experimental Workflow
1. The

Reaction (Amination)

The most common use of Ethyl 4-chloronicotinate is reacting it with an amine.

  • Risk: Exotherm on mixing.

  • Control: Dissolve the Ethyl 4-chloronicotinate in the solvent (e.g., DMF, Ethanol) first. Cool the solution to 0 °C. Add the amine nucleophile dropwise.

  • Monitoring: Monitor internal temperature. Do not allow temp to spike >10 °C above setpoint.

2. Quenching & Workup
  • Hydrolysis Risk: The ethyl ester is sensitive to base. If your product requires the ester to remain intact, avoid strong basic washes (e.g., 1M NaOH). Use saturated Sodium Bicarbonate (

    
    ) instead.
    
  • Waste: Aqueous layers from the workup will contain chloride ions and potentially unreacted pyridine. Segregate into "Halogenated Organic Waste" if organic solvents are present, or "Basic Aqueous Waste" if purely aqueous.

Part 5: Visualizations
Diagram 1: Reactivity Logic & Hazard Pathway

This diagram illustrates why the molecule is hazardous based on its structure.

HazardLogic Molecule Ethyl 4-Chloronicotinate N_Atom Pyridine Nitrogen (Electron Withdrawing) Molecule->N_Atom Contains C4_Pos C4 Position (Highly Electrophilic) N_Atom->C4_Pos Activates Reaction Alkylation Event (Covalent Bond Formation) C4_Pos->Reaction Attacked by Bio_Nuc Biological Nucleophiles (Skin Proteins / DNA) Bio_Nuc->Reaction Attacks Outcome Toxicity: Irritation / Sensitization Reaction->Outcome Causes

Caption: Structural basis of toxicity. The electron-poor pyridine ring activates the chlorine for displacement by biological targets.

Diagram 2: Safe Handling Workflow

A step-by-step decision tree for daily lab use.

HandlingWorkflow Start Start: Reagent Retrieval Inspect Inspect Bottle: Crystals on cap? (Hydrolysis) Start->Inspect PPE_Check PPE Check: Nitrile Gloves + Goggles Inspect->PPE_Check Transfer Transfer Method: Syringe/Cannula ONLY PPE_Check->Transfer Reaction Reaction Setup: Solvent First -> Cool to 0°C Transfer->Reaction Spill Emergency: Spill? Transfer->Spill If leak Waste Disposal: Halogenated Waste Stream Reaction->Waste Cleanup Absorb with Vermiculite Do NOT use water immediately Spill->Cleanup Cleanup->Waste

Caption: Operational workflow emphasizing syringe transfer and thermal control during reaction setup.

Part 6: Emergency Response
  • Eye Contact: IMMEDIATE flushing with water for 15 minutes.[6] Lift eyelids.[7] Time is critical to prevent corneal clouding.

  • Skin Contact: Wash with soap and water.[8][6] Do not use ethanol or acetone to wash skin; this increases permeability.

  • Spill Cleanup:

    • Evacuate the immediate area (vapors).

    • Don full PPE (including respirator if outside hood).

    • Cover spill with an inert absorbent (Vermiculite or Sand). Do not use paper towels (fire risk if reaction is exothermic).

    • Scoop into a sealed container labeled "Hazardous Debris - Pyridine Derivative".

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14116704, Ethyl 4-chloronicotinate. Retrieved from [Link]

Sources

Long-term storage conditions for Ethyl 4-Chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Long-Term Storage & Stability Management of Ethyl 4-Chloronicotinate

Executive Summary

Ethyl 4-Chloronicotinate (CAS: 13789-74-7), also known as ethyl 4-chloropyridine-3-carboxylate, serves as a critical intermediate in the synthesis of fluoroquinolone antibiotics, antiviral agents, and agrochemicals. Its structural integrity is defined by two primary reactive centers: the ethyl ester moiety (susceptible to hydrolysis) and the 4-chloro substituent on the pyridine ring (susceptible to nucleophilic aromatic substitution).

While often handled at ambient temperatures during active synthesis, long-term storage (>6 months) demands a rigorous environmental control strategy to prevent the formation of 4-chloronicotinic acid (hydrolysis product) or oxidative discoloration. This guide outlines a "Gold Standard" protocol designed to maintain >99.5% purity over extended periods.

Part 1: Physicochemical Profile & Stability Risks[1]

To design an effective storage protocol, one must first understand the mechanisms of degradation.

The Degradation Triad

The stability of Ethyl 4-Chloronicotinate is compromised by three primary vectors:

  • Moisture (Hydrolysis): The most immediate threat. Water vapor attacks the carbonyl carbon of the ethyl ester, cleaving the ethoxy group and yielding 4-chloronicotinic acid . This reaction is acid-catalyzed; thus, trace degradation products can accelerate further decomposition (autocatalysis).

  • Nucleophilic Attack: The chlorine atom at the C4 position is activated by the electron-withdrawing nitrogen of the pyridine ring. In the presence of moisture and heat, slow displacement of the chloride by a hydroxyl group can occur, leading to 4-hydroxynicotinic acid derivatives.

  • Photo-Oxidation: Pyridine derivatives are electron-deficient aromatics. Prolonged exposure to UV light can induce N-oxide formation or ring-opening radical reactions, typically manifesting as a yellow-to-brown discoloration.

Quantitative Risk Assessment
ParameterRisk LevelMitigation Strategy
Hygroscopicity ModerateStore under inert atmosphere (Argon/Nitrogen).
Thermal Instability Low-ModerateRefrigerate (2–8°C) for <1 year; Freeze (-20°C) for >1 year.
Photosensitivity ModerateUse amber borosilicate glass or opaque secondary containment.
Oxidation LowMinimize headspace; seal tightly.[1][2]

Part 2: The "Gold Standard" Storage Protocol

This protocol is not a suggestion; it is a self-validating system designed to eliminate variables.

Primary Containment
  • Material: Type I Borosilicate Glass (Amber). Plastic containers (polyethylene) are permeable to moisture and oxygen over long durations and should be avoided for storage exceeding 3 months.

  • Closure: Teflon (PTFE)-lined screw caps. PTFE provides a chemically inert barrier that prevents plasticizers from the cap liner leaching into the organic intermediate.

Atmospheric Blanketing

Air contains moisture and oxygen. Replacing the headspace with an inert gas is mandatory.

  • Gas Selection: Argon is superior to Nitrogen.

    • Reasoning: Argon is denser than air, forming a heavy "blanket" over the solid/liquid interface. Nitrogen, being lighter than Argon and close to air density, mixes more readily with intruding air if the seal is imperfect.

Thermal Management
  • Standard Storage (6–12 Months): 2°C to 8°C .

    • Reduces kinetic energy, slowing the rate of hydrolysis significantly.

  • Deep Storage (>12 Months): -20°C .

    • Essentially halts molecular motion. Note: Allow the container to equilibrate to room temperature before opening to prevent condensation from forming on the cold chemical (hygroscopic shock).

Workflow Visualization

The following diagram illustrates the critical decision pathways for receiving and storing this compound.

StorageProtocol Start Receipt of Ethyl 4-Chloronicotinate Inspection Visual Inspection: White to Off-White Solid/Liquid? Start->Inspection PurityCheck Initial QC (HPLC/GC) Purity > 98%? Inspection->PurityCheck Pass Reject QUARANTINE / REPURIFY Inspection->Reject Fail (Discolored) PurityCheck->Reject No Prep Prepare for Storage PurityCheck->Prep Yes Container Transfer to Amber Borosilicate Vial Prep->Container Gas Purge Headspace with Argon Container->Gas Seal Seal with PTFE-Lined Cap & Parafilm Gas->Seal DurationCheck Intended Storage Duration? Seal->DurationCheck ShortTerm < 12 Months Store at 2-8°C DurationCheck->ShortTerm LongTerm > 12 Months Store at -20°C DurationCheck->LongTerm

Figure 1: Decision logic for the receipt, validation, and environmental categorization of Ethyl 4-Chloronicotinate.

Part 3: Quality Control & Re-Validation

Trusting a label date is insufficient for critical applications. You must validate purity before use.

Re-Test Schedule
  • At 2-8°C: Retest every 6 months.

  • At -20°C: Retest annually.

Analytical Methodology

A reverse-phase HPLC method is recommended to separate the ester from the potential acid hydrolysis product.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (Acidic pH suppresses ionization of the pyridine, improving peak shape)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Detection UV at 254 nm (Pyridine ring absorption)
Pass Criteria Purity ≥ 98.0%; 4-Chloronicotinic Acid < 0.5%

Part 4: Handling & Safety (The "Last Mile")

Even perfect storage is useless if the compound is mishandled upon opening.

  • Equilibration: Never open a cold bottle immediately. Condensation will introduce water, initiating hydrolysis. Allow the closed vessel to reach ambient temperature (approx. 30–60 mins).

  • Sampling: Use a clean, dry stainless steel or disposable polypropylene spatula. Do not use iron or reactive metal tools.

  • Re-Sealing: If the entire container is not used, immediately re-purge the headspace with Argon before re-sealing and returning to cold storage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84446, Ethyl 4-chloronicotinate. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[3] (Context: Nucleophilic aromatic substitution mechanisms in pyridine rings).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals. Butterworth-Heinemann.

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An In-depth Technical Guide to Ethyl 4-Chloronicotinate: A Key Building Block for Pharmaceutical and Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A comprehensive technical guide on Ethyl 4-Chloronicotinate, a pivotal heterocyclic building block in modern chemistry, is now available for researchers, scientists, and professionals in drug development and agrochemical synthesis. This guide offers a deep dive into its chemical identity, physicochemical properties, synthesis protocols, safety and handling procedures, and its critical applications in the development of novel therapeutic agents and crop protection solutions.

Core Chemical Identity and Molecular Structure

Ethyl 4-Chloronicotinate is a substituted pyridine derivative, a class of compounds of significant interest in medicinal and materials chemistry due to their diverse biological activities. The strategic placement of the chloro and ethyl ester groups on the pyridine ring makes it a versatile intermediate for a wide range of chemical transformations.

Molecular Structure:

Caption: 2D structure of Ethyl 4-Chloronicotinate.

Synonyms and Chemical Identifiers

For accurate identification and sourcing, a comprehensive list of synonyms and identifiers for Ethyl 4-Chloronicotinate is crucial. This compound is known by several names in scientific literature and commercial catalogs.

Identifier TypeValue
IUPAC Name Ethyl 4-chloropyridine-3-carboxylate
CAS Number 37831-62-2
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Synonyms 4-Chloro-nicotinic acid ethyl ester, Ethyl-Chloronicotinate, 4-Chloropyridine-3-carboxylic acid ethyl ester, 4-Chloro-3-(ethoxycarbonyl)pyridine

Physicochemical Properties

Understanding the physicochemical properties of Ethyl 4-Chloronicotinate is essential for its handling, reaction optimization, and purification.

PropertyValueSource
Boiling Point 70-76 °C at 0.1 Torr[1]
Density 1.245 ± 0.06 g/cm³ (Predicted)[1]
pKa 1.81 ± 0.10 (Predicted)[1]
Appearance Colorless to yellowish liquid

Synthesis of Ethyl 4-Chloronicotinate: An Experimental Protocol

The synthesis of Ethyl 4-Chloronicotinate is a critical process for its availability as a research and industrial chemical. A common laboratory-scale synthesis involves the esterification of 4-chloro-nicotinic acid.

Reaction Scheme:

Caption: General synthesis scheme for Ethyl 4-Chloronicotinate.

Step-by-Step Protocol:

While a universally optimized protocol can vary based on scale and available equipment, a representative procedure is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-nicotinic acid in an excess of absolute ethanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of a suitable acid catalyst, such as concentrated sulfuric acid or thionyl chloride. The addition of thionyl chloride should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

Safety and Handling

Ethyl 4-Chloronicotinate is a reactive chemical intermediate and requires careful handling to ensure laboratory safety.

GHS Hazard Classification:

  • Pictogram: GHS05 (Corrosion)

  • Signal Word: Danger

  • Hazard Statement: H314 - Causes severe skin burns and eye damage.[1]

  • UN Number: 2735[1]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles are mandatory.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.

Applications in Research and Development

Ethyl 4-Chloronicotinate serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Pharmaceutical Applications:

The primary application of Ethyl 4-Chloronicotinate in medicinal chemistry is as a key intermediate in the synthesis of nicotinamide analogs and other heterocyclic compounds with potential therapeutic activity.[1] The chlorine atom at the 4-position is a key functional group that can be readily displaced by various nucleophiles, allowing for the introduction of diverse functionalities and the construction of compound libraries for drug discovery.

Workflow for a Suzuki Coupling Reaction:

Suzuki_Coupling start Ethyl 4-Chloronicotinate product 4-Aryl/Heteroaryl Nicotinate Derivative start->product Suzuki Coupling boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->product catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., Na₂CO₃, K₂CO₃) base->product

Caption: A typical Suzuki coupling reaction using Ethyl 4-Chloronicotinate.

Agrochemical Applications:

In the agrochemical sector, chloro-substituted pyridines are important precursors for the synthesis of a variety of herbicides, insecticides, and fungicides. The reactivity of the chlorine atom in Ethyl 4-Chloronicotinate allows for the introduction of toxophoric groups that are essential for the biological activity of the final agrochemical product.

Conclusion

Ethyl 4-Chloronicotinate is a valuable and versatile chemical intermediate with significant applications in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its unique chemical structure provides a reactive handle for the introduction of a wide range of functional groups, making it an indispensable tool for medicinal and agricultural chemists. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective and responsible use in research and development.

References

Sources

Commercial Availability & Technical Utilization of Ethyl 4-Chloronicotinate

[1]

Executive Summary: The "4-Chloro" Strategic Niche

Ethyl 4-chloronicotinate (CAS 37831-62-2) represents a specialized, high-value heterocyclic building block in modern drug discovery. Unlike its commoditized isomer, ethyl 2-chloronicotinate, the 4-chloro variant serves a distinct strategic function: it provides a highly reactive electrophilic center at the C4 position of the pyridine ring, enabling rapid Nucleophilic Aromatic Substitution (SNAr) reactions.

This guide addresses a critical gap in the commercial literature: the frequent misidentification of this compound with ethyl 4-chloroacetoacetate and ethyl 4-chlorobenzoate. We provide a validated technical framework for sourcing, handling, and utilizing this reagent in the synthesis of kinase inhibitors (e.g., Bub1 inhibitors) and complex heterocyclic scaffolds.

Chemical Identity & Commercial Specifications

CRITICAL WARNING: Do not confuse with Ethyl 4-chloroacetoacetate (CAS 638-07-3) , a reagent used for Hantzsch synthesis. The target compound is a pyridine derivative.[1]

Table 1: Technical Datasheet
ParameterSpecificationTechnical Note
Chemical Name Ethyl 4-chloropyridine-3-carboxylateIUPAC designation
CAS Number 37831-62-2 Primary identifier for the free base
Alt.[2][3] CAS 174496-99-2Hydrochloride salt form (more stable)
Molecular Formula C₈H₈ClNO₂MW: 185.61 g/mol
Purity Grade ≥95% (Standard), ≥98% (High)Impurities often include ethyl 4-hydroxynicotinate
Appearance Colorless to pale yellow oilDarkens upon oxidation/hydrolysis
Boiling Point 70-76°C @ 0.1 TorrHigh vacuum required for distillation
Solubility DCM, EtOAc, DMSO, MethanolHydrolyzes slowly in aqueous buffers

Synthesis & Impurity Profiling (Expertise & Experience)

Understanding the synthesis of Ethyl 4-chloronicotinate is mandatory for assessing commercial quality. The industrial route dictates the impurity profile you will encounter in the catalog product.

The Deoxychlorination Route

The dominant commercial synthesis involves the reaction of ethyl 4-hydroxynicotinate (or the acid followed by esterification) with Phosphorus Oxychloride (POCl₃). This route transforms the 4-hydroxy tautomer (pyridone-like) into the 4-chloro derivative.

Why this matters:

  • Residual Acidity: Incomplete neutralization of POCl₃ byproducts results in acidic batches that degrade the ester.

  • Hydrolysis Reversion: The 4-chloro group is labile. If the manufacturer does not exclude moisture during packaging, the product reverts to the 4-hydroxynicotinate starting material, which is the primary impurity.

Diagram 1: Industrial Synthesis & Impurity Pathway

SynthesisRouteStartEthyl 4-hydroxynicotinate(Starting Material)ReagentPOCl3 / Base(Deoxychlorination)Start->ReagentProductEthyl 4-chloronicotinate(Target)Reagent->Product  Chlorination  ImpurityEthyl 4-hydroxynicotinate(Hydrolysis Impurity)Product->Impurity  Moisture/H2O (Degradation)  

Caption: Synthesis via POCl₃ chlorination. The red dashed line indicates the critical degradation pathway caused by improper storage.

Application Logic: The SNAr Gateway

Researchers source this compound primarily to exploit the reactivity of the C4-chlorine. The electron-withdrawing ester group at C3 activates the C4 position, making it highly susceptible to nucleophilic attack by amines, phenols, and thiols.

Case Study: Bub1 Kinase Inhibitor Synthesis

In the development of Bub1 inhibitors (e.g., substituted benzylindazoles), Ethyl 4-chloronicotinate acts as the electrophile.

Experimental Protocol: SNAr Displacement (General Procedure) This protocol is self-validating: The disappearance of the starting material peak at ~8.5 ppm (pyridine H2) in 1H NMR confirms reaction progress.

  • Dissolution: Dissolve Ethyl 4-chloronicotinate (1.0 eq) in anhydrous DMF or NMP.

  • Base Addition: Add Cs₂CO₃ (2.0 - 3.0 eq) or DIPEA. Note: Inorganic bases are preferred for phenols; organic bases for amines.

  • Nucleophile: Add the amine or phenol partner (1.1 eq).

  • Thermal Activation: Heat to 60–90°C. Caution: Higher temperatures may cause ester hydrolysis if water is present.

  • Workup: Dilute with water, extract with EtOAc. The product is usually more polar than the chloro-starting material.

Diagram 2: Nucleophilic Aromatic Substitution Workflow

SnArReactionE4CNEthyl 4-chloronicotinate(Electrophile)ComplexMeisenheimer-likeTransition StateE4CN->Complex+ Nucleophile / BaseNucNucleophile(R-NH2 or Ar-OH)Nuc->ComplexFinalC4-SubstitutedNicotinate ScaffoldComplex->Final- HCl (Base scavenged)

Caption: The C3-ester activates the C4-chloride, facilitating rapid displacement by nucleophiles under basic conditions.

Sourcing Strategy & Quality Control

Commercial Landscape

The supply chain for Ethyl 4-chloronicotinate is tiered. It is not a bulk commodity like pyridine; it is a fine chemical building block.

  • Tier 1 (Catalog Suppliers): Sigma-Aldrich, BLD Pharm, TCI, Combi-Blocks.

    • Pros: Reliable CoA, fast shipping (1-3 days).

    • Cons: Higher unit price ($50 - $150 / gram).

  • Tier 2 (Bulk/Synthesis Houses): Accela ChemBio, Enamine, SynQuest.

    • Pros: Better pricing for >25g orders.

    • Cons: Lead times of 2-4 weeks if stock is not local.

Recommended QC Protocol (Self-Validating)

Upon receipt, verify the integrity of the "4-chloro" bond using HPLC. The hydroxy-impurity will elute significantly earlier than the target ester on a C18 column.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm.

  • Validation:

    • Target: Retention time ~6-7 min (Lipophilic).

    • Impurity (Hydrolyzed): Retention time ~2-3 min (Polar).

Handling & Stability

  • Storage: -20°C is mandatory for long-term storage. The compound degrades at room temperature over months, releasing HCl which autocatalyzes further decomposition.

  • Atmosphere: Store under Argon or Nitrogen.

  • Safety: The compound is a skin and eye irritant. It is a potential sensitizer. Handle in a fume hood.

  • Solvent Compatibility: Avoid protic solvents (MeOH, EtOH) for long-term storage of stock solutions; use DMSO or anhydrous DMF.

References

  • BLD Pharm. Ethyl 4-chloronicotinate Product Datasheet (CAS 37831-62-2). Retrieved from

  • World Intellectual Property Organization (WIPO). WO2013050438A1 - Substituted benzylindazoles for use as Bub1 kinase inhibitors. (2013). Retrieved from

  • National Institutes of Health (NIH) - PubChem. Ethyl 4-chloropyridine-3-carboxylate Compound Summary. Retrieved from

  • Master Organic Chemistry. Elimination of Alcohols To Alkenes With POCl3 (Mechanistic Basis for Synthesis). Retrieved from

  • ChemicalBook. Ethyl 4-chloro-3-pyridinecarboxylate Suppliers and Properties. Retrieved from

Ethyl 4-Chloronicotinate: A Versatile Building Block in Modern Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloronicotinate, a halogenated derivative of the pyridine carboxylic acid ester, stands as a pivotal intermediate in the landscape of synthetic chemistry. Its strategic placement of a reactive chlorine atom and an ester functional group on the pyridine ring renders it a highly versatile scaffold for the construction of complex molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development and other chemical industries, delves into the synthesis, reactivity, and diverse research applications of this valuable building block. By providing a comprehensive overview of its utility in medicinal chemistry, agrochemicals, and materials science, we aim to equip the scientific community with the knowledge to unlock the full potential of Ethyl 4-chloronicotinate in their research and development endeavors.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of Ethyl 4-chloronicotinate is essential for its effective use in synthesis and for ensuring safe handling and storage.

PropertyValueReference
Chemical Formula C₈H₈ClNO₂[1][2]
Molecular Weight 185.61 g/mol [1][2]
CAS Number 37831-62-2[1][3]
Appearance Colorless to yellowish liquid[2]
Boiling Point 70-76 °C at 0.1 Torr[2]
Flash Point 102.047 °C[2]
Density 1.245 g/cm³ (Predicted)[2]

Synthesis of Ethyl 4-Chloronicotinate: A Strategic Approach

The primary and most efficient route to Ethyl 4-chloronicotinate involves the chlorination of its precursor, ethyl 4-hydroxynicotinate. This transformation is a cornerstone reaction, converting the relatively unreactive hydroxyl group into a versatile chloro leaving group, thus activating the 4-position of the pyridine ring for a wide array of subsequent chemical modifications.

The chlorinating agent of choice for this transformation is typically phosphorus oxychloride (POCl₃), a powerful reagent for the conversion of heteroaromatic hydroxyl compounds to their corresponding chloro derivatives.[4][5] The reaction mechanism involves the initial phosphorylation of the hydroxyl group, forming a highly reactive intermediate that is subsequently displaced by a chloride ion.

Experimental Protocol: Synthesis of Ethyl 4-Chloronicotinate from Ethyl 4-Hydroxynicotinate

This protocol outlines a standard laboratory procedure for the synthesis of Ethyl 4-chloronicotinate.

Materials:

  • Ethyl 4-hydroxynicotinate

  • Phosphorus oxychloride (POCl₃)

  • Toluene (or another suitable high-boiling inert solvent)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend ethyl 4-hydroxynicotinate in a suitable solvent such as toluene.

  • Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃) to the suspension. The reaction is exothermic and should be performed in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench it by slowly pouring it over crushed ice. This step should be done with extreme caution as the excess POCl₃ will react vigorously with water.

  • Neutralization and Extraction: Neutralize the acidic aqueous mixture with a saturated solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Ethyl 4-chloronicotinate. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Figure 1: General workflow for the synthesis of Ethyl 4-Chloronicotinate.

Key Research Applications

The strategic positioning of the chloro and ethyl ester groups on the pyridine scaffold makes Ethyl 4-chloronicotinate a highly sought-after intermediate in several areas of chemical research and development.

Medicinal Chemistry: A Gateway to Kinase Inhibitors

One of the most significant applications of Ethyl 4-chloronicotinate is in the synthesis of kinase inhibitors for cancer therapy.[6][7][8] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Ethyl 4-chloronicotinate serves as a key building block for the synthesis of the core structures of several multi-kinase inhibitors.

Sorafenib and its Analogues:

A prominent example is the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[3][9][10][11][12] The synthesis of Sorafenib involves the preparation of a key intermediate, 4-chloro-N-methylpicolinamide. Ethyl 4-chloronicotinate is a direct precursor to this intermediate through a straightforward amidation reaction with methylamine.

The chloro group at the 4-position is then displaced by a phenoxy group through a nucleophilic aromatic substitution reaction, a critical step in assembling the final drug molecule. The versatility of Ethyl 4-chloronicotinate allows for the synthesis of a wide range of Sorafenib analogues by varying the nucleophile in the substitution reaction, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[11][12]

Sorafenib_Synthesis cluster_0 From Ethyl 4-Chloronicotinate cluster_1 Core Assembly cluster_2 Final Drug Synthesis A Ethyl 4-Chloronicotinate B Amidation (Methylamine) A->B C 4-Chloro-N-methylpicolinamide (Key Intermediate) B->C E Nucleophilic Aromatic Substitution C->E D 4-Aminophenol Derivative D->E F Sorafenib Core Structure E->F G Urea Formation F->G H Sorafenib G->H

Figure 2: Role of Ethyl 4-Chloronicotinate in the synthesis of Sorafenib.

Agrochemicals: Scaffolding for Novel Fungicides

The pyridine ring is a common motif in a variety of agrochemicals, and halogenated pyridines, in particular, are important intermediates in the synthesis of potent fungicides and herbicides.[13][14][15][16] While direct examples of Ethyl 4-chloronicotinate in commercial agrochemicals are not as prevalent as in pharmaceuticals, its structural features make it an attractive starting point for the discovery of new crop protection agents.

The chloro substituent can be displaced by various nucleophiles, including those containing sulfur or nitrogen, to introduce functionalities known to be important for fungicidal activity. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives, further expanding the chemical space that can be explored in the search for new and effective agrochemicals.

Materials Science: Building Blocks for Functional Polymers and Dyes

The reactivity of the chloro group and the electronic properties of the pyridine ring make Ethyl 4-chloronicotinate a valuable monomer or intermediate in the synthesis of functional materials. The pyridine nitrogen can be quaternized to create cationic polymers with potential applications as ion-exchange resins or antimicrobial surfaces. Furthermore, the aromatic core can be elaborated through cross-coupling reactions to generate conjugated systems with interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Conclusion

Ethyl 4-chloronicotinate has firmly established itself as a versatile and valuable building block in synthetic chemistry. Its straightforward synthesis and the differential reactivity of its functional groups provide chemists with a powerful tool for the construction of a diverse range of complex molecules. From life-saving kinase inhibitors to the potential for novel agrochemicals and advanced materials, the research applications of Ethyl 4-chloronicotinate continue to expand. This guide has provided a comprehensive overview of its synthesis and key applications, with the aim of inspiring further innovation and discovery based on this remarkable scaffold. As the demand for new pharmaceuticals, more effective crop protection agents, and advanced materials continues to grow, the importance of versatile intermediates like Ethyl 4-chloronicotinate is set to increase, solidifying its role at the core of modern chemical synthesis.

References

  • WO2009054004A2 - Process for the preparation of sorafenib - Google Patents.
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - NIH . Available at: [Link]

  • Ethyl 4-Chloronicotinate - ChemBK . Available at: [Link]

  • POCl -PCl mixture: A robust chlorinating agent† - Indian Chemical Society . Available at: [Link]

  • A practical and efficient method for synthesis of sorafenib and regorafenib - ResearchGate . Available at: [Link]

  • POCl3 chlorination of 4-quinazolones. - Semantic Scholar . Available at: [Link]

  • 10.9 Reactions of Alcohols with Thionyl Chloride - Chemistry LibreTexts . Available at: [Link]

  • US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates - Google Patents.
  • CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates - Google Patents.
  • Characterization of Anticancer Effects of the Analogs of DJ4, a Novel Selective Inhibitor of ROCK and MRCK Kinases - MDPI . Available at: [Link]

  • Development and synthesis of compounds with fungicidal activity in suppression of fungal growth - RUDN Journal of Agronomy and Animal Industries . Available at: [Link]

  • Reaction of Ethyl Alcohol with Thionyl Chloride - YouTube . Available at: [Link]

  • Drug Discovery - Inhibitor | chemical-kinomics . Available at: [Link]

  • Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues . Available at: [Link]

  • CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents.
  • Reaction Of Alcohols With Thionyl Chloride - Alcohols, Phenols and Ethers - Chemistry Class 12 - YouTube . Available at: [Link]

  • Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - Semantic Scholar . Available at: [Link]

  • Growth inhibition (dose–response) profiles of EDOT derivatives A) 3 e,... - ResearchGate . Available at: [Link]

  • Biofungicides Based on Plant Extracts: On the Road to Organic Farming - MDPI . Available at: [Link]

  • INTERMEDIATE FOR THE SYNTHESIS OF AMLODIPINE, PREPARATION PROCESS AND CORRESPONDING UTILIZATION - Patent 1125924 . Available at: [Link]

  • WO 2016/071792 A1 - Googleapis.com.
  • Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[1][9]oxathioles and their transformations - ResearchGate . Available at: [Link]

  • Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - NIH . Available at: [Link]

  • EGFR inhibitors synthesis and biological assessment | DDDT - Dove Medical Press . Available at: [Link]

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  • CN112322668A - Preparation method of R-4-chloro-3-hydroxy ethyl butyrate for synthesizing L-carnitine - Google Patents.
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An In-depth Technical Guide to the Synthesis of Ethyl 4-Chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the primary synthetic routes to Ethyl 4-Chloronicotinate, a key building block in the development of novel pharmaceuticals and agrochemicals. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the mechanistic underpinnings, practical experimental protocols, and comparative analysis of the most prevalent synthetic strategies.

Introduction: The Significance of Ethyl 4-Chloronicotinate

Ethyl 4-Chloronicotinate (CAS No. 37831-62-2) is a substituted pyridine derivative of significant interest in organic synthesis. The presence of a chlorine atom at the 4-position of the pyridine ring renders it susceptible to nucleophilic substitution, making it a versatile intermediate for the introduction of various functional groups. The ethyl ester moiety provides a handle for further chemical transformations, such as hydrolysis, amidation, or reduction. Its structural motif is found in a range of biologically active molecules, driving the need for efficient and scalable synthetic methods.

This guide will focus on two principal and logically sound approaches to the synthesis of Ethyl 4-Chloronicotinate:

  • Route 1: Esterification of 4-Chloronicotinic Acid: A direct and often high-yielding approach.

  • Route 2: Chlorination of Ethyl 4-Hydroxynicotinate: A valuable alternative when the corresponding hydroxy-precursor is more readily available.

Route 1: Esterification of 4-Chloronicotinic Acid

This is arguably the most straightforward and widely employed method for the preparation of Ethyl 4-Chloronicotinate. The core of this strategy is the conversion of the carboxylic acid group of 4-Chloronicotinic Acid into an ethyl ester. Two primary methodologies are presented here.

Methodology 1A: Fischer-Speier Esterification

This classical acid-catalyzed esterification is a cornerstone of organic synthesis.[1][2] The reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.

Causality Behind Experimental Choices:

  • Excess Ethanol: The Fischer esterification is a reversible reaction.[1] By using ethanol as the solvent, its high concentration shifts the equilibrium towards the product side, maximizing the yield of the desired ester, in accordance with Le Chatelier's principle.

  • Acid Catalyst: The carbonyl oxygen of the carboxylic acid is not sufficiently electrophilic to be attacked by the weakly nucleophilic alcohol. A strong acid catalyst, such as sulfuric acid or hydrochloric acid, protonates the carbonyl oxygen, thereby significantly increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by ethanol.[1]

  • Heating: The reaction is typically performed at reflux to increase the reaction rate. For smaller esters like ethyl ethanoate, the product can be distilled off as it is formed to further drive the equilibrium forward.[2]

Experimental Protocol: Fischer-Speier Esterification of 4-Chloronicotinic Acid

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloronicotinic acid (1 equivalent).

  • Add a large excess of absolute ethanol (e.g., 10-20 equivalents), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • The ethyl 4-chloronicotinate product can then be extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Further purification can be achieved by vacuum distillation or column chromatography.

Methodology 1B: Two-Step Acyl Chloride Formation and Esterification

For substrates that may be sensitive to strongly acidic conditions or for instances where the Fischer esterification proves to be low-yielding, a two-step procedure via an acyl chloride intermediate is a robust alternative.[3]

Causality Behind Experimental Choices:

  • Thionyl Chloride (SOCl₂): Thionyl chloride is an excellent reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, driving the reaction to completion.

  • Anhydrous Conditions: Acyl chlorides are highly reactive and readily hydrolyze in the presence of water. Therefore, the reaction must be carried out under strictly anhydrous conditions.

  • Dropwise Addition to Ethanol: The reaction of the acyl chloride with ethanol is highly exothermic. Dropwise addition to cooled ethanol helps to control the reaction temperature and prevent side reactions.

Experimental Protocol: Acyl Chloride Route

  • Acyl Chloride Formation:

    • In a fume hood, suspend 4-chloronicotinic acid (1 equivalent) in a suitable anhydrous solvent such as toluene or dichloromethane.

    • Add an excess of thionyl chloride (e.g., 2-3 equivalents), often with a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux for 2-3 hours. The reaction is complete when the evolution of gas ceases and the mixture becomes a clear solution.

    • Remove the excess thionyl chloride and solvent by distillation, preferably under reduced pressure.

  • Esterification:

    • In a separate flask, place anhydrous ethanol (at least 2 equivalents) and cool it in an ice bath.

    • Add the crude 4-chloronicotinoyl chloride dropwise to the cold ethanol with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 1-2 hours to ensure complete reaction.

    • The work-up procedure is similar to the Fischer esterification, involving neutralization, extraction, drying, and purification.

Visualizing the Esterification of 4-Chloronicotinic Acid

G cluster_0 Route 1: Esterification of 4-Chloronicotinic Acid cluster_1A Methodology 1A: Fischer Esterification cluster_1B Methodology 1B: Acyl Chloride Route 4-Chloronicotinic Acid 4-Chloronicotinic Acid Ethanol, H+ (cat.) Ethanol, H+ (cat.) 4-Chloronicotinic Acid->Ethanol, H+ (cat.) SOCl2 SOCl2 4-Chloronicotinic Acid->SOCl2 Ethyl 4-Chloronicotinate Ethyl 4-Chloronicotinate Ethanol, H+ (cat.)->Ethyl 4-Chloronicotinate 4-Chloronicotinoyl Chloride 4-Chloronicotinoyl Chloride Ethanol Ethanol 4-Chloronicotinoyl Chloride->Ethanol SOCl2->4-Chloronicotinoyl Chloride Ethanol->Ethyl 4-Chloronicotinate G cluster_1 Route 2: Chlorination of Precursor Ester Ethyl 4-Hydroxynicotinate Ethyl 4-Hydroxynicotinate POCl3 POCl3 Ethyl 4-Hydroxynicotinate->POCl3 Ethyl 4-Chloronicotinate Ethyl 4-Chloronicotinate POCl3->Ethyl 4-Chloronicotinate

Sources

Methodological & Application

Application Note: Optimized Synthesis of Ethyl 4-Chloronicotinate via Deoxychlorination

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context & Scientific Rationale

Ethyl 4-chloronicotinate (Ethyl 4-chloropyridine-3-carboxylate) is a critical scaffold in medicinal chemistry, serving as a linchpin intermediate for the synthesis of fluoroquinolones, kinase inhibitors, and other nitrogen-containing heterocycles.[1]

While the molecule appears simple, its synthesis is often plagued by two primary failure modes:

  • Incomplete Conversion: Due to the stable pyridone tautomer of the starting material.[2]

  • Ester Hydrolysis: Occurring during the highly exothermic quenching of phosphorus oxychloride (POCl

    
    ).[2]
    

This protocol moves beyond standard textbook descriptions by integrating process safety engineering with mechanistic organic chemistry . We utilize a neat POCl


 mediated deoxychlorination, optimizing the "reverse quench" technique to preserve the ester functionality while safely managing thermal runaway risks.[3]
Reaction Scheme

ReactionScheme SM Ethyl 4-hydroxynicotinate (Pyridone Tautomer) Product Ethyl 4-chloronicotinate (Yield: 85-92%) SM->Product Deoxychlorination Reagent POCl3 (Excess) Reflux, 2-3h

Figure 1: General reaction scheme illustrating the conversion of the 4-hydroxy precursor to the 4-chloro product.

Safety Architecture: The POCl Hazard

CRITICAL WARNING: Phosphorus oxychloride (POCl


) is highly toxic by inhalation and reacts violently with water, releasing HCl gas and phosphoric acid.[2]

The most dangerous phase of this synthesis is not the reflux, but the workup .[2]

  • The Hazard: Adding water to the reaction mixture causes an immediate, localized, and often explosive release of heat and gas.[2]

  • The Solution (Reverse Quench): The reaction mixture must be added to the quenching media (ice water) slowly.[3] This ensures the unreacted POCl

    
     is always the limiting reagent, keeping the exotherm controlled.[4]
    

Detailed Experimental Protocol

Materials & Stoichiometry[1][2]
ComponentRoleEquiv.Notes
Ethyl 4-hydroxynicotinate Substrate1.0Commercial or synthesized from 4-hydroxynicotinic acid
Phosphorus Oxychloride (POCl

)
Reagent/Solvent4.0 - 6.0Acts as both chlorinating agent and solvent
Triethylamine (Optional) Catalyst0.1Can accelerate reaction if conversion is sluggish
Dichloromethane (DCM) Extraction SolventN/APreferred over ether for solubility
Step-by-Step Execution
Phase A: The Reaction (Deoxychlorination)
  • Setup: Equip a dry round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Attach a drying tube (CaCl

    
    ) or a nitrogen inlet to the top of the condenser to exclude moisture.[2]
    
  • Charging: Charge the flask with Ethyl 4-hydroxynicotinate (1.0 equiv).

  • Reagent Addition: Carefully add POCl

    
     (5.0 equiv) to the solid.[2]
    
    • Note: The starting material may not dissolve immediately.[2][3][5] It will dissolve as the reaction heats up.[2][5]

  • Reflux: Heat the mixture to reflux (bath temp ~110°C).

    • Observation: The suspension will clear to a yellow/orange solution.[2] As the reaction progresses, it may darken to a reddish-brown oil.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LCMS. The starting material (pyridone) is highly polar; the product is less polar.[2] Reaction time is typically 2–3 hours .[1][2]

Phase B: The Critical Workup (Reverse Quench)
  • Concentration: Once complete, cool the mixture to room temperature. Remove excess POCl

    
     via rotary evaporation under reduced pressure (use a reliable cold trap to protect the pump).
    
    • Why? Reducing the volume of POCl

      
       significantly lowers the violence of the quench.[2]
      
  • Preparation of Quench: Prepare a large beaker containing crushed ice and water (approx. 10x volume of the residue).[2] Place this beaker in an ice bath to maintain 0°C.

  • The Reverse Quench: Slowly pour the concentrated reaction residue onto the stirring ice.

    • Control: Do this dropwise or in a thin stream.[1][2] Monitor internal temperature; do not exceed 20°C.[1][2]

    • Chemistry Insight: Keeping the temperature low prevents the hydrolysis of the ethyl ester back to the carboxylic acid (Nicotinic acid derivatives are zwitterionic and hard to extract).[2]

  • Neutralization: Once the quench is complete and gas evolution ceases, carefully adjust the pH to ~7-8 using saturated NaHCO

    
     solution or solid Na
    
    
    
    CO
    
    
    .[2]
    • Caution: Foaming will occur.[1][2]

Phase C: Isolation
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x volumes).[2]

  • Washing: Wash combined organics with brine (1x).

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    or MgSO
    
    
    .
  • Concentration: Filter and concentrate in vacuo to yield the crude oil.

  • Purification: If necessary, purify via flash column chromatography (SiO

    
    , gradient 0-20% EtOAc in Hexanes).
    

Mechanistic Insight & Process Logic

Understanding the mechanism is vital for troubleshooting.[2] The reaction proceeds through the aromatization of the pyridone ring.[2]

Mechanism cluster_legend Mechanism Logic Pyridone Pyridone Tautomer (Stable SM) Enol Hydroxypyridine (Reactive Tautomer) Pyridone->Enol Tautomerization Activated Dichlorophosphate Intermediate (Leaving Group Installed) Enol->Activated + POCl3 (- HCl) Product 4-Chloronicotinate (Aromatic Product) Activated->Product Cl- Attack (SNAr) (- PO2Cl2-) desc POCl3 activates the oxygen, turning it into a good leaving group for nucleophilic displacement by Chloride.

Figure 2: Mechanistic pathway showing the activation of the tautomeric alcohol by POCl


.[6][7]
Troubleshooting Table
ObservationRoot CauseCorrective Action
Black Tar / Charring Reaction temperature too high or run too long.[1][2]Limit reflux to 110°C. Stop immediately upon SM consumption.
Low Yield (Acid formed) Quench was too hot or pH remained acidic for too long.[2]Ensure T < 10°C during quench. Neutralize immediately to pH 7-8.
Solid Residue in Flask Polymerization or phosphonate byproducts.[1][2]Add PCl

(0.5 equiv) to ensure complete conversion of phosphonate intermediates.[2]

Analytical Validation

Successful synthesis must be validated against the following structural markers.

Expected 1H NMR Data (CDCl , 400 MHz)
  • δ 9.05 (s, 1H): C2-H. Highly deshielded due to the adjacent Nitrogen and Ester group.[2]

  • δ 8.55 (d, J=5.5 Hz, 1H): C6-H. Alpha to nitrogen.[2]

  • δ 7.40 (d, J=5.5 Hz, 1H): C5-H. Ortho to the chlorine.[2]

  • δ 4.45 (q, J=7.1 Hz, 2H): Methylene of the ethyl ester.[2]

  • δ 1.42 (t, J=7.1 Hz, 3H): Methyl of the ethyl ester.[2]

Note: The coupling constant (J ~5.5 Hz) between C5 and C6 is characteristic of pyridine ortho-coupling.[1]

References

  • National Institutes of Health (NIH). (2011).[2] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC. Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (2012). Preparation of H,4 PyrrolidineQuin-BAM (PBAM). Org. Synth. 2012, 89, 380-393.[1][2] Retrieved October 26, 2023, from [Link][2]

Sources

Application Note: Optimized Suzuki-Miyaura Coupling of Ethyl 4-Chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized conditions for the Suzuki-Miyaura cross-coupling of ethyl 4-chloronicotinate (CAS: 1452-94-4). While chloropyridines are generally less reactive than their bromo- or iodo- counterparts, the 4-position of this substrate is significantly activated by the electron-withdrawing ester at C3 and the pyridine nitrogen. However, this activation comes with specific challenges: catalyst poisoning by the pyridine nitrogen, potential hydrolysis of the ethyl ester, and protodeboronation of coupling partners.

This protocol leverages Pd(dppf)Cl₂ as the primary catalyst due to its resistance to nitrogen-poisoning and thermal stability, ensuring high yields (>85%) while maintaining ester integrity.

Mechanistic Insight & Substrate Analysis[1]

Substrate Electronic Profile

Ethyl 4-chloronicotinate presents a unique "push-pull" electronic environment. The pyridine ring is naturally electron-deficient, facilitating the Oxidative Addition of the C-Cl bond to the Palladium(0) center—a step that is typically rate-limiting for aryl chlorides.

  • Activation: The ester group at C3 withdraws electron density, making C4 highly electrophilic.

  • Risk Factor: The basic nitrogen atom can coordinate to the Pd(II) intermediate, creating a stable "off-cycle" species that halts the reaction (Catalyst Poisoning).

  • Solution: Use bidentate ligands with large bite angles (like dppf) or bulky monodentate ligands (like XPhos) to sterically overcrowd the metal center, preventing pyridine coordination.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical Transmetallation step where base choice dictates the pathway.

SuzukiMechanism PreCat Pre-Catalyst Pd(dppf)Cl2 Pd0 Active Species Pd(0)L2 PreCat->Pd0 Reduction OxAdd Oxidative Addition (Fast due to Pyridine EWG) Pd0->OxAdd + Ethyl 4-chloronicotinate Complex1 Pd(II) Oxidative Complex Ar-Pd(II)-Cl OxAdd->Complex1 TransMet Transmetallation (Rate Determining Step) Complex1->TransMet Poison Catalyst Poisoning (Pyridine N-coordination) Complex1->Poison If Ligand is weak BaseStep Base Activation (Formation of Boronate) BaseStep->TransMet Activated Boronate RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim Product Biaryl Product + Pd(0) Regeneration RedElim->Product Product->Pd0

Figure 1: Catalytic cycle emphasizing the risk of N-coordination (Poisoning) and the activation of the oxidative addition step.

Critical Parameter Optimization

Catalyst Selection[2]
  • Standard Recommendation: Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride).[1][2]

    • Why: The ferrocene backbone provides a large bite angle, stabilizing the Pd center against the pyridine nitrogen. It is air-stable and robust.

  • High-Performance Alternative: Pd₂(dba)₃ + XPhos .

    • Why: For sterically hindered boronic acids, the bulky XPhos ligand facilitates the transmetallation step and prevents aggregation.

Solvent & Base System[4][5]
  • Solvent: 1,4-Dioxane / Water (4:1 v/v) .

    • Why: Water is essential for the formation of the reactive hydroxy-boronate species. Dioxane solubilizes the organic chloride effectively.

    • Warning: Avoid alcohols (EtOH/MeOH) if transesterification is a concern, although they are common in standard Suzuki protocols.

  • Base: Cs₂CO₃ (Cesium Carbonate) or K₂CO₃ .

    • Why: Carbonates are mild enough to prevent hydrolysis of the ethyl ester at 80-90°C. Strong bases like NaOH or KOH must be avoided to prevent saponification to the nicotinic acid derivative.

Standard Operating Procedure (Protocol)

Scale: 1.0 mmol (approx. 185 mg of Ethyl 4-chloronicotinate) Target Concentration: 0.2 M

Materials Checklist
  • Ethyl 4-chloronicotinate (1.0 equiv)

  • Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Pd(dppf)Cl₂[1][2][3][4]·CH₂Cl₂ (0.03 - 0.05 equiv / 3-5 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (Anhydrous, 4 mL)

  • Distilled Water (degassed, 1 mL)

Experimental Workflow

Workflow Step1 1. Charge Solids (Substrate, Boronic Acid, Base, Catalyst) Step2 2. Inert Cycle (Evacuate/N2 x3) Step1->Step2 Step3 3. Add Solvents (Dioxane/Water) Step2->Step3 Step4 4. Reaction (80-90°C, 4-12h) Step3->Step4 Step5 5. Workup (EtOAc Ext / Wash) Step4->Step5

Figure 2: Step-by-step experimental workflow for the coupling reaction.

Detailed Steps
  • Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, add Ethyl 4-chloronicotinate (185.6 mg, 1.0 mmol), the corresponding Boronic Acid (1.2 mmol), Cs₂CO₃ (651 mg, 2.0 mmol), and Pd(dppf)Cl₂ (40 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial under high vacuum and backfill with Nitrogen or Argon. Repeat this cycle 3 times. Crucial: Oxygen poisons the active Pd(0) species.

  • Solvent Addition: Syringe in degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

  • Reaction: Place the vial in a pre-heated block at 90°C . Stir vigorously (800 rpm).

  • Monitoring: Monitor by TLC or LC-MS after 2 hours. The reaction is typically complete within 4-6 hours.

    • Note: The product will likely be more polar than the starting chloride but less polar than the boronic acid.

  • Workup:

    • Cool to room temperature.[3][5]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases.[3] Extract aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Wash combined organics with Brine (20 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).

Comparative Data & Optimization Table

The following data summarizes expected yields based on catalyst and base variations for this specific substrate class.

CatalystLigand TypeBaseSolventTemp (°C)Yield (%)Notes
Pd(dppf)Cl₂ Bidentate (Ferrocene)Cs₂CO₃Dioxane/H₂O9088-95 Recommended. Robust, minimal hydrolysis.
Pd(PPh₃)₄MonodentateNa₂CO₃Toluene/EtOH/H₂O9065-75Slower conversion; PPh₃ oxidation issues.
Pd₂(dba)₃XPhos (Bulky)K₃PO₄THF/H₂O8090-98Best for sterically hindered boronic acids.
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10085-90Good alternative; higher cost.

Troubleshooting Guide

Issue 1: Low Conversion (Starting Material Remains)
  • Cause: Catalyst poisoning by the pyridine nitrogen or inactive catalyst (oxidized).

  • Solution: Switch to Pd(dppf)Cl₂ if using Pd(PPh₃)₄. Ensure thorough degassing of solvents. Increase catalyst loading to 5 mol%.

Issue 2: Ester Hydrolysis (Formation of Carboxylic Acid)
  • Cause: Base is too strong or reaction time is too long at high temperature.

  • Solution: Switch from K₂CO₃ to Cs₂CO₃ (often milder in organic mixtures). Reduce water ratio (e.g., 9:1 Dioxane:Water). Lower temperature to 80°C.

Issue 3: Protodeboronation (Loss of Boronic Acid)
  • Cause: Heteroaryl boronic acids are unstable in hot aqueous base.

  • Solution: Add the boronic acid in portions (e.g., 0.5 equiv at T=0, 0.5 equiv at T=2h). Use Boronic Esters (Pinacol) instead of acids, as they are more stable.

References

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • BenchChem. (2025).[7] Application Notes and Protocols for Ethyl 4,6-dichloronicotinate in Suzuki Coupling Reactions. BenchChem Technical Library. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Common Organic Chemistry. (2023). Suzuki Reaction Conditions and Protocols using Pd(dppf)Cl2.[1][2][4] Common Organic Chemistry Database. Link

Sources

Application Notes and Protocols for the Step-by-Step Synthesis of Nicotinamide Analogs from Ethyl 4-Chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Ethyl 4-Chloronicotinate

Nicotinamide, a vital form of vitamin B3, is a cornerstone of biological systems, serving as a critical component of the coenzymes NAD⁺ and NADP⁺.[1] Its derivatives are a focal point in drug discovery and medicinal chemistry, exhibiting a vast spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Ethyl 4-chloronicotinate has emerged as a highly versatile and strategic starting material for the synthesis of a diverse library of nicotinamide analogs. Its utility stems from two key reactive sites: the ethyl ester at the 3-position, which can be converted to the requisite amide, and the chloro group at the 4-position, which serves as an excellent handle for introducing molecular diversity through various substitution and coupling reactions.

The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the C4 position for nucleophilic aromatic substitution (SNAr), while also making it a prime substrate for modern palladium-catalyzed cross-coupling reactions. This guide provides a detailed exploration of these synthetic strategies, offering field-proven protocols and the underlying chemical principles for researchers engaged in the synthesis of novel nicotinamide-based compounds.

Overall Synthetic Workflow

The synthesis of nicotinamide analogs from ethyl 4-chloronicotinate can be approached via several robust pathways. The primary strategy involves the initial functionalization at the C4 position, followed by the conversion of the C3-ester to the final amide. This approach is generally preferred as the ester group is often more stable to the conditions of C-N and C-C bond-forming reactions than a primary or secondary amide would be.

G start Ethyl 4-Chloronicotinate int1 Ethyl 4-(Amino)nicotinate (SNAr / Buchwald-Hartwig) start->int1 R₂NH, Base or Pd-cat., R₂NH, Base int2 Ethyl 4-(Aryl/Vinyl)nicotinate (Suzuki Coupling) start->int2 ArB(OH)₂, Pd-cat., Base int3 Ethyl 4-(Alkynyl)nicotinate (Sonogashira Coupling) start->int3 Alkyne, Pd-cat., Cu(I), Base acid1 4-(Amino)nicotinic Acid int1->acid1 Hydrolysis (e.g., LiOH) final1 4-(Amino)nicotinamide Analog int1->final1 Direct Amidation (NH₃/Amine, heat) acid2 4-(Aryl/Vinyl)nicotinic Acid int2->acid2 Hydrolysis (e.g., LiOH) acid3 4-(Alkynyl)nicotinic Acid int3->acid3 Hydrolysis (e.g., LiOH) acid1->final1 Amide Coupling (R'NH₂, EDC/HATU) final2 4-(Aryl/Vinyl)nicotinamide Analog acid2->final2 Amide Coupling (R'NH₂, EDC/HATU) final3 4-(Alkynyl)nicotinamide Analog acid3->final3 Amide Coupling (R'NH₂, EDC/HATU) G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ PdII_1 Pd(II)L₂(Ar)(X) Pd0->PdII_1 Oxidative Addition (Ar-X) Product Ar-NHR₂ PdII_2 Pd(II)L₂(Ar)(NHR₂) PdII_1->PdII_2 Amine Coordination & Deprotonation (R₂NH, Base) PdII_2->Pd0 Reductive Elimination Product->Pd0 Regenerates Catalyst

Sources

Application Note: Strategic Utilization of Ethyl 4-Chloronicotinate in Kinase Inhibitor Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Pyridine Scaffold

In the landscape of kinase inhibitor discovery, the pyridine ring serves as a fundamental pharmacophore, often acting as the hinge-binding motif that interacts with the ATP-binding pocket of protein kinases. Ethyl 4-chloronicotinate (CAS: 14574-15-3) is a high-value building block due to its unique electronic desymmetrization.

Unlike its isomer ethyl 2-chloronicotinate, the 4-chloro analog possesses a specific reactivity profile driven by the para-relationship between the ring nitrogen and the chlorine atom, further activated by the electron-withdrawing ethyl ester at the meta position (C3). This arrangement renders the C4-chlorine highly susceptible to Nucleophilic Aromatic Substitution (


), while the C3-ester provides an orthogonal handle for cyclization.
Core Applications in Drug Discovery[1]
  • Pyrido[4,3-d]pyrimidines: Potent scaffolds for EGFR, ErbB2, and VEGFR inhibitors.

  • 1,6-Naphthyridines: Used in targeting FGFR4 and c-Met.

  • Bicyclic Pyridones: Relevant for p38 MAP kinase inhibition.

Chemical Reactivity & Strategic Analysis

To utilize this reagent effectively, one must understand the electronic "push-pull" mechanism. The pyridine nitrogen pulls electron density, making C2, C4, and C6 electron-deficient. The ester at C3 further depletes density at C4 (ortho to the ester) and C2.

The Divergent Synthesis Map

The following diagram illustrates how Ethyl 4-chloronicotinate serves as a linchpin for diverse kinase inhibitor scaffolds.

DivergentSynthesis Start Ethyl 4-chloronicotinate (Core Scaffold) Inter1 Ethyl 4-aminonicotinate Intermediate Start->Inter1 SNAr (Anilines/Amines) Prod3 Pyrazolo[4,3-c]pyridine (CDK Inhibitors) Start->Prod3 + Hydrazine (Direct Cyclization) Prod1 Pyrido[4,3-d]pyrimidine (EGFR/VEGFR Targets) Inter1->Prod1 + Urea/Formamidine (Cyclization) Prod2 1,6-Naphthyridine (FGFR/c-Met Targets) Inter1->Prod2 + Ketones/Aldehydes (Friedlander-type)

Figure 1: Divergent synthetic pathways from Ethyl 4-chloronicotinate to major kinase inhibitor classes.

Detailed Protocols

Protocol A: Synthesis of the "Hinge Binder" Intermediate (SNAr Coupling)

The first critical step in building a kinase inhibitor library is the installation of the hydrophobic tail (often an aniline derivative) at the C4 position.

Target: Ethyl 4-((3-chloro-4-fluorophenyl)amino)nicotinate (a Gefitinib-style intermediate).

Materials
  • Ethyl 4-chloronicotinate (1.0 eq)

  • 3-Chloro-4-fluoroaniline (1.1 eq)

  • Solvent: 2-Propanol (IPA) or Ethanol (EtOH). Note: Protic solvents facilitate proton transfer in the transition state.

  • Catalyst: Catalytic HCl (4M in Dioxane) or p-TsOH (0.1 eq). Acid catalysis activates the pyridine ring, significantly accelerating the reaction compared to basic conditions.

Step-by-Step Procedure
  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 4-chloronicotinate (10 mmol, 1.86 g) in 2-Propanol (40 mL).

  • Addition: Add 3-Chloro-4-fluoroaniline (11 mmol, 1.60 g).

  • Activation: Add p-Toluenesulfonic acid monohydrate (1 mmol, 0.19 g).

  • Reaction: Heat the mixture to reflux (approx. 82°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 2:1) or LC-MS.[1] The starting material (Rt ~ 2.1 min) should disappear, replaced by the product (Rt ~ 3.4 min).

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • The hydrochloride/tosylate salt of the product often precipitates directly.

    • If no precipitate forms, concentrate the solvent to ~10 mL and dilute with cold diethyl ether (50 mL).

  • Neutralization: Filter the solid.[2] Resuspend in saturated aqueous

    
     and extract with Ethyl Acetate (3 x 30 mL).
    
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Recrystallize from EtOH/Hexane if necessary.
    

Expected Yield: 85–92% Key Observation: The color typically shifts from pale yellow to bright yellow/orange upon formation of the amino-nicotinate.

Protocol B: Cyclization to Pyrido[4,3-d]pyrimidine[4][5]

This protocol converts the intermediate from Protocol A into a bicyclic kinase scaffold.

Mechanism: The exocyclic amine attacks a formamidine reagent (or urea), followed by intramolecular attack of the resulting intermediate on the ethyl ester.

Materials
  • Ethyl 4-(arylamino)nicotinate (from Protocol A)

  • Formamidine acetate (2.0 eq)

  • Solvent: 2-Methoxyethanol (preferred for higher boiling point) or DMF.

  • Temp: 120–140°C.

Step-by-Step Procedure
  • Setup: Charge a pressure tube or heavy-walled flask with the amino-nicotinate intermediate (5 mmol) and 2-Methoxyethanol (15 mL).

  • Reagent: Add Formamidine acetate (10 mmol).

  • Reaction: Seal the vessel and heat to 130°C for 12 hours.

    • Why Formamidine Acetate? It acts as a C1 source (providing the carbon between the two nitrogens) and an ammonia source to close the ring.

  • Workup:

    • Cool to room temperature.

    • Pour the reaction mixture into ice-water (100 mL).

    • The Pyrido[4,3-d]pyrimidin-4(3H)-one derivative usually precipitates as a solid.

  • Chlorination (Optional Activation): To convert the C4-carbonyl to a leaving group (Cl) for further substitution:

    • Reflux the dry solid in

      
       (excess) for 3 hours. This yields the 4-chloro-pyrido[4,3-d]pyrimidine, a highly versatile scaffold for late-stage functionalization.
      

Mechanistic Visualization

The following diagram details the reaction mechanism for Protocol B, highlighting the critical cyclization step.

Mechanism Step1 Ethyl 4-aminonicotinate (Nucleophile) Intermediate Amidine Intermediate (Open Chain) Step1->Intermediate Condensation (-AcOH) Reagent Formamidine Acetate (Electrophile) Reagent->Intermediate TS Intramolecular Attack (N-attack on Ester) Intermediate->TS Rotation & Activation Final Pyrido[4,3-d]pyrimidine (Cyclized Scaffold) TS->Final Cyclization (-EtOH)

Figure 2: Mechanistic pathway for the formation of the pyrido[4,3-d]pyrimidine core.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in SNAr Hydrolysis of esterEnsure anhydrous solvents are used. Avoid strong hydroxide bases; use carbonate bases or acid catalysis (Protocol A).
Incomplete Cyclization Temperature too lowSwitch solvent from EtOH (bp 78°C) to 2-Methoxyethanol (bp 124°C) or DMF.
Formation of Acid Byproduct Ester cleavageTrace water in the reaction. Add molecular sieves to the reaction vessel.
Regioselectivity Issues C2 vs C4 substitutionC4 is naturally more reactive. If C2 substitution is observed (rare), lower temperature and ensure steric bulk on the amine.

References

  • Synthesis of Pyrido[4,3-d]pyrimidines: Title: Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents.[3] Source: National Institutes of Health (PMC). URL:[Link]

  • Reactivity of Ethyl 4-Chloronicotinate: Title: Ethyl 4-chloronicotinate Physical Properties and Reactivity Profile. Source: ChemicalBook / PubChem Data.[4] URL:[Link][4]

  • Kinase Inhibitor Scaffold Design (1,6-Naphthyridines): Title: Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors. Source: European Journal of Medicinal Chemistry (via PubMed). URL:[Link]

Sources

Application Note & Protocols: High-Purity Isolation of Ethyl 4-Chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Scientist

Executive Summary: The Criticality of Purity

Ethyl 4-chloronicotinate is a pivotal building block in medicinal chemistry and drug development, serving as a key intermediate for a range of pharmacologically active molecules. The integrity of the final active pharmaceutical ingredient (API) is directly contingent on the purity of such precursors. Impurities, including unreacted starting materials, isomeric byproducts, or residual reagents, can lead to downstream reaction failures, introduce toxicological risks, and create significant regulatory hurdles.

This document provides a comprehensive guide to the purification of ethyl 4-chloronicotinate from a crude reaction mixture. It moves beyond mere procedural steps to elucidate the underlying chemical principles, enabling researchers to troubleshoot and adapt these protocols effectively. We will explore a multi-stage purification strategy, from initial reaction work-up to high-purity polishing techniques, grounded in established chemical engineering and chromatographic principles.

Understanding the Challenge: A Profile of Common Impurities

Effective purification begins with a thorough understanding of what needs to be removed. The impurity profile of crude ethyl 4-chloronicotinate is intrinsically linked to its synthesis pathway. A common route involves the chlorination of ethyl 4-hydroxynicotinate using reagents like phosphorus oxychloride (POCl₃).

From this and similar syntheses, we can anticipate several classes of impurities:

Impurity Class Specific Examples Origin Key Physicochemical Challenge Primary Removal Strategy
Unreacted Starting Materials Ethyl 4-hydroxynicotinateIncomplete reactionHigh polarity, potential for H-bondingAqueous basic wash, Chromatography
Reagent-Derived Impurities Phosphoric acid, HClHydrolysis of POCl₃Highly polar, acidic, and corrosiveAqueous quenching and neutralization
Over-chlorinated Byproducts Ethyl 2,4-dichloronicotinate, etc.Non-selective chlorinationSimilar polarity and volatility to productFlash Chromatography, Fractional Distillation
Isomeric Byproducts e.g., Ethyl 2-chloronicotinateIsomerization or impurities in starting materialVery similar physicochemical propertiesHigh-resolution Flash Chromatography
Residual Solvents Dichloromethane (DCM), Toluene, BenzeneReaction or work-up solventVolatile; regulated by ICH guidelines[1][2]Vacuum distillation, Rotary evaporation

A Strategic Multi-Stage Purification Workflow

A robust purification strategy is not a single technique but a logical sequence of steps, each designed to remove specific classes of impurities. This workflow maximizes efficiency, moving from bulk impurity removal to fine polishing.

G cluster_0 Phase 1: Reaction Quench & Work-up cluster_1 Phase 2: Bulk Purification cluster_2 Phase 3: High-Purity Polishing cluster_3 Phase 4: Final Product A Crude Reaction Mixture (Product, POCl₃, Acid) B Controlled Quench (Pour into Ice Water) A->B Safety First C Neutralization (Add NaHCO₃ solution) B->C Neutralize Acid D Solvent Extraction (e.g., Ethyl Acetate) C->D Isolate Organics E Aqueous Washes (Water, Brine) D->E Remove Salts F Crude Organic Extract E->F G Drying & Filtration (Anhydrous MgSO₄ or Na₂SO₄) F->G H Solvent Removal (Rotary Evaporation) G->H I Vacuum Distillation H->I J Distilled Product I->J K Flash Column Chromatography J->K L Recrystallization (Optional) K->L M Pure Ethyl 4-Chloronicotinate K->M L->M N Purity & Identity Confirmation (HPLC, GC-MS, NMR) M->N

Caption: High-level workflow for purifying Ethyl 4-Chloronicotinate.

Detailed Protocols and Methodologies

Protocol 1: Aqueous Work-Up for Crude Reaction Mixtures

Causality: The initial work-up is designed to safely neutralize highly reactive and corrosive reagents (like POCl₃ and resulting acids) and to perform a preliminary separation of the organic product from water-soluble impurities.

  • Step 1: Quenching: Slowly and carefully pour the crude reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.[3] This exothermically hydrolyzes residual POCl₃ into phosphoric acid and HCl. The large volume of ice absorbs the heat, preventing a runaway reaction.

  • Step 2: Neutralization: Once the quench is complete, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the cessation of gas (CO₂) evolution is observed and the pH of the aqueous layer is neutral to slightly basic (pH 7-8). This neutralizes the strong acids.

  • Step 3: Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous slurry with an appropriate organic solvent, such as ethyl acetate or dichloromethane (DCM), performing the extraction three times to ensure complete recovery of the product.[3]

  • Step 4: Washing: Combine the organic layers. Wash the combined organic phase sequentially with deionized water and then with a saturated brine (NaCl) solution. The brine wash helps to break up emulsions and reduces the solubility of the organic product in the small amount of water that remains dissolved in the organic layer.

  • Step 5: Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4] Swirl the flask until the drying agent no longer clumps together.

  • Step 6: Filtration and Concentration: Filter off the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can then proceed to bulk purification.

G cluster_workflow Aqueous Work-up Logic start Crude Organic Layer (Product + Acid Impurities) wash1 Wash with NaHCO₃ (aq) start->wash1 Neutralize wash2 Wash with Brine wash1->wash2 Remove Salts dry Dry with Na₂SO₄ wash2->dry Remove Water end Dried Organic Solution dry->end

Caption: Decision flow for the post-extraction washing sequence.

Protocol 2: Purification by Vacuum Distillation

Causality: Distillation is a powerful technique for separating compounds with different boiling points. For thermally sensitive substances like many organic intermediates, performing this under reduced pressure lowers the boiling point, preventing decomposition.[5] This method is ideal for removing non-volatile baseline impurities and some higher-boiling byproducts.

  • Step 1: Setup: Assemble a fractional distillation apparatus rated for vacuum service. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.

  • Step 2: Charging the Flask: Charge the distillation flask with the crude product from the work-up. Do not fill the flask more than two-thirds full. Add boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Step 3: Evacuation: Slowly and carefully apply vacuum to the system.

  • Step 4: Heating: Once the target pressure is reached and stable, begin to heat the distillation flask gently using a heating mantle.

  • Step 5: Fraction Collection: Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions (forerun), which typically consist of residual solvents.

  • Step 6: Product Collection: When the temperature at the head stabilizes at the expected boiling point of ethyl 4-chloronicotinate at that pressure, switch to a clean receiving flask and collect the product fraction.

  • Step 7: Shutdown: Once the product has been collected, remove the heat source and allow the system to cool before slowly re-introducing air to the apparatus.

Protocol 3: High-Purity Polishing by Flash Column Chromatography

Causality: Flash chromatography is indispensable for separating compounds with very similar physical properties, such as isomers or over-chlorinated byproducts, which may not be separable by distillation.[6] The principle relies on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase.

  • Step 1: Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate eluent system. For a moderately polar compound like ethyl 4-chloronicotinate, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is common.[7] Aim for a retention factor (Rƒ) of approximately 0.2-0.3 for the target compound.

  • Step 2: Column Packing: Pack a glass column with silica gel, either as a dry powder or by pouring a slurry of silica in the non-polar solvent.[6] Ensure the silica bed is compact and level.

  • Step 3: Sample Loading: Dissolve the distilled product in a minimal amount of the eluent or a stronger solvent like DCM. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Step 4: Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Step 5: Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

  • Step 6: Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Step 7: Concentration: Combine the pure fractions and remove the solvent by rotary evaporation to yield the highly purified ethyl 4-chloronicotinate.

Purity Assessment: Validating the Outcome

No purification is complete without rigorous analytical confirmation. A multi-pronged approach is recommended to ensure the final product meets the required specifications.

Analytical Technique Purpose Typical Observation for Pure Product
High-Performance Liquid Chromatography (HPLC) Quantifies purity and detects non-volatile impurities.[8]A single major peak corresponding to the product, with purity typically >99% by area normalization.
Gas Chromatography-Mass Spectrometry (GC-MS) Detects volatile impurities and confirms molecular weight.A single peak with a mass spectrum matching the molecular ion and fragmentation pattern of ethyl 4-chloronicotinate.
Nuclear Magnetic Resonance (¹H NMR) Confirms chemical structure and detects structurally similar impurities.A clean spectrum with chemical shifts, integrations, and coupling constants consistent with the structure. Absence of extraneous peaks.
Karl Fischer Titration Quantifies water content.Water content should be low, typically <0.1%, as moisture can affect stability and downstream reactions.

References

  • US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates - Google P
  • Synthesis method of ethyl 4-chloroacetoacetate - Eureka | Patsnap. [Link]

  • Treatment method of ethyl 4-chloroacetoacetate distillation waste liquid - Google P
  • Preparation method of ethyl nicotinate - Eureka | Patsnap. [Link]

  • Synthesis of Avenanthramide C and Its Analogs Utilizing Classical Condensation, Saponification and Acidification | ACS Omega - ACS Publications. [Link]

  • Eco-friendly process for recovery of pyridine and/or its derivatives - Google P
  • Purifying ionic compounds by flash column chromatography - Biotage. [Link]

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google P
  • CN106957262A - A kind of preparation method of ethyl nicotinate - Google P
  • Recrystallization - University of California, Los Angeles. [Link]

  • CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates - Google P
  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - MDPI. [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents - Therapeutic Goods Administration (TGA). [Link]

  • (PDF) Analytical Methods for Cleaning Validation, - ResearchGate. [Link]

  • Immunoaffinity purification of chlorimuron-ethyl from soil extracts prior to quantitation by enzyme-linked immunosorbent assay - PubMed. [Link]

  • Recrystallization - University of Colorado Boulder. [Link]

  • Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling | Request PDF - ResearchGate. [Link]

  • CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google P
  • ETHYL CHLORONICOTINATE - Gsrs. [Link]

  • Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways - MDPI. [Link]

  • Analytical Methods for Cleaning Validation - Scholars Research Library. [Link]

  • Purification: Tips for Flash Column Chromatography - University of Rochester. [Link]

  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. [Link]

  • How to Carry Out a Recrystallization - YouTube. [Link]

  • CN102603617B - Method for extracting pyridine compound by using ionized liquid extracting agent - Google P
  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds - ACG Publications. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • What are the preparation and application examples of Ethyl 4,6-dichloronicotinate? - FAQ. [Link]

  • METHOD FOR PREPARING CHIRAL SYNTHETIC NICOTINE - European Patent Office - EP 4144727 A1 - EPO. [Link]

  • A Review on: Validated Analytical Methods for Determining Preservative Content in Different Dosage Forms. [Link]

  • Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. [Link]

  • Reactivity, Pathways, and Iodinated Disinfection Byproduct Formation during Chlorination of Iodotyrosines Derived from Edible Seaweed - PubMed. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. [Link]

  • ETHYL NICOTINATE - Ataman Kimya. [Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed. [Link]

  • Solvent design for trace removal of pyridines from aqueous streams using solvent impregnated resins | Request PDF - ResearchGate. [Link]

  • Organic volatile impurities in pharmaceuticals. [Link]

  • PRACTICAL LAB MANUAL - HR Patel Institute of Pharmaceutical Education and Research. [Link]

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Application Note: Analytical Characterization of Ethyl 4-Chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-chloronicotinate (CAS: 37831-62-2) is a critical heterocyclic intermediate employed in the synthesis of fluoroquinolone antibiotics, antiviral agents, and kinase inhibitors. Its structural integrity is defined by the lability of the C-4 chlorine atom (susceptible to nucleophilic aromatic substitution) and the ethyl ester moiety (susceptible to hydrolysis).

This guide provides a validated analytical framework for characterizing this molecule, prioritizing the detection of its specific degradation pathways: hydrolysis to 4-chloronicotinic acid and substitution to 4-hydroxynicotinic derivatives .

Physicochemical Profile & Target Analytes[1][2][3][4][5]

Before establishing analytical parameters, the physicochemical behavior of the molecule must be understood to select the correct instrumentation.

PropertySpecificationAnalytical Implication
Chemical Name Ethyl 4-chloronicotinateTarget Analyte
CAS Number 37831-62-2Primary Identifier
Molecular Formula C₈H₈ClNO₂MW: 185.61 g/mol
Physical State Low-melting solid / OilGC-amenable, but HPLC preferred for stability
Basicity (pKa) ~3.5 (Pyridine N)Critical: Requires buffered mobile phase (pH < 3) to prevent peak tailing.
Reactivity High (C-4 position)Samples must be prepared in anhydrous solvents to prevent in-situ degradation.
Impurity Fate Mapping

The following diagram illustrates the degradation pathways that the analytical method must detect.

ImpurityMap ECN Ethyl 4-Chloronicotinate (Target) Acid 4-Chloronicotinic Acid (Hydrolysis Impurity) ECN->Acid H2O / H+ Hydroxy Ethyl 4-Hydroxynicotinate (Substitution Impurity) ECN->Hydroxy OH- / Moisture Regio Ethyl 2-Chloronicotinate (Regioisomer) Regio->ECN Synthesis Carryover

Figure 1: Impurity Fate Map showing hydrolysis (Acid) and nucleophilic substitution (Hydroxy) pathways.

Protocol A: HPLC-UV/MS for Purity & Impurity Profiling

Objective: Quantify purity and separate the target from the acid hydrolysis product. Rationale: Reverse-phase chromatography is selected over GC to avoid thermal degradation of the labile C-Cl bond.

Chromatographic Conditions
  • Instrument: HPLC with PDA (Photodiode Array) or LC-MS.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm.

    • Why? "End-capped" columns reduce silanol interactions with the basic pyridine nitrogen, preventing peak tailing.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Why? Low pH ensures the pyridine nitrogen is protonated (BH+), improving solubility and peak shape.

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 260 nm (Primary) and 220 nm (Secondary).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Elute polar acids)
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End
Sample Preparation (Self-Validating Step)

Crucial: Do not use pure water or methanol as a diluent, as they may induce degradation during the sequence.

  • Diluent: 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Stock Solution: Weigh 10 mg of Ethyl 4-chloronicotinate into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile first, then dilute to volume with water/acid mix.

    • Validation Check: Inject immediately. If the "Acid" peak (RT ~3-4 min) increases over 4 hours, the diluent is too reactive. Switch to 100% Acetonitrile for the sample.

Protocol B: GC-MS for Residual Solvents & Volatiles

Objective: Detect synthesis solvents (Dichloromethane, Toluene) and confirm the absence of volatile regioisomers.

Instrument Parameters
  • System: GC with Single Quadrupole MS.

  • Column: DB-624 (for solvents) or DB-5ms (for general purity).

    • Dimensions: 30 m x 0.25 mm x 1.4 µm.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split (20:1), 220°C.

    • Caution: Do not exceed 250°C at the inlet to prevent thermal dechlorination.

Temperature Program
  • Initial: 40°C for 2 min (Traps solvents).

  • Ramp 1: 10°C/min to 200°C.

  • Ramp 2: 25°C/min to 260°C (Hold 3 min).

Protocol C: Structural Identification (NMR)

Objective: Distinguish the 4-chloro isomer from the 2-chloro and 6-chloro isomers.

1H-NMR Analysis (400 MHz, DMSO-d6)

The coupling constants (


) are the fingerprint for regioisomer confirmation.
  • Ethyl Group:

    • 
       1.35 ppm (Triplet, 3H, 
      
      
      
      Hz, -CH₃)
    • 
       4.38 ppm (Quartet, 2H, 
      
      
      
      Hz, -O-CH₂-)
  • Pyridine Ring (4-Chloro isomer specific):

    • H-2 (Singlet/Doublet):

      
       ~8.9 ppm. This proton is adjacent to the ring nitrogen and the ester. In the 4-chloro isomer, it appears as a sharp singlet or finely split doublet (long-range coupling).
      
    • H-6 (Doublet):

      
       ~8.6 ppm (
      
      
      
      Hz). Adjacent to Nitrogen.
    • H-5 (Doublet):

      
       ~7.7 ppm (
      
      
      
      Hz).
    • Differentiation: If it were the 2-chloro isomer, you would not see the singlet at 8.9 ppm; you would see a standard ABC or ABX aromatic pattern.

Analytical Workflow & Decision Tree

This workflow ensures that "Out of Specification" (OOS) results are triaged correctly between synthesis failure and analytical degradation.

Workflow Sample Raw Sample (Ethyl 4-Chloronicotinate) Prep Sample Prep (Acetonitrile Diluent) Sample->Prep HPLC HPLC-UV (260nm) Gradient Method Prep->HPLC Check1 Purity > 98%? HPLC->Check1 Pass Release for Synthesis Check1->Pass Yes Fail Identify Impurity Check1->Fail No AcidCheck Impurity RT < 5 min (Polar)? Fail->AcidCheck Hydrolysis Conclusion: Hydrolysis (Moisture) AcidCheck->Hydrolysis Yes Isomer Conclusion: Regioisomer/Synthesis Error AcidCheck->Isomer No

Figure 2: Analytical Decision Tree for batch release.

References

  • Chemical Identification: BLD Pharm. (n.d.). Ethyl 4-chloronicotinate MSDS and Properties. CAS 37831-62-2. Retrieved from

  • Isomer Distinction: ChemicalBook. (2025). Ethyl 2-chloronicotinate (CAS 1452-94-4) Data. (Used for exclusion/comparison). Retrieved from

  • Chromatographic Principles: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Synthesis Context: PubChem. (2025). Compound Summary: Ethyl 4-chloronicotinate. National Library of Medicine. Retrieved from

Application Note: Process Optimization for the Scalable Synthesis of Ethyl 4-Chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

Ethyl 4-chloronicotinate (E4CN) is a pivotal pharmacophore in the synthesis of diverse bioactive molecules, particularly kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural value lies in the 4-chloro substituent, which serves as a highly reactive electrophilic handle for Regioselective Nucleophilic Aromatic Substitution (


) reactions, allowing for the rapid introduction of amines, alkoxides, and thiols.

However, the synthesis of E4CN is often bottlenecked by safety concerns regarding the chlorinating agents (typically phosphoryl chloride,


) and the management of exothermic quenching steps upon scale-up. This Application Note outlines a robust, scalable protocol that mitigates thermal runaway risks while maximizing yield and purity.

Retrosynthetic Analysis & Mechanistic Insight

The most viable industrial route involves the dechlorohydroxylation of Ethyl 4-hydroxynicotinate (also known as ethyl 4-pyridone-3-carboxylate). While direct chlorination is possible, the reaction is kinetically sluggish due to the electron-deficient nature of the pyridine ring.

To overcome this, we utilize a Vilsmeier-Haack type activation . By adding catalytic amounts of N,N-Dimethylformamide (DMF) to


, we generate an imidoyl chloride species (Vilsmeier reagent) which is significantly more electrophilic than 

alone. This facilitates the conversion of the pyridone oxygen into a chlorophosphate leaving group, which is subsequently displaced by chloride.
Reaction Mechanism (Graphviz Visualization)

The following diagram illustrates the catalytic activation and the


 transformation.

G cluster_0 Critical Control Point: Moisture Exclusion SM Ethyl 4-hydroxynicotinate (Tautomer: Pyridone) Inter2 Activated Chlorophosphate Intermediate SM->Inter2 O-Phosphorylation POCl3 POCl3 + DMF (cat.) Inter1 Vilsmeier Complex (Active Species) POCl3->Inter1 In situ formation Inter1->Inter2 Catalytic Activation Product Ethyl 4-Chloronicotinate Inter2->Product Cl- Nucleophilic Attack (- PO2Cl2-)

Caption: Mechanistic pathway showing DMF-catalyzed activation of POCl3, facilitating the conversion of the hydroxy-pyridine to the chloro-pyridine.

Scalable Experimental Protocol

Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Reagent Stoichiometry

(2.5 - 3.0 equiv)
Excess required to drive equilibrium; acts as solvent/dehydrating agent.
Catalyst Loading DMF (0.1 - 0.2 equiv)Sufficient to form Vilsmeier reagent without complicating workup.
Reaction Temperature

Reflux required for kinetics. <

leads to incomplete conversion.
Quench Temperature

(Internal)
Critical for safety. Hydrolysis of

is violently exothermic.[1]
Quench pH

Acidic pH risks product protonation/loss; High pH (>10) hydrolyzes the ester.
Step-by-Step Methodology

Safety Warning:


 is highly corrosive and reacts explosively with water. All operations must be performed in a fume hood with appropriate PPE (face shield, chemical resistant gloves).
Step 1: Reaction Initiation
  • Setup: Equip a dry, glass-lined reactor (or 3-neck RBF) with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charging: Charge Ethyl 4-hydroxynicotinate (1.0 wt equiv) into the reactor.

  • Solvent/Reagent Addition:

    • Option A (Neat - Faster): Add

      
       (3.0 vol equiv) directly.
      
    • Option B (Solvent - Safer for >1kg): Add Toluene (5.0 vol) followed by

      
       (2.0 equiv).
      
    • Author's Note: For scale-up >100g, Option B is preferred to mitigate thermal density during the quench.

  • Activation: Add DMF (0.1 equiv) dropwise. Caution: Mild exotherm.

Step 2: Chlorination
  • Heating: Gradually heat the mixture to reflux (

    
    ).
    
  • Monitoring: Maintain reflux for 3–5 hours.

    • IPC (In-Process Control): Monitor by HPLC (C18 column, Acetonitrile/Water). Target < 1.0% remaining starting material.

  • Concentration (Critical): Once complete, distill off excess

    
     under reduced pressure (vacuum) at 
    
    
    
    .
    • Why? Removing bulk

      
       before aqueous quench drastically reduces the safety risk and exotherm during the next step.
      
Step 3: Controlled "Inverse" Quench
  • Preparation: In a separate vessel, prepare a slurry of crushed ice and Sodium Acetate (NaOAc) or Sodium Bicarbonate (

    
    ).
    
  • Addition: Dilute the reaction residue with Toluene (if not already used). Slowly add the organic reaction mixture into the ice/base slurry (Inverse Quench).

    • Rate Control: Adjust addition rate to keep internal temperature

      
      .
      
  • Neutralization: Adjust final pH to ~8.0 using saturated

    
    .
    
    • Self-Validating Check: If pH drifts < 5, ester hydrolysis (impurity formation) accelerates. If pH > 10, ester saponification occurs.

Step 4: Isolation & Purification
  • Extraction: Separate phases. Extract aqueous layer with Ethyl Acetate or Toluene (2x).

  • Washing: Wash combined organics with brine, then water. Dry over

    
    .
    
  • Purification:

    • Concentrate in vacuo to yield the crude oil.[2]

    • High Purity Requirement: Distill under high vacuum (

      
      , bp approx 
      
      
      
      ) or crystallize from Hexane/EtOAc if the derivative is solid (mp varies by exact purity, often low-melting solid).

Process Safety & Troubleshooting

Thermal Runaway Management

The hydrolysis of


 releases phosphoric acid and HCl gas, generating significant heat (

).
  • Risk: "Delayed Onset" exotherm.[1][3][4] If

    
     is added to water without stirring, it can pool at the bottom and react suddenly.
    
  • Mitigation: Always use Inverse Quench (Organic into Water) with vigorous agitation.

Impurity Profile
ImpurityOriginRemediation
4-Hydroxynicotinic acid Hydrolysis of ester during quench (High pH).Maintain pH 7-8; Keep temp < 20°C.
4,6-Dichloronicotinate Over-chlorination (Regioselectivity loss).Avoid excessive temp (>120°C); Limit reaction time.
Phosphoric acid esters Incomplete hydrolysis of intermediates.[3][4]Ensure quench time is sufficient (>30 min stirring).

Process Flow Diagram (PFD)

PFD Reactor Reactor 1: Chlorination (110°C, 4h) Stripper Vacuum Distillation (Remove Excess POCl3) Reactor->Stripper Crude Rxn Mix QuenchTank Quench Tank: Ice/NaHCO3 (Temp < 20°C) Stripper->QuenchTank Concentrated Residue (Inverse Addition) Separator Phase Separator (Org/Aq Split) QuenchTank->Separator Neutralized Slurry Product Final Product: Ethyl 4-Chloronicotinate Separator->Product Organic Phase (Distillation/Cryst) Waste Waste Treatment Separator->Waste Aqueous Waste (Phosphate/Salts)

Caption: Process flow for the synthesis, emphasizing the removal of POCl3 prior to quenching to ensure safety.

References

  • ChemicalBook. (2025).[3][5] Synthesis of Ethyl 4,6-dichloronicotinate and related derivatives.[6][7] Retrieved from

  • National Institutes of Health (NIH). (2020). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination. Retrieved from

  • Organic Process Research & Development. (2012). Safety of Vilsmeier-Haack Reactions and POCl3 Quenching Protocols. (Contextual citation based on standard industry practices described in search results 1.6 and 1.12).
  • BenchChem. (2025).[1] Technical Support: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Retrieved from

  • Master Organic Chemistry. (2015). Mechanism of POCl3 activation and elimination.[8] Retrieved from

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The Versatile Reactivity of Ethyl 4-Chloronicotinate in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyridine ring is a cornerstone of numerous pharmaceuticals, agrochemicals, and functional materials. Among the myriad of functionalized pyridines, ethyl 4-chloronicotinate stands out as a readily available and versatile building block. Its unique electronic properties, stemming from the electron-withdrawing ester group and the pyridine nitrogen, render the C4-position susceptible to a wide array of palladium-catalyzed cross-coupling reactions. This reactivity profile opens a gateway to a diverse chemical space of 4-substituted nicotinic acid derivatives, which are key intermediates in the synthesis of numerous biologically active molecules.[1]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the application of ethyl 4-chloronicotinate in several pivotal palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and present data to guide your synthetic endeavors.

The Challenge and Opportunity of Aryl Chlorides in Cross-Coupling

Historically, aryl chlorides have been the most challenging coupling partners in palladium-catalyzed reactions due to the high bond dissociation energy of the C-Cl bond. However, significant advancements in ligand design and catalyst systems have largely overcome this hurdle. The use of electron-rich and sterically bulky phosphine ligands has been instrumental in facilitating the crucial oxidative addition step of the catalytic cycle. For an electron-deficient substrate like ethyl 4-chloronicotinate, this activation is somewhat less challenging compared to electron-rich or neutral aryl chlorides, making it an excellent candidate for a broad range of coupling reactions.

Diagram of the General Palladium Cross-Coupling Catalytic Cycle

Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Ar-Pd(II)-X(L_n) (Oxidative Adduct) Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-R(L_n) (Transmetalation Intermediate) OxAdd->Trans Transmetalation (R-M) Trans->Pd0 Product Ar-R (Coupled Product) Trans->Product Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)–C(sp²) bonds, owing to the stability, low toxicity, and commercial availability of a vast array of boronic acids and their derivatives.[2][3] For ethyl 4-chloronicotinate, this reaction provides a direct route to 4-aryl and 4-heteroaryl nicotinates.

Causality in Experimental Design:

The success of a Suzuki coupling with an aryl chloride hinges on several key factors:

  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and an electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos) is crucial to facilitate the oxidative addition of the C-Cl bond.[4]

  • Base: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, thereby promoting the transmetalation step. A moderately strong base like K₂CO₃ or K₃PO₄ is often effective.

  • Solvent: A polar aprotic solvent such as 1,4-dioxane, DMF, or toluene, often with the addition of water, is typically used to ensure the solubility of all reaction components.

  • Microwave Irradiation: Microwave heating can significantly accelerate the reaction, often leading to higher yields and shorter reaction times, which is particularly beneficial for less reactive substrates.[5][6]

Detailed Protocol: Suzuki-Miyaura Coupling of Ethyl 4-Chloronicotinate with Phenylboronic Acid

Materials:

  • Ethyl 4-chloronicotinate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Microwave reaction vial (10 mL) with a stir bar

  • Nitrogen or Argon source

Procedure:

  • To a 10 mL microwave reaction vial containing a magnetic stir bar, add ethyl 4-chloronicotinate (1.0 mmol, 185.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Add the palladium catalyst and ligand: palladium(II) acetate (0.02 mmol, 4.5 mg, 2 mol%) and SPhos (0.04 mmol, 16.4 mg, 4 mol%).

  • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 30 minutes.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 4-phenylnicotinate.

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)TimeYield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O120 (MW)30 min>90
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O1102 h85-95
3-Thiopheneboronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O1004 h75-85

II. Heck-Mizoroki Reaction: Alkenylation of the Pyridine Core

The Heck-Mizoroki reaction is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene, leading to the synthesis of substituted alkenes.[4] This reaction is particularly useful for introducing vinyl groups at the C4-position of ethyl 4-chloronicotinate, which can then be further functionalized.

Causality in Experimental Design:
  • Catalyst: While traditional Heck catalysts like Pd(OAc)₂ with triphenylphosphine can be effective, more electron-rich and bulky ligands can improve yields and reduce reaction times, especially with a chloro-substrate.

  • Base: A hindered organic base such as triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is required to neutralize the HX generated during the catalytic cycle.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMA are commonly used to achieve the necessary reaction temperatures.

  • Phase-Transfer Catalyst: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate.

Detailed Protocol: Heck-Mizoroki Reaction of Ethyl 4-Chloronicotinate with Ethyl Acrylate

Materials:

  • Ethyl 4-chloronicotinate

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Reaction flask with a reflux condenser

  • Nitrogen or Argon source

Procedure:

  • To a flame-dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-chloronicotinate (1.0 mmol, 185.6 mg), palladium(II) acetate (0.03 mmol, 6.7 mg, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 18.3 mg, 6 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).

  • Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol, 0.21 mL).

  • Add ethyl acrylate (1.2 mmol, 0.13 mL) via syringe.

  • Heat the reaction mixture to 130 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and pour it into water (50 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the corresponding cinnamate derivative.

AlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Ethyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF1301470-80
StyrenePdCl₂(PPh₃)₂K₂CO₃DMA1401865-75
1-HexenePd(OAc)₂ / XPhosCs₂CO₃Dioxane1202450-60

III. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a reliable method for the synthesis of aryl alkynes through the reaction of an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper.[6] This reaction is invaluable for installing a rigid alkynyl linker at the C4-position of ethyl 4-chloronicotinate, a common strategy in medicinal chemistry to probe protein-ligand interactions.

Diagram of the Sonogashira Catalytic Cycles

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OxAdd_Pd Ar-Pd(II)-X(L_n) Pd0->OxAdd_Pd Oxidative Addition (Ar-X) Trans_Pd Ar-Pd(II)-C≡CR(L_n) OxAdd_Pd->Trans_Pd Transmetalation Trans_Pd->Pd0 Product_Pd Ar-C≡CR Trans_Pd->Product_Pd Reductive Elimination Alkyne H-C≡CR Cu_acetylide Cu-C≡CR Alkyne->Cu_acetylide Base, Cu(I) Cu_acetylide->OxAdd_Pd

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling.

Detailed Protocol: Sonogashira Coupling of Ethyl 4-Chloronicotinate with Phenylacetylene

Materials:

  • Ethyl 4-chloronicotinate

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

  • Schlenk flask and line

  • Nitrogen or Argon source

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add ethyl 4-chloronicotinate (1.0 mmol, 185.6 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14.0 mg, 2 mol%), and copper(I) iodide (0.04 mmol, 7.6 mg, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous THF (8 mL) and triethylamine (2.0 mmol, 0.28 mL).

  • Add phenylacetylene (1.1 mmol, 0.12 mL) via syringe.

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 4-(phenylethynyl)nicotinate.

AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF60680-90
1-HexynePd(PPh₃)₄ / CuIDiisopropylamineDMF80875-85
TrimethylsilylacetylenePd(OAc)₂ / XPhos / CuICs₂CO₃Dioxane904>90

IV. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient method for the formation of C-N bonds.[7] This reaction is of paramount importance in drug discovery, as the arylamine motif is present in a vast number of pharmaceuticals.

Causality in Experimental Design:
  • Ligand Choice: The choice of ligand is critical for successful C-N coupling with aryl chlorides. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) are highly effective as they promote both the oxidative addition and the reductive elimination steps.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.

  • Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are typically used.

Detailed Protocol: Buchwald-Hartwig Amination of Ethyl 4-Chloronicotinate with Morpholine

Materials:

  • Ethyl 4-chloronicotinate

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Glovebox or Schlenk line technique

  • Nitrogen or Argon source

Procedure:

  • Inside a glovebox or using Schlenk technique, add Pd₂(dba)₃ (0.015 mmol, 13.7 mg, 1.5 mol%) and XPhos (0.036 mmol, 17.2 mg, 3.6 mol%) to a flame-dried Schlenk tube.

  • Add anhydrous toluene (3 mL) and stir for 10 minutes at room temperature.

  • In a separate flask, add ethyl 4-chloronicotinate (1.0 mmol, 185.6 mg) and sodium tert-butoxide (1.4 mmol, 134.5 mg).

  • Evacuate and backfill this flask with an inert gas.

  • Add the pre-formed catalyst solution to the flask containing the substrate and base.

  • Add morpholine (1.2 mmol, 0.105 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

  • Extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford ethyl 4-morpholinonicotinate.

AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1006>90
AnilinePd(OAc)₂ / BrettPhosLHMDSDioxane1101280-90
BenzylaminePd₂(dba)₃ / RuPhosK₂CO₃t-BuOH1001075-85

V. Other Important Cross-Coupling Reactions

While Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions are the most common, other cross-coupling methodologies can also be effectively applied to ethyl 4-chloronicotinate.

Stille Coupling

The Stille coupling utilizes organostannanes as coupling partners.[8][9] While highly effective and tolerant of a wide range of functional groups, the toxicity of organotin compounds is a significant drawback.

  • Typical Conditions: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ as catalyst, often with a copper(I) co-catalyst, in a solvent like DMF or NMP at elevated temperatures.

Kumada Coupling

The Kumada coupling employs Grignard reagents (organomagnesium halides) as the nucleophile.[10] This reaction is highly efficient but is limited by the high reactivity and basicity of Grignard reagents, which are incompatible with many functional groups.

  • Typical Conditions: A nickel or palladium catalyst, such as Ni(dppp)Cl₂ or Pd(dppf)Cl₂, in an ethereal solvent like THF or diethyl ether.

Negishi Coupling

The Negishi coupling involves the use of organozinc reagents, which are more reactive than organoboranes but less so than organomagnesium compounds, offering a good balance of reactivity and functional group tolerance.[11][12]

  • Typical Conditions: A palladium catalyst, such as Pd(PPh₃)₄ or a catalyst system with bulky phosphine ligands, in a solvent like THF or DMF.

Conclusion

Ethyl 4-chloronicotinate is a highly valuable and versatile substrate for a wide range of palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst system, base, and reaction conditions, researchers can efficiently synthesize a diverse library of 4-substituted nicotinic acid derivatives. The protocols and data presented in this guide serve as a robust starting point for the exploration of new chemical entities in drug discovery and materials science. The continued development of more active and selective catalysts will undoubtedly further expand the synthetic utility of this important building block.

References

  • Kamoh, C. (2025). Experiment 8 | Microwave-Promoted Suzuki Coupling Reaction: Preparation of 4 - Acetylbiphenyl. Scribd. [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia. [Link]

  • National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). [Link]

  • MDPI. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. [Link]

  • ResearchGate. (n.d.). Stille cross-coupling reactions with phenyl stannane. [Link]

  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]

  • ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]

  • ResearchGate. (n.d.). Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. [Link]

  • National Institutes of Health. (2024). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

  • MDPI. (2017). Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction. [Link]

  • Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. [Link]

  • NROChemistry. (n.d.). Stille Coupling. [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • National Institutes of Health. (2020). Advances in Cross-Coupling Reactions. [Link]

  • ResearchGate. (n.d.). The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid a. [Link]

  • West Virginia Academy of Science. (2024). Exploring and Synthesis of bio-active natural product coupling reactions. [Link]

  • Biblio. (n.d.). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Negishi Coupling in the Synthesis of Advanced Electronic, Optical, Electrochemical, and Magnetic Materials. [Link]

  • National Institutes of Health. (2025). The Liebeskind-Srogl cross-coupling reaction towards the synthesis of biologically active compounds. [Link]

  • ResearchGate. (n.d.). Kumada cross-coupling reaction of aryl iodides with phenylmagnesium bromide catalyzed by 0.5 mol % 1 [a]. [Link]

  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... [Link]

  • MDPI. (2017). Heck Reaction—State of the Art. [Link]

  • CORE. (n.d.). part i: mechanistic insight in alkyl-alkyl and aryl-aryl negishi cross-coupling. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • NROChemistry. (n.d.). Kumada Coupling. [Link]

  • University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • National Institutes of Health. (n.d.). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. [Link]

  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • Moodle@Units. (n.d.). Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • MDPI. (2017). Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction. [Link]

  • MSU Chemistry. (n.d.). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • ACG Publications. (n.d.). Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions. [Link]

  • ResearchGate. (n.d.). Large-Scale Negishi Coupling as Applied to the Synthesis of PDE472, an Inhibitor of Phosphodiesterase Type 4D. [Link]

  • Sciforum. (2024). Coupling biological detection to liquid chromatography as a solid tool for the separation, purification and online biological characterization of chemical compounds present in natural or synthetic mixtures. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

Sources

Application Note: Heterocycle Construction via Ethyl 4-Chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Utility

Ethyl 4-chloronicotinate represents a high-value "bifunctional electrophilic hub" in medicinal chemistry. Its utility stems from the orthogonal reactivity of its two functional groups:[1]

  • C-4 Chlorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the pyridine nitrogen (para-like position) and the C-3 ester group (ortho-position).
    
  • C-3 Ethyl Ester: Serves as an acylating agent, ready for intramolecular cyclization with nucleophiles tethered to the C-4 position.

This dual-reactivity profile allows for the rapid assembly of [4,3]-fused bicyclic systems, specifically Pyrazolo[4,3-c]pyridines , Pyrido[4,3-d]pyrimidines , and 1,6-Naphthyridines .[1] This guide details the mechanistic underpinnings and validated protocols for these transformations.

Mechanistic Principles

The synthesis of heterocycles from this starting material invariably follows a Cascade Sequence :

  • Intermolecular

    
    :  A nucleophile (amine, hydrazine, or enolate) attacks the C-4 position, displacing the chloride.[1] The reaction is accelerated by the inductive and mesomeric withdrawal of the C-3 ester and the pyridine nitrogen.[1]
    
  • Intramolecular Cyclization: The newly attached nucleophile, bearing a pendant nucleophilic moiety (e.g., -NH2, -OH, or active methylene), attacks the C-3 ester carbonyl, releasing ethanol and closing the ring.[1]

Pathway Visualization

The following diagram illustrates the divergence of synthetic pathways based on the nucleophilic partner.

ReactionHub Start Ethyl 4-Chloronicotinate Hydrazine Hydrazine Hydrate (N-N Nucleophile) Start->Hydrazine Path A Guanidine Guanidine/Amidines (N-C-N Nucleophile) Start->Guanidine Path B Enolate Active Methylene (C-Nucleophile) Start->Enolate Path C Prod1 Pyrazolo[4,3-c]pyridine Hydrazine->Prod1 SNAr + Cyclization Prod2 Pyrido[4,3-d]pyrimidine Guanidine->Prod2 SNAr + Cyclization Prod3 1,6-Naphthyridine Enolate->Prod3 SNAr + Condensation

Caption: Divergent synthesis pathways from Ethyl 4-Chloronicotinate. Path A yields pyrazoles; Path B yields pyrimidines; Path C yields naphthyridines.

Experimental Protocols

Protocol A: Synthesis of Pyrazolo[4,3-c]pyridin-3-ones

Target Scaffold: Pyrazolo[4,3-c]pyridine Reagent: Hydrazine Hydrate Mechanism: The primary amine of hydrazine displaces the C-4 chloride. The secondary nitrogen then attacks the ester.[1]

Materials
  • Ethyl 4-chloronicotinate (1.0 eq)

  • Hydrazine hydrate (80% aqueous solution, 3.0 eq)[1]

  • Ethanol (Absolute, 10 mL/g of substrate)[1]

  • Acetic acid (catalytic, optional)[1]

Step-by-Step Methodology
  • Preparation: Dissolve Ethyl 4-chloronicotinate in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add hydrazine hydrate dropwise at room temperature. Note: The reaction is exothermic; observe for mild heat generation.[1]

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • QC Check: Monitor via TLC (System: 10% MeOH in DCM). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      fluorescent spot should appear.[1]
  • Precipitation: Cool the reaction mixture to

    
     in an ice bath. The product often precipitates as a solid.[1]
    
  • Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (

    
    ) followed by diethyl ether to remove trace hydrazine.
    
  • Purification: Recrystallize from Ethanol/Water if necessary.

Yield Expectation: 75–85% Key Spectroscopic Feature: Disappearance of the ethyl ester signals (quartet ~4.4 ppm, triplet ~1.4 ppm) in


 NMR.
Protocol B: Synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-ones

Target Scaffold: Pyrido[4,3-d]pyrimidine Reagent: Guanidine HCl (or Benzamidine HCl) Mechanism: Base-mediated deprotonation of guanidine allows attack at C-4, followed by ring closure at the ester.

Materials
  • Ethyl 4-chloronicotinate (1.0 eq)

  • Guanidine Hydrochloride (1.2 eq)

  • Sodium Ethoxide (NaOEt) (2.5 eq) - Freshly prepared preferred

  • Anhydrous Ethanol

Step-by-Step Methodology
  • Base Activation: In a dry flask under Nitrogen, dissolve Sodium metal (2.5 eq) in anhydrous ethanol to generate NaOEt in situ.

  • Free Base Generation: Add Guanidine HCl to the NaOEt solution and stir for 15 minutes at RT. NaCl will precipitate; this can be left in the flask or filtered (filtration preferred for cleaner workup).

  • Substrate Addition: Add Ethyl 4-chloronicotinate (1.0 eq) dropwise to the guanidine free-base solution.

  • Reaction: Reflux the mixture for 6–8 hours.

    • Critical Control Point: Ensure strictly anhydrous conditions. Water will hydrolyze the ester to the acid (4-chloronicotinic acid), killing the cyclization.[1]

  • Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in minimal water.[1]

  • Neutralization: Acidify carefully with Acetic Acid to pH 6. The product will precipitate out of the aqueous solution.[1]

  • Filtration: Collect the solid by filtration and dry in a vacuum oven at

    
    .
    
Protocol C: Synthesis of 1,6-Naphthyridines

Target Scaffold: 1,6-Naphthyridine derivatives Reagent: Ethyl Acetoacetate (or Diethyl Malonate) Mechanism:


-alkylation via enolate attack at C-4, followed by condensation.
Materials
  • Ethyl 4-chloronicotinate (1.0 eq)

  • Ethyl Acetoacetate (1.2 eq)

  • Sodium Hydride (NaH) (60% dispersion in oil, 2.2 eq)

  • DMF (Anhydrous) or THF

Step-by-Step Methodology
  • Enolate Formation: In a flame-dried flask, wash NaH with hexane to remove oil. Suspend in anhydrous DMF. Add Ethyl Acetoacetate dropwise at

    
    . Stir until hydrogen evolution ceases (~30 min).
    
  • Coupling: Add a solution of Ethyl 4-chloronicotinate in DMF dropwise to the enolate.

  • Heating: Heat the mixture to

    
     for 4 hours. The initial attack displaces the chloride.[1][2]
    
  • Cyclization: The intermediate may require higher temperatures or acid catalysis to fully cyclize the ester and the ketone/ester moiety.[1] If cyclization is incomplete, treat the isolated intermediate with PPA (Polyphosphoric Acid) at

    
     for 1 hour.
    
  • Workup: Pour the reaction mixture onto crushed ice. Extract with Ethyl Acetate.[3][4]

  • Purification: Flash column chromatography is usually required (Hexane/EtOAc gradient).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Hydrolysis of ester before cyclization.Ensure Hydrazine is added slowly; avoid excess water in solvent.
No Reaction (Protocol B) Guanidine not deprotonated.Check quality of NaOEt. Ensure 2+ equivalents of base are used (one to free guanidine, one to scavenge HCl).
Formation of Nicotinic Acid Moisture ingress.Use anhydrous solvents and drying tubes. The C-4 Cl makes the ester very labile to hydrolysis.
Incomplete Cyclization Steric hindrance or low temp.Increase reaction time/temp. Isolate intermediate and perform acid-mediated ring closure (e.g., AcOH/Reflux).

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Available at: [Link]

  • Synthesis of Pyrazolo-pyridines

    • Journal of the Chemical Society.[5] "The reaction between hydrazine hydrate and 4-chloroquinoline derivatives" (Analogous chemistry for pyridine systems). Available at: [Link]

  • Synthesis of Pyrido-pyrimidines

    • National Institutes of Health (PMC). "Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives." (Demonstrates the fusion logic). Available at: [Link]

  • Synthesis of 1,6-Naphthyridines

    • National Institutes of Health (PMC). "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications."[6] Available at: [Link]

Sources

NMR and IR spectral analysis of Ethyl 4-Chloronicotinate.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-chloronicotinate (CAS: 13789-37-2) is a critical heterocyclic intermediate in the synthesis of fluoroquinolone antibiotics and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural integrity hinges on the precise regiochemistry of the chlorine substituent on the pyridine ring.[1]

This Application Note provides a rigorous protocol for the structural verification of Ethyl 4-chloronicotinate. Unlike standard datasheets, this guide focuses on causality-driven analysis —explaining why signals appear where they do based on electronic effects (induction vs. resonance)—and establishes a self-validating workflow for researchers in drug discovery.

Chemical Identity & Structural Logic

  • IUPAC Name: Ethyl 4-chloropyridine-3-carboxylate

  • Molecular Formula: C

    
    H
    
    
    
    ClNO
    
    
    [1]
  • Molecular Weight: 185.61 g/mol [1]

  • Structural Features:

    • Pyridine Core: Electron-deficient aromatic system.[1]

    • C3-Ethyl Ester: Electron-withdrawing group (EWG), deshielding adjacent protons (H2).[1]

    • C4-Chlorine: Inductive withdrawing/Resonance donating substituent; critical for downstream nucleophilic aromatic substitution (

      
      ).[1]
      

Analytical Workflow

The following diagram outlines the logical flow for sample preparation, acquisition, and decision-making.

G Start Sample Receipt (Ethyl 4-chloronicotinate) Prep_IR IR Prep: Neat (ATR) or KBr Pellet Start->Prep_IR Prep_NMR NMR Prep: ~10mg in CDCl3 (0.6 mL) Start->Prep_NMR Acq_IR Acquire FT-IR (4000 - 400 cm-1) Prep_IR->Acq_IR Acq_NMR Acquire 1H NMR (16 scans, d1=2s) Prep_NMR->Acq_NMR Check_IR Checkpoint 1: Functional Groups C=O (1730) & Pyridine Ring? Acq_IR->Check_IR Check_NMR Checkpoint 2: Regiochemistry H2 Singlet present? Acq_NMR->Check_NMR Analysis Data Integration & Assignment Check_IR->Analysis Pass Fail Flag for Impurity Profiling (Check Hydrolysis/Isomers) Check_IR->Fail Fail Check_NMR->Analysis Pass Check_NMR->Fail Fail Report Generate CoA / Pass QC Analysis->Report

Figure 1: Analytical workflow for the structural verification of Ethyl 4-chloronicotinate.

Protocol 1: Nuclear Magnetic Resonance ( H NMR)

Methodological Rationale

Solvent selection is critical.[1] Chloroform-d (CDCl


)  is preferred over DMSO-d

for this compound to prevent solvent-solute hydrogen bonding that can broaden the pyridine proton signals. The concentration is optimized to prevent aggregation while ensuring adequate signal-to-noise (S/N) ratio for minor impurities (e.g., the hydrolyzed acid).[1]
Experimental Parameters
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: CDCl

    
     (99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.[1]
    
  • Sample Mass: 10–15 mg.

  • Pulse Sequence: Standard 1D Proton (zg30).[1]

  • Relaxation Delay (d1): 2.0 seconds (Ensure full relaxation of aromatic protons).

  • Scans: 16 (sufficient for >98% purity).

Spectral Analysis & Assignment

The pyridine ring substitution pattern (3,4-disubstituted) creates a distinct splitting pattern.[1]

Table 1: Predicted


H NMR Data (400 MHz, CDCl

)
PositionTypeChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Mechanistic Explanation
H-2 Ar-H8.90 – 9.10 Singlet (s)-Most Deshielded. Located between the electronegative Nitrogen and the electron-withdrawing Ester group (

to both).
H-6 Ar-H8.50 – 8.65 Doublet (d)


to Nitrogen.[1] Deshielded by induction from N.
H-5 Ar-H7.35 – 7.45 Doublet (d)


to Nitrogen.[1] Shielded relative to H2/H6.[1] Ortho to Chlorine.[1]
OCH

Aliph4.40 – 4.45 Quartet (q)

Methylene of ethyl ester.[1] Deshielded by Oxygen.[1]
CH

Aliph1.40 – 1.45 Triplet (t)

Methyl of ethyl ester.[1] Standard aliphatic region.

Critical Quality Check:

  • The H-2 Singlet: If this peak appears as a doublet, your sample may be the iso-nicotinate isomer (substitution at different positions) or the chlorine is at position 2 or 6. The singlet confirms the 3,4-substitution pattern.

  • Impurity Signal: Look for a broad singlet ~8.0–11.0 ppm (variable) indicating the carboxylic acid (Hydrolysis product: 4-chloronicotinic acid).[1]

Protocol 2: Fourier Transform Infrared Spectroscopy (FT-IR)

Methodological Rationale

IR is used here primarily as a "fingerprint" verification tool to confirm the functional groups (Ester, Pyridine, C-Cl).[1] The Attenuated Total Reflectance (ATR) method is recommended for speed and reproducibility, avoiding the moisture sensitivity of KBr pellets.[1]

Experimental Parameters
  • Mode: ATR (Diamond or ZnSe crystal).[1]

  • Resolution: 4 cm

    
    .[1]
    
  • Scans: 16 background / 16 sample.

  • Range: 4000 – 600 cm

    
    .[1]
    
Spectral Interpretation

Table 2: Diagnostic IR Bands

Functional GroupWavenumber (cm

)
IntensityAssignment
Ester C=O 1720 – 1740 StrongCarbonyl stretch.[2] High frequency due to conjugation with the electron-deficient pyridine ring.[1]
C=C / C=N 1580 – 1600 MediumPyridine ring skeletal vibrations (Quadrant stretch).[1]
C-O-C 1250 – 1300 StrongEster C-O asymmetric stretch.[1]
C-Cl 700 – 750 Med/WeakAryl-Chloride stretch.[1] (Note: Often obscured in fingerprint region, but distinct in pure samples).[1]
Ar-H > 3000 WeakAromatic C-H stretching.[1][2]

References & Grounding

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for chemical shift prediction rules).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative text on coupling constants in heterocycles).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1] (General reference for pyridine derivative spectra).

  • Reich, H. J. (n.d.).[1] Bordwell pKa Table and NMR Data. University of Wisconsin-Madison.[1] Link (Verified source for heterocyclic chemical shifts).[1]

Disclaimer: This protocol is intended for research and development purposes. All chemical handling must comply with local safety regulations (SDS), specifically regarding the handling of chlorinated pyridine derivatives which may be skin irritants.[1]

Sources

Application Note: Precision Monitoring of Ethyl 4-Chloronicotinate Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 4-chloronicotinate (E4CN) is a versatile scaffold in medicinal chemistry, widely used to synthesize 4-amino-nicotinate derivatives via nucleophilic aromatic substitution (


). However, the reaction is prone to competitive hydrolysis and dimerization, necessitating rigorous In-Process Control (IPC). This guide details a self-validating HPLC protocol for monitoring E4CN consumption, product formation, and critical impurity tracking.

Introduction & Mechanistic Basis[1][2]

The Chemistry

The core transformation involves the displacement of the chloro- group at the C4 position of the pyridine ring by a nucleophile (typically a primary or secondary amine). The presence of the electron-withdrawing ethoxycarbonyl group at C3 activates the C4 position, facilitating


 under mild conditions.

Reaction Scheme:



Critical Process Parameters (CPPs)
  • Moisture Content: E4CN is an ester. Excess water, particularly in the presence of the bases used to scavenge HCl (e.g., TEA, DIPEA), leads to rapid hydrolysis to 4-chloronicotinic acid , a "dead-end" impurity that complicates downstream workup.

  • Stoichiometry: Excess amine can lead to bis-addition or transamidation of the ester, though the latter is slower.

  • Temperature: Higher temperatures accelerate

    
     but exponentially increase the rate of hydrolysis if the solvent is "wet."
    

Analytical Method Development

While Thin Layer Chromatography (TLC) offers a qualitative snapshot, High-Performance Liquid Chromatography (HPLC) is required for quantitative conversion data.

HPLC Method Parameters

This method utilizes a C18 column with an acidic mobile phase to ensure sharp peak shapes for basic pyridine derivatives.

ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µmStandard reversed-phase resolution for polar aromatics.
Mobile Phase A Water + 0.1% Phosphoric Acid (

)
Acidic pH suppresses silanol interactions and keeps pyridine protonated (

).
Mobile Phase B Acetonitrile (ACN)Strong eluent for hydrophobic ester/chloro groups.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Gradient 0-2 min: 5% B; 2-10 min: 5%

90% B; 10-12 min: 90% B
Gradient catches early eluting acids (hydrolysis) and late eluting E4CN.
Detection UV @ 260 nm

for the nicotinic acid core structure.
Column Temp 30°CEnsures retention time reproducibility.
Reference Retention Times (Approximate)
  • 4-Chloronicotinic Acid (Hydrolysis Impurity):

    
     (Polar, elutes early).
    
  • Ethyl 4-chloronicotinate (SM):

    
    .
    
  • Product (Amino-ester):

    
     (Depends on amine hydrophobicity).
    

Experimental Protocols

Protocol A: Reaction Setup & Sampling (The "Quench" Step)

Crucial: Direct injection of the reaction mixture can damage the column or continue reacting in the vial. You must "freeze" the chemistry.

  • Sampling: Using a micropipette, withdraw 50 µL of the reaction mixture.

  • Quench: Immediately dispense into a vial containing 950 µL of cold Acetonitrile .

    • Why: Dilution (1:20) slows the kinetics; ACN often precipitates inorganic salts (e.g., amine hydrochlorides) which must be filtered.

  • Filtration: Pass the quenched sample through a 0.22 µm PTFE syringe filter into the HPLC vial.

    • Warning: Do not use Nylon filters if your reaction involves strong acids/anhydrides, though PTFE is generally safe here.

Protocol B: Data Interpretation & Decision Logic

Use the following logic flow to determine the next process step.

ReactionLogic Start Analyze HPLC Chromatogram CheckSM Is SM Area < 2%? Start->CheckSM CheckImpurity Is Hydrolysis Impurity > 5%? CheckSM->CheckImpurity No (SM Remaining) ActionComplete Reaction Complete. Proceed to Workup. CheckSM->ActionComplete Yes ActionContinue Continue Heating. Resample in 1 hr. CheckImpurity->ActionContinue No ActionDry CRITICAL FAILURE. Water ingress detected. Add molecular sieves or abort. CheckImpurity->ActionDry Yes

Figure 1: Decision tree for reaction monitoring based on HPLC integration.

Troubleshooting & Critical Process Parameters

The "Stalling" Reaction

Symptom: SM is at 30%, Product is at 60%, and conversion stops changing over 2 hours. Cause: The base (HCl scavenger) has been exhausted or the leaving group (Cl-) has poisoned the catalyst (if one is used, though rare for activated pyridines). Solution: Add 0.5 equivalents of additional base (e.g., DIPEA) and increase temperature by 5°C.

The "Ghost" Acid Peak

Symptom: A growing peak at


 (Acid) while Product formation slows.
Cause:  Moisture ingress. The ester is hydrolyzing instead of reacting with the amine.
Prevention: 
  • Use anhydrous solvents (DMSO/DMF) stored over molecular sieves.

  • Ensure the reaction vessel is under a positive pressure of Nitrogen or Argon.

Safety Note: Sensitization

Ethyl 4-chloronicotinate is a potent skin sensitizer and irritant.

  • Handling: Double-glove (Nitrile).

  • Waste: Quenched HPLC samples contain halogenated organics; dispose of in segregated waste streams.

Visualizing the Pathway

Understanding the competition between the desired pathway and the hydrolysis failure mode is vital.

ReactionPathway SM Ethyl 4-chloronicotinate (SM) Product Ethyl 4-(R-amino)nicotinate (Target) SM->Product SNAr (Fast) Impurity 4-Chloronicotinic Acid (Hydrolysis Impurity) SM->Impurity Hydrolysis (Slow/Competitive) Amine Amine (R-NH2) Amine->Product Water Water (Contaminant) Water->Impurity

Figure 2: Competitive reaction pathways. Minimizing water is the primary control strategy to prevent the red pathway.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Topic: General mechanism of SNAr on activ
    • Source: Chemistry LibreTexts. "16.
    • URL:[Link]

  • HPLC Analysis of Pyridine Carboxylic Acids

    • Topic: Separation of nicotinic acid derivatives using mixed-mode and reverse-phase HPLC.
    • Source: SIELC Technologies.[1] "HPLC Separation of Pyridinecarboxylic Acids."

    • URL:[Link]

  • Reaction Monitoring via HPLC

    • Topic: General protocols for monitoring reaction kinetics using HPLC.
    • Source: Bridgewater College Digital Commons.[2] "High Performance Liquid Chromatography Monitoring Reaction Kinetics."

    • URL:[Link]

  • Stability of Pyridine Esters

    • Topic: Hydrolysis risks and esterification of pyridine carboxylic acids.[3]

    • Source: Google Patents (US2758999A).
    • URL

Sources

Troubleshooting & Optimization

Ethyl 4-Chloronicotinate Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Ethyl 4-Chloronicotinate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction yields and overcome common challenges. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of Ethyl 4-Chloronicotinate, providing not just solutions, but the rationale behind them.

Q1: My yield of Ethyl 4-Chloronicotinate is consistently low. What are the most likely causes?

Low yields can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is crucial. The primary synthesis route involves the chlorination of a nicotinic acid derivative followed by esterification. Key areas to investigate include:

  • Incomplete Chlorination: The conversion of the hydroxyl group on the pyridine ring to a chloride is a critical step. Inadequate chlorination will leave unreacted starting material, directly impacting the final yield.

  • Side Reactions: The formation of byproducts, such as dichlorinated species or dimers, can significantly reduce the amount of the desired product.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and reagents all play a pivotal role in maximizing the yield.

  • Purification Losses: The workup and purification steps can be a significant source of product loss if not optimized.

A common cause for low yields is incomplete reaction or side reactions due to impurities in starting materials, incorrect stoichiometry, or inadequate temperature control.[1]

Q2: I suspect incomplete chlorination. How can I improve the efficiency of this step?

The chlorination of a hydroxyl-substituted nicotinic acid derivative, a common precursor, is typically achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2] To enhance the efficiency of this step:

  • Reagent Purity and Stoichiometry: Ensure your chlorinating agent is fresh and anhydrous. An excess of the chlorinating agent is often used to drive the reaction to completion.

  • Temperature and Reaction Time: The reaction typically requires heating. Refluxing for an adequate duration (e.g., 2-3 hours) is often necessary to ensure complete conversion.[3][4] Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to determine the optimal reaction time.

  • Use of a Catalyst: In some cases, a catalytic amount of a tertiary amine, such as pyridine or N,N-dimethylformamide (DMF), can accelerate the reaction.[5]

Below is a workflow to troubleshoot the chlorination step:

Caption: Troubleshooting workflow for the chlorination step.

Q3: I'm observing significant byproduct formation. What are the common side reactions and how can I minimize them?

Byproduct formation is a common challenge. The most prevalent side reactions include:

  • Over-chlorination: The formation of dichlorinated or even trichlorinated nicotinic acid derivatives can occur, especially with prolonged reaction times or excessive temperatures.[6]

  • Dimerization: Under certain conditions, especially in the presence of a strong base, the product can undergo self-condensation to form dimers.[7][8][9]

  • Hydrolysis: The ester group of the final product is susceptible to hydrolysis back to the carboxylic acid, particularly during aqueous workup if the pH is not carefully controlled.[10]

To minimize these side reactions:

  • Control Reaction Temperature: Maintaining the optimal temperature is critical. For many chlorination reactions, a specific temperature range is necessary to favor the desired product.

  • Precise Stoichiometry: Use the correct molar ratios of reactants to avoid an excess of any one component that could lead to side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions with atmospheric moisture and oxygen.

Q4: What is the best method for purifying Ethyl 4-Chloronicotinate?

The purification strategy depends on the scale of the reaction and the nature of the impurities. Common methods include:

  • Distillation: For larger quantities, vacuum distillation is often the most effective method for separating the product from less volatile impurities. However, it's important to note that Ethyl 4-Chloronicotinate can be heat-sensitive, so careful temperature control is necessary to prevent decomposition.[11]

  • Column Chromatography: For smaller scales or when dealing with impurities of similar volatility, silica gel column chromatography is a reliable method. A solvent system of ethyl acetate and hexane is typically effective for elution.

  • Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent can be a highly effective purification technique.

The choice of purification method should be guided by the physical properties of the product and the impurities present.

II. Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of Ethyl 4-Chloronicotinate.

Protocol 1: Two-Step Synthesis from 2-Chloropyridine-3-carboxylic acid

This protocol is adapted from a patented procedure and offers a reliable route to the target compound.[4]

Step 1: Chlorination of 2-Chloropyridine-3-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Chloropyridine-3-carboxylic acid (7.9 g) and benzene (65 ml).

  • Addition of Thionyl Chloride: Carefully add thionyl chloride (45 ml) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.

  • Concentration: After cooling, concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and benzene, yielding an oil.

Step 2: Esterification

  • Addition of Ethanol: Add the oily residue dropwise to ethanol (40 ml) with stirring.

  • Reflux: Heat the mixture to reflux for an additional hour.

  • Solvent Removal: Distill off the ethanol.

  • Workup: Dissolve the residue in toluene and dry the solution over anhydrous magnesium sulfate.

  • Final Product: Distill off the toluene to obtain Ethyl 4-Chloronicotinate as a pale yellow oil. A typical yield for this procedure is around 90%.[4]

Protocol 2: One-Pot Synthesis from Ethyl 4,6-dihydroxynicotinate

This method provides a more direct route, though careful control of the reaction is crucial.[3]

  • Reaction Setup: In a suitable reaction vessel, slowly add ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol) to phosphorus oxychloride (POCl₃, 500 mL).

  • Reflux: Heat the mixture to reflux and maintain for 2 hours.

  • Removal of Excess Reagent: After the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • Quenching: Carefully pour the residue into ice water and stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate.

  • Concentration: Concentrate the organic solution under vacuum to yield Ethyl 4,6-dichloronicotinate. This procedure can be adapted for the synthesis of Ethyl 4-Chloronicotinate from the corresponding monohydroxy precursor.

III. Data Summary & Comparison

To aid in optimizing your synthesis, the following table summarizes key parameters and their impact on yield for different synthetic approaches.

Starting MaterialChlorinating AgentSolventReaction TimeReported YieldReference
2-Chloropyridine-3-carboxylic acidThionyl ChlorideBenzene4 hours (total)90%[4]
Ethyl 4,6-dihydroxynicotinatePhosphorus OxychlorideNone (POCl₃ as solvent)2 hours90%[3]
Nicotinic AcidNot specifiedNot specifiedNot specifiedHigh[12]

IV. Mechanistic Insights

Understanding the underlying reaction mechanisms is key to troubleshooting and optimization.

Chlorination with Thionyl Chloride (SOCl₂):

The reaction of a carboxylic acid with thionyl chloride proceeds through the formation of a highly reactive acyl chlorosulfite intermediate. This is then attacked by the chloride ion to form the acyl chloride, which in the presence of ethanol, undergoes esterification.

Chlorination_Mechanism RCOOH R-COOH Intermediate [R-CO-O-S(O)Cl] RCOOH->Intermediate + SOCl₂ SOCl2 SOCl₂ RCOCl R-COCl Intermediate->RCOCl - SO₂ - HCl Product R-COOEt RCOCl->Product + Ethanol Ethanol Ethanol

Caption: Simplified mechanism of esterification via an acyl chloride.

V. References

  • Preparation method of ethyl 4-chloroacetoacetate. Eureka | Patsnap.

  • Preparation method of ethyl nicotinate. Eureka | Patsnap.

  • Treatment method of ethyl 4-chloroacetoacetate distillation waste liquid. Google Patents.

  • Method for continuously synthesizing ethyl 4-chloroacetoacetates. Google Patents. CN105693509A.

  • Synthesis of ethyl 4-nitrobenzoate. PrepChem.com.

  • Synthesis of ethyl 4-haloacetoacetoacetates. Google Patents. US3786082A.

  • Synthesis method of ethyl 4-chloroacetoacetate. Eureka | Patsnap.

  • Synthesis routes of Ethyl chloronicotinate. Benchchem.

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI.

  • The class of compounds which contain a methylene group (-CH2-) directly bonded to two. Shivaji College.

  • Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate.

  • Preparation method for high-optical-purity L-carnitine. Google Patents. CN103497978A.

  • A kind of preparation method of ethyl nicotinate. Google Patents. CN106957262A.

  • Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. MDPI.

  • Ethyl 4,6-dichloronicotinate synthesis. ChemicalBook.

  • Optimization of Reaction Condition for Synthesis of 4-Methoxychalcone from Ethyl p-methoxycinnamate. ResearchGate.

  • The synthetic method of 2-chloronicotinic acid. Google Patents. CN101367760B.

  • Synthesis of chalcones catalysed by SOCl2/EtOH. ResearchGate.

  • Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5. PMC - NIH.

  • Hydrolysis of esters. Chemguide.

  • Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. SciSpace.

  • POCl -PCl mixture: A robust chlorinating agent†. Indian Chemical Society.

  • What are some common causes of low reaction yields? Reddit.

  • POCl3 Chlorination of 4-Quinazolones | Request PDF. ResearchGate.

  • PROCESS FOR THE PREPARATION OF ALKYL CHLORO-2 PROPIONATE BY CHLORINATION OF ALKYL LACTATE. Google Patents. FR2459221A1.

  • The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. PMC - NIH.

  • ChemInform Abstract: Unusual Dimerization of 1-Ethyl-1,2,4-triazinium Salts into 4a,4b,9,10- Tetrahydro-1,3,6,8,8a,10a-hexaazaphenanthrenes. ResearchGate.

  • Study on synthesis of 4-Aminonicotinic acid. ResearchGate.

  • The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. Oreate AI.

  • My first synthesis was not as efficient as I had hoped. 16% yield. Reddit.

  • P. Margaretha Among numerous methods for the preparation of chloroalkanes the most important in the laboratory is that from alco.

  • Synthesis of optically active folded cyclic dimers and trimers. Beilstein Journals.

  • Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. PMC - PubMed Central.

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). ResearchGate.

Sources

Technical Support Center: Ethyl 4-Chloronicotinate Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist, Process Chemistry Division Ticket ID: E4CN-OPT-2024 Subject: Troubleshooting Common Byproducts & Reaction Failures

Executive Summary: The Substrate Profile

Ethyl 4-chloronicotinate is a bifunctional pyridine scaffold widely used in the synthesis of kinase inhibitors (e.g., Sorafenib analogs) and antibacterial agents. Its reactivity is defined by two electrophilic centers:

  • C4-Position (Chlorine): Activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the pyridine nitrogen and the C3-ester.
    
  • C3-Position (Ester): Susceptible to hydrolysis, transesterification, and reduction.

Critical Warning: The primary cause of reaction failure with this substrate is the competitive reactivity between the C4-Cl displacement and C3-ester hydrolysis, often exacerbated by the basic conditions required for


.

Diagnostic Module A: Nucleophilic Aromatic Substitution ( )

Context: You are reacting Ethyl 4-chloronicotinate with an amine, thiol, or alkoxide.

Common Issue: Formation of "The Hydrolysis Impurity"

Symptom: LCMS shows a mass corresponding to


 (Loss of Ethyl) or 

(Hydrolysis to OH). Chemical Identity: 4-Chloronicotinic acid (Acid Hydrolysis) or 4-Hydroxynicotinic acid derivative (displacement by water).

Root Cause Analysis: The C4 position is highly activated. If water is present in your solvent or base, hydroxide ions (


) act as a competitive nucleophile. Furthermore, the ester group is labile under the basic conditions usually employed to neutralize the HCl byproduct.

Troubleshooting Protocol:

VariableRecommendationThe "Why" (Mechanistic Insight)
Solvent Switch to Anhydrous DMF, DMAc, or Acetonitrile.Aprotic polar solvents stabilize the Meisenheimer intermediate without providing a proton source or nucleophilic water.
Base Use DIPEA or TEA (2.5 - 3.0 eq). Avoid inorganic bases (NaOH,

) if water is the co-solvent.
Inorganic bases often require water for solubility, drastically increasing hydrolysis risk. Organic bases maintain a homogeneous, anhydrous phase.
Temperature Maintain

. Heat only if necessary.
High heat accelerates ester hydrolysis faster than the desired

reaction.
Common Issue: Incomplete Conversion (Stalled Reaction)

Symptom: Starting material remains despite excess nucleophile and heat. Root Cause: Protonation of the Pyridine Nitrogen. As the reaction proceeds, HCl is generated. If the base scavenging is inefficient, the pyridine nitrogen becomes protonated. While this should activate the ring further, it often leads to precipitation of the substrate salt, removing it from the solution phase.

Corrective Action:

  • Protocol Adjustment: Ensure your base equivalents account for both the HCl generated and the neutralization of the amine nucleophile (if it's a salt).

  • Solvent Switch: Use NMP (N-Methyl-2-pyrrolidone) to maintain solubility of the protonated species.

Visualization: The Competitive Pathway

SNAr_Pathways Start Ethyl 4-chloronicotinate Intermediate Meisenheimer Complex Start->Intermediate + Nucleophile Byproduct2 4-Chloronicotinic Acid (Ester Hydrolysis) Start->Byproduct2 Base + Water (Saponification) Amine Amine (R-NH2) Amine->Intermediate Water Trace Water / OH- Water->Intermediate Product Desired 4-Amino Product Intermediate->Product -HCl Byproduct1 4-Hydroxy Impurity (Displacement by OH-) Intermediate->Byproduct1 If Water Present

Figure 1: Competitive pathways in


 reactions. Water acts as a dual threat: displacing the chloride and hydrolyzing the ester.

Diagnostic Module B: Palladium-Catalyzed Couplings (Suzuki/Sonogashira)

Context: You are performing a C-C bond formation at the C4 position.

Common Issue: The "De-Chlorinated" Artifact

Symptom: LCMS shows a major peak with Mass


 (Replacement of Cl with H).
Chemical Identity:  Ethyl Nicotinate.
Root Cause: Protodehalogenation. 
This is the "Achilles' Heel" of 4-chloropyridines in Suzuki couplings. The oxidative addition of Pd into the C-Cl bond is fast. However, if transmetallation (with the Boronic acid) is slow, the Pd(II) intermediate can undergo 

-hydride elimination (from ligands or solvent) or abstract a proton, leading to reductive elimination of the de-chlorinated product.

Troubleshooting Protocol:

FactorOptimization Strategy
Catalyst Use Pd(dppf)Cl2 or Pd(PPh3)4 . Avoid highly active catalysts like

unless using specific bulky ligands (e.g., XPhos).
Solvent Dioxane or Toluene (Anhydrous). Avoid alcohols (Ethanol/Isopropanol).
Base Use Anhydrous

or CsF .
Mechanism Alcohols act as hydride sources, promoting the reduction of the C-Cl bond. Removing proton sources minimizes this pathway.
Common Issue: Catalyst Poisoning

Symptom: No reaction; starting material recovered 100%. Root Cause: The pyridine nitrogen (N1) is a good ligand. It can bind to the Palladium center, displacing the phosphine ligands and creating an inactive "Pd-Pyridine" complex.

Corrective Action:

  • Ligand Overload: Increase the phosphine ligand ratio (e.g., 1:4 Pd:Ligand).

  • The "Dummy" Ligand: Use a catalyst system with bulky ligands (like Buchwald Precatalysts ) that sterically prevent the pyridine nitrogen from coordinating to the metal center.

Visualization: Troubleshooting Logic Tree

Suzuki_Troubleshoot Start Issue: Low Yield in Suzuki Coupling Check1 Is the major byproduct De-chlorinated (Ethyl Nicotinate)? Start->Check1 Check2 Is Starting Material Unreacted? Check1->Check2 No Soln1 CAUSE: Protodehalogenation FIX: Switch to Anhydrous Toluene FIX: Remove Alcohol co-solvents Check1->Soln1 Yes Soln2 CAUSE: Catalyst Poisoning (N-binding) FIX: Use Bulky Ligands (XPhos, SPhos) FIX: Increase Catalyst Loading Check2->Soln2 Yes

Figure 2: Decision matrix for diagnosing Palladium-catalyzed coupling failures.

Diagnostic Module C: Ester Manipulation

Common Issue: Transesterification

Symptom: You used Methanol as a solvent for an


 reaction, and your product mass is 

. Chemical Identity: Methyl 4-chloronicotinate (or Methyl 4-amino-nicotinate). Mechanism: Under basic conditions, Methoxide (

) is generated. It attacks the carbonyl carbon, displacing the Ethoxide group. Fix: Always match the alcohol solvent to the ester. If you have an Ethyl ester, use Ethanol. If you must use a different solvent, ensure it is non-nucleophilic (e.g., THF, DMF).

Frequently Asked Questions (FAQ)

Q1: Can I use acid chloride formation to activate the C4 position?

  • No. The C4-Cl is already an activated leaving group. Converting the ester to an acid chloride (at C3) is possible but risky; it often leads to self-condensation or polymerization because the molecule becomes too reactive (electrophile at C3 and C4).

Q2: Why is my product turning pink/red upon workup?

  • Answer: Pyridine N-oxides or trace metal complexes often exhibit strong coloration. If you used an oxidant or left the reaction in light for extended periods, you may have formed the N-oxide. Check LCMS for

    
    .
    

Q3: How do I remove the 4-Hydroxynicotinic acid byproduct?

  • Answer: This byproduct is amphoteric and highly polar. It usually remains in the aqueous phase during extraction.

    • Protocol: Adjust the aqueous workup pH to ~4-5 (isoelectric point vicinity). The amino-ester product should be extractable into Ethyl Acetate/DCM, while the hydroxy-acid remains in water or precipitates.

References

  • Reaction Mechanism & Kinetics:Nucleophilic Aromatic Substitution of Heterocycles. The activation of the C4-position in pyridine by the ring nitrogen and C3-ester is a classic example of

    
     reactivity.
    
    • Source:

  • Suzuki Coupling Side Reactions:Protodehalogenation of Heteroaryl Halides.

    • Source:

  • Impurity Profiling:Synthesis of Kinase Inhibitors. Case studies on impurities formed during the synthesis of drugs like Brigatinib, which utilize similar chloropyridine scaffolds.

    • Source:

  • Ester Hydrolysis Mechanisms:Acid vs Base C

    • Source:

Technical Support Center: Troubleshooting Failed Ethyl 4-Chloronicotinate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Ethyl 4-Chloronicotinate. Recognizing the nuances of this particular synthesis, this document provides a structured, in-depth approach to troubleshooting common experimental failures. By integrating established chemical principles with practical, field-proven insights, this guide aims to empower you to diagnose and resolve issues in your synthetic workflow, ultimately leading to successful and reproducible outcomes.

Part 1: Foundational Knowledge and FAQs

A solid understanding of the reaction's core principles is the first step in effective troubleshooting. The most prevalent synthetic route to Ethyl 4-Chloronicotinate involves the chlorination of Ethyl 4-hydroxynicotinate or its tautomer, which is often generated in situ. A common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).

Frequently Asked Questions (FAQs)

Q1: My yield of Ethyl 4-Chloronicotinate is consistently low. What are the primary factors to investigate?

A: Low yields can often be traced back to a few critical parameters. Firstly, the purity and reactivity of your starting material, Ethyl 4-hydroxynicotinate, are paramount. Secondly, the efficacy of the chlorinating agent, typically phosphorus oxychloride, is crucial; it is highly susceptible to deactivation by moisture. Reaction temperature is another key variable, as insufficient heat can lead to an incomplete reaction, while excessive temperatures may promote the formation of undesirable byproducts. Finally, product loss during the aqueous work-up and purification stages is a common culprit for diminished yields.

Q2: I've observed the formation of a significant amount of dark, tarry material in my reaction vessel. What is the likely cause and how can it be mitigated?

A: The appearance of dark, insoluble byproducts is often indicative of decomposition or polymerization, which can be triggered by excessive heat. To address this, consider a more gradual heating process or running the reaction at a slightly lower temperature for an extended period. Additionally, ensuring the quality of your starting materials and reagents can help minimize side reactions that lead to tar formation.

Q3: My final product is contaminated with the starting material, Ethyl 4-hydroxynicotinate. What could be the issue?

A: This points to an incomplete reaction. The primary suspects are an insufficient amount or reduced activity of the chlorinating agent, a reaction time that is too short, or a reaction temperature that is too low. It is also essential to ensure that the starting material is fully dissolved or adequately suspended in the reaction mixture to allow for complete conversion.

Part 2: In-depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving specific issues you may encounter.

Guide 1: Addressing Low or No Product Formation

A failure to form the desired product is a significant setback. The following logical progression will help you identify the root cause.

Caption: Troubleshooting workflow for low or no product formation.

Detailed Steps:

  • Assess Starting Material Consumption: Utilize Thin Layer Chromatography (TLC) or another suitable analytical technique to determine if the Ethyl 4-hydroxynicotinate has been consumed.

  • Verify Reagent Activity and Stoichiometry:

    • Phosphorus Oxychloride (POCl₃): This reagent is highly reactive with water.[1][2][3][4][5] Use a fresh, unopened bottle or a properly stored and sealed container. An excess of POCl₃ is often used to drive the reaction to completion, so ensure your stoichiometry is appropriate.[6][7]

    • Starting Material Purity: Impurities in the Ethyl 4-hydroxynicotinate can interfere with the reaction. Confirm its purity by melting point or spectroscopic methods.

  • Confirm Optimal Reaction Conditions:

    • Temperature: The chlorination of hydroxypyridines with POCl₃ typically requires elevated temperatures, often at reflux.[6][7] Ensure your heating apparatus is functioning correctly and that the reaction mixture reaches and maintains the target temperature.

    • Reaction Time: These reactions can be slow. Monitor the reaction's progress over time to ensure it has been allowed to proceed to completion.

  • Scrutinize the Work-up Procedure:

    • Quenching: The reaction is typically quenched by carefully adding the reaction mixture to ice water or a basic solution. This process is highly exothermic and must be done slowly and with vigorous stirring to prevent product degradation.

    • Extraction: Ensure you are using an appropriate solvent and performing a sufficient number of extractions to recover all of the product from the aqueous layer. The pH of the aqueous layer should be carefully adjusted to ensure the product is in its neutral form for efficient extraction.

Guide 2: Managing Byproduct Formation

The formation of byproducts can complicate purification and reduce the overall yield.

Common Byproducts and Their Causes:

ByproductPotential CauseMitigation Strategy
Polymeric Tars Excessive reaction temperatureReduce reaction temperature; ensure even heating.
Unreacted Starting Material Incomplete reactionSee Guide 1.
Hydrolysis Product (Ethyl 4-hydroxynicotinate) Presence of water during reaction or work-upEnsure anhydrous conditions; perform work-up at low temperatures.

Experimental Protocol: A Self-Validating Approach to Synthesis

This protocol incorporates best practices to minimize common failure points.

Materials:

  • Ethyl 4,6-dihydroxynicotinate

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a flask equipped with a reflux condenser and a drying tube, slowly add Ethyl 4,6-dihydroxynicotinate (1 equivalent) to an excess of phosphorus oxychloride (e.g., 5-10 equivalents).[6]

  • Heat the mixture to reflux and maintain for 2-3 hours.[7]

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully and slowly pour the cooled reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.

  • Extract the aqueous mixture multiple times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or vacuum distillation.

Part 3: Safety and Handling

Phosphorus Oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water. [1][2][3][4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (Neoprene is recommended), safety goggles, a face shield, and a lab coat.[2][4]

  • Fume Hood: All manipulations involving POCl₃ must be performed in a well-ventilated chemical fume hood.[1]

  • Handling: Handle with care to avoid contact with skin, eyes, and clothing. Avoid inhaling fumes.[1][3]

  • Storage: Store in a cool, dry place away from water and incompatible materials.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Synthesis of ethyl 4-haloacetoacetoacetates.
  • Method for continuously synthesizing ethyl 4-chloroacetoacetates.
  • Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. SciRP.org. (URL: [Link])

  • Preparation method for high-optical-purity L-carnitine.
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. (URL: [Link])

  • A kind of preparation method of ethyl nicotinate.
  • Regioselective chlorination of pyridine N‐oxides under optimized.... ResearchGate. (URL: [Link])

  • What are the preparation and application examples of Ethyl 4,6-dichloronicotinate?. FAQ. (URL: [Link])

  • COMMON NAME: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED. NJ.gov. (URL: [Link])

  • Removal of oxygen from pyridine N-oxide. Chemistry Stack Exchange. (URL: [Link])

  • Regioselective Three-Component Reaction of Pyridine N-Oxides, Acyl Chlorides, and Cyclic Ethers | Organic Letters. ACS Publications. (URL: [Link])

  • Phosphorus Oxychloride | Air Liquide Malaysia. (URL: [Link])

  • Dichlorine–pyridine N-oxide halogen-bonded complexes. RSC Publishing. (URL: [Link])

  • Deoxygenative chlorination of pyridine N‐oxide. ResearchGate. (URL: [Link])

Sources

Optimization of reaction conditions for Ethyl 4-Chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Ethyl 4-Chloronicotinate

Subject: Protocol Optimization & Troubleshooting for Ethyl 4-Chloronicotinate Synthesis CAS Registry Number: 37831-62-2 Support Ticket ID: OPT-PYR-4CL-001

Executive Summary

Welcome to the Technical Support Center. This guide addresses the synthesis and optimization of Ethyl 4-chloronicotinate , a critical intermediate often confused with its 2-chloro isomer. The core transformation involves the chlorodehydroxylation of Ethyl 4-hydroxynicotinate (or its tautomer, ethyl 4-pyridone-3-carboxylate).

Our data indicates that 65% of yield failures in this reaction stem from improper quenching protocols (hydrolysis) or insufficient activation of the 4-hydroxy group. This guide provides a self-validating protocol and a "Help Desk" style troubleshooting section.

Part 1: The "Golden Standard" Protocol

Objective: Maximize conversion of Ethyl 4-hydroxynicotinate to Ethyl 4-chloronicotinate while suppressing hydrolysis.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Ethyl 4-hydroxynicotinate 1.0SubstrateMust be dry (<0.5% water). Moisture consumes

.
Phosphorus Oxychloride (

)
3.0 - 5.0Reagent/SolventActs as the chlorinating agent and solvent.
DMF (Dimethylformamide) 0.1 - 0.2CatalystEssential. Forms the Vilsmeier-Haack active species.
Toluene (Optional)Co-solventUse if reducing

volume for scale-up.
Step-by-Step Workflow
  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (

    
     or 
    
    
    
    line).
  • Activation: Charge the flask with Ethyl 4-hydroxynicotinate. Add

    
     (neat) carefully.
    
  • Catalysis: Add catalytic DMF dropwise. Caution: Exothermic reaction.[1][2]

  • Reaction: Heat the mixture to reflux (105–110°C) .

    • Checkpoint: The suspension should turn into a clear solution within 1–2 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or HPLC. Look for the disappearance of the polar starting material.

  • Workup (The Danger Zone):

    • Cool the reaction mixture to room temperature.

    • Remove excess

      
       via rotary evaporation under reduced pressure (essential to minimize exotherm during quench).[3]
      
    • Quench: Pour the residue slowly onto crushed ice/water with vigorous stirring.

    • pH Control: Immediately neutralize with saturated

      
       or 
      
      
      
      to pH 7–8. Do not allow the mixture to remain acidic and aqueous for long periods , as the ester will hydrolyze.
  • Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (

    
    ). Dry over 
    
    
    
    and concentrate.

Part 2: Visualization of Reaction Logic

The following diagram illustrates the critical pathway and failure points.

ReactionPathway Start Ethyl 4-hydroxynicotinate Inter Chlorophosphonium Intermediate Start->Inter Activation (Reflux) POCl3 POCl3 + DMF (Vilsmeier Reagent) POCl3->Inter Product Ethyl 4-chloronicotinate (Target) Inter->Product Cl- substitution Reversion FAILURE: Reversion to Start Material Inter->Reversion Incomplete Rxn (Water quench) Hydrolysis FAILURE: 4-Chloronicotinic Acid Product->Hydrolysis Acidic Quench (Prolonged exposure)

Caption: Reaction pathway showing the critical intermediate and the two primary failure modes (Hydrolysis and Reversion) during the quench phase.

Part 3: Troubleshooting "Help Desk" (Q&A)

Q1: My reaction turned into a black tar. What happened?

  • Diagnosis: Thermal decomposition or polymerization.

  • Solution:

    • Check Temperature: Do not exceed 110°C. If using an oil bath, ensure it is not set to >130°C to force reflux.

    • Check DMF: Too much DMF can lead to runaway exotherms. Keep it catalytic (<0.2 eq).

    • Moisture: If the starting material was wet, the violent hydrolysis of

      
       generates local hot spots. Dry your starting material in a vacuum oven at 50°C overnight.
      

Q2: I see the product on TLC during the reaction, but after workup, I only isolate the acid (4-chloronicotinic acid).

  • Diagnosis: Unintentional ester hydrolysis during the quench.

  • The Fix:

    • The 3-position ester is sensitive to acid hydrolysis, especially when the pyridine ring is protonated (electron-deficient).

    • Protocol Adjustment: Do not quench into water and walk away. Quench into ice/NaHCO3 slurry directly to maintain a neutral pH immediately. Alternatively, quench into ethanol if some transesterification is acceptable (or if the ethyl ester is desired, ethanol quench is safer).

Q3: The reaction is stuck at 60% conversion after 12 hours.

  • Diagnosis: Insufficient activation of the 4-hydroxy tautomer.

  • The Fix:

    • The 4-hydroxy pyridine exists in equilibrium with the 4-pyridone. The pyridone oxygen must be phosphorylated.

    • Add Base: Add 1.0 equivalent of a tertiary amine (e.g., Triethylamine or Diisopropylethylamine) to shift the equilibrium and scavenge HCl.

    • Fresh Reagent: Ensure your

      
       is not hydrolyzed. If the bottle has a crusty white solid on the rim, distill it before use.
      

Q4: Can I use Thionyl Chloride (


) instead of 

?
  • Answer: Generally, No .

    • 
       is excellent for converting carboxylic acids to acid chlorides, but it is less effective for chlorinating the pyridine ring (dehydroxylation) without harsh conditions or specific catalysts. 
      
      
      
      forms a stronger P-O bond, which is a better leaving group, driving the substitution by chloride.

Part 4: Optimization Logic Tree

Use this decision matrix to optimize your specific yield issues.

OptimizationTree Problem Identify Issue LowConv Low Conversion Problem->LowConv LowYield High Conv / Low Yield Problem->LowYield Impurity Impurities Problem->Impurity CatCheck Using DMF? LowConv->CatCheck QuenchCheck Quench pH? LowYield->QuenchCheck TempCheck Temp > 110C? Impurity->TempCheck AddDMF Add 0.1 eq DMF CatCheck->AddDMF No CheckDry Dry Reagents CatCheck->CheckDry Yes Buffer Use NaHCO3/Ice QuenchCheck->Buffer Acidic Extract Extract Aqueous Phase Again QuenchCheck->Extract Neutral LowerTemp Reduce Temp TempCheck->LowerTemp Yes Distill Distill POCl3 TempCheck->Distill No

Caption: Decision tree for isolating the root cause of synthesis failure.

References

  • Relevance: Provides the foundational reflux protocol for chlorinating hydroxynicotin
  • National Institutes of Health (NIH). (2014). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination. PubMed Central. Retrieved from [Link]

    • Relevance: Validates the mechanism of chlorophosphonium intermediates and the necessity of Vilsmeier-type activ
  • Organic Process Research & Development. (2010). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines. Retrieved from [Link]

    • Relevance: Supports the optimization of reducing solvent volume and managing safety during the quench of large-scale reactions.
  • Relevance: Confirms CAS 37831-62-2 and physical properties for identific

Sources

Technical Support Center: Purification of Ethyl 4-Chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: E4CN-PUR-001 Subject: Removal of Impurities from Crude Ethyl 4-Chloronicotinate (CAS: 1452-94-4) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic & Triage

Status: Active Overview: Ethyl 4-chloronicotinate (E4CN) is a critical intermediate often synthesized via chlorination of 4-hydroxynicotinic acid followed by esterification.[1] The crude product typically presents as a dark, viscous oil or low-melting solid containing phosphorus residues, unreacted starting materials, and hydrolysis byproducts.

Visual Diagnostic Flowchart

Use the following logic tree to determine the appropriate purification workflow for your specific crude profile.

PurificationLogic Start Analyze Crude E4CN State Physical State? Start->State Solid Solid / Semi-Solid (MP ~20-25°C) State->Solid High Purity Liquid Dark Viscous Oil State->Liquid Crude Action3 Flash Chromatography (Hex/EtOAc) Solid->Action3 Polish Impurity Primary Impurity? Liquid->Impurity Acidic Acidic Residues (POCl3 / HCl) Impurity->Acidic Pungent Odor Tars Black Tars / Polymerization Impurity->Tars Visually Dark Action1 Protocol A: Buffered Extraction Acidic->Action1 Neutralize Action2 Protocol B: Vacuum Distillation Tars->Action2 Separate Action1->Action2 If purity <95%

Figure 1: Decision matrix for selecting the appropriate purification method based on physical state and impurity profile.

The Chemistry of Impurities

Understanding the origin of impurities is the first step to removal.[1] E4CN synthesis often involves thionyl chloride (


) or phosphorus oxychloride (

).[1][2]
Impurity TypeOriginChemical BehaviorRemoval Strategy
Phosphorus Residues Quenched

/ Phosphoric acids
Highly acidic; can catalyze hydrolysis of the ester.[1]Protocol A: These are water-soluble but require careful neutralization to prevent ester hydrolysis.
4-Chloronicotinic Acid Hydrolysis of E4CNAmphoteric.[1] Soluble in base (as carboxylate) and acid (as pyridinium).[1][2]Protocol A: Wash with mild base (

).[1] The acid forms a water-soluble salt; the ester remains in organic layer.[1]
4-Hydroxynicotinic Acid Unreacted Starting MaterialHigh polarity; insoluble in non-polar solvents.[1]Protocol A/B: Usually precipitates or remains in the pot residue during distillation.[1]
"Tars" (Polymers) Pyridine polymerizationHigh molecular weight, non-volatile.[1]Protocol B: Distillation separates the volatile ester from the non-volatile tar.[1]

Validated Protocols

Protocol A: Buffered Acid-Base Extraction (The "Gentle" Workup)

Objective: Remove acidic byproducts (phosphoric acid, HCl) and hydrolyzed free acid without saponifying the ethyl ester.[1]

Critical Mechanism: The pyridine nitrogen is basic (


), while the ester is susceptible to nucleophilic attack by hydroxide (

).[1]
  • Avoid: Strong bases like NaOH or KOH.[1] They will hydrolyze your ester to the carboxylate.[1]

  • Use: Saturated Sodium Bicarbonate (

    
    ).[1][2] It neutralizes acids (
    
    
    
    ) but is not nucleophilic enough to attack the ester rapidly at low temperatures.[1]

Step-by-Step:

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Toluene (10 mL solvent per 1 g crude).[1][2]

    • Why Toluene? It forms an azeotrope with water, aiding in drying later.[1]

  • Cold Wash: Cool the mixture to 0–5°C. Add cold saturated

    
     solution slowly.
    
    • Caution:

      
       evolution will occur.[1] Vent frequently.
      
  • Phase Check: Verify the aqueous layer pH is ~8. If acidic, repeat wash.[1]

  • Separation:

    • Organic Layer: Contains Ethyl 4-Chloronicotinate .[1]

    • Aqueous Layer: Contains salts (NaCl, Na-phosphate) and 4-chloronicotinic acid (as sodium salt).[1]

  • Brine Wash: Wash organic layer with saturated NaCl to break emulsions.[1]

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate) for 20 mins. Filter.
    
  • Concentration: Remove solvent via rotary evaporation (

    
    ).
    
Protocol B: High-Vacuum Distillation (The "Polish")

Objective: Isolate pure E4CN from non-volatile tars and colored impurities.[1] Prerequisite: Perform Protocol A first to remove acids that could catalyze degradation during heating.[1]

Thermodynamic Data:

  • Boiling Point: 108–112°C @ 2–3 mmHg [1].[1]

  • Boiling Point: ~78°C @ 0.1 mmHg [2].[1]

Workflow Diagram:

DistillationSetup Crude Crude E4CN (Post-Extraction) Manifold Distillation Head (Vigreux Column) Crude->Manifold Heat (Oil Bath) VacPump High Vacuum Pump (<3 mmHg) VacPump->Manifold Apply Vacuum Fraction1 Fore-run (Solvent/Volatiles) Manifold->Fraction1 <100°C Fraction2 Main Fraction (Pure E4CN) Manifold->Fraction2 108-112°C Residue Pot Residue (Tars/Salts) Manifold->Residue Non-Volatile

Figure 2: Distillation fractionation logic under reduced pressure (2-3 mmHg).

Step-by-Step:

  • Setup: Use a short-path distillation head or Vigreux column. Grease all joints heavily; pyridine derivatives creep.[1]

  • Vacuum: Apply full vacuum before heating.[1] Aim for <3 mmHg.[1][3]

  • Heat: Slowly ramp oil bath temperature.

    • Note: The bath must be ~20-30°C higher than the internal boiling point.[1]

  • Collection:

    • Fore-run: Discard low boilers (residual solvent).[1]

    • Main Fraction: Collect clear, colorless/pale yellow liquid at steady vapor temp (e.g., 110°C @ 2 mmHg).

  • Storage: The distillate may solidify upon cooling (MP ~20°C).[1] Store under inert gas (Argon/Nitrogen) in the fridge.

Troubleshooting FAQs

Q: My product turned yellow/red after a few days. Is it ruined? A: Not necessarily. Pyridines are prone to N-oxide formation and photo-oxidation, turning yellow.[1]

  • Fix: If purity is still high by TLC/NMR, use as is. If not, pass through a short plug of silica gel (eluent: 20% EtOAc in Hexanes) to remove the colored oxidation products.[1]

Q: I tried acid-base extraction, but my yield is very low. A: You likely lost product to the aqueous layer.

  • Cause: If you used strong acid (HCl) to wash, the pyridine nitrogen protonated (

    
    ), becoming water-soluble.[1]
    
  • Recovery: Basify your aqueous waste to pH 9 with

    
     and re-extract with EtOAc.[1] The product will return to the organic phase.[1]
    

Q: Can I just recrystallize it? A: Only if the crude is already >85% pure.[1][2]

  • Method: E4CN has a low melting point (~20-25°C).[1] Dissolve in a minimum amount of warm Hexanes (with trace EtOAc).[1] Cool to -20°C (freezer). If it oils out instead of crystallizing, revert to Protocol B (Distillation) .

References

  • National Institutes of Health (NIH). (2025).[1] Ethyl Chloronicotinate - Substance Hierarchy and Identifiers. Global Substance Registration System (GSRS).[1][2] Retrieved January 30, 2026, from [Link][1]

Sources

Preventing decomposition of Ethyl 4-Chloronicotinate during reaction

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Decomposition in Synthetic Applications

Welcome to the technical support center for Ethyl 4-Chloronicotinate. As Senior Application Scientists, we understand that this versatile pyridine-based building block is crucial for numerous drug discovery and development programs. However, its reactivity also makes it susceptible to decomposition under common reaction conditions, leading to diminished yields and complex purification challenges.

This guide provides in-depth, experience-driven answers to frequently encountered issues, moving beyond simple instructions to explain the chemical principles behind our recommended protocols. Our goal is to empower you with the knowledge to design robust, self-validating experiments and successfully prevent the degradation of this key intermediate.

Frequently Asked Questions (FAQs)
Q1: What are the primary ways Ethyl 4-Chloronicotinate decomposes during a reaction?

There are two main decomposition pathways that researchers must be vigilant about:

  • Hydrolysis of the Chloro Group: The C4-Cl bond on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). In the presence of water or hydroxide ions, the chloride can be displaced to form the highly undesirable byproduct, Ethyl 4-hydroxynicotinate. The electron-withdrawing effect of the ring nitrogen makes the C4 position particularly electrophilic and prone to this attack.[1][2]

  • Hydrolysis of the Ethyl Ester: Like any ester, the ethyl group can be cleaved under acidic or basic conditions in the presence of water, a process known as ester hydrolysis. This results in the formation of 4-Chloronicotinic acid. This side reaction not only consumes your starting material but introduces a carboxylic acid, which can complicate the reaction workup and purification.[3]

DecompositionPathways cluster_main Ethyl 4-Chloronicotinate cluster_products Decomposition Products Main Ethyl 4-Chloronicotinate Hydrolysis_Cl Ethyl 4-hydroxynicotinate Main->Hydrolysis_Cl C-Cl Hydrolysis (H₂O / OH⁻) Hydrolysis_Ester 4-Chloronicotinic Acid Main->Hydrolysis_Ester Ester Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Primary decomposition pathways of Ethyl 4-Chloronicotinate.

Q2: How do temperature and pH impact the stability of the molecule?

Temperature and pH are the most critical parameters to control.

  • Temperature: Higher temperatures accelerate the rates of all reactions, including undesirable decomposition. In our experience, running nucleophilic substitution reactions at or below room temperature significantly minimizes byproduct formation. For particularly sensitive substrates, cooling the reaction to 0-5°C is a standard and effective practice.[4]

  • pH: The molecule is most stable in a neutral to slightly acidic environment.

    • Alkaline Conditions (pH > 8): Strongly basic conditions dramatically increase the rate of both C-Cl and ester hydrolysis. The presence of hydroxide ions (OH⁻) provides a potent nucleophile for these degradation pathways.

    • Acidic Conditions (pH < 5): While the C-Cl bond is relatively stable, strong acids will catalyze the hydrolysis of the ethyl ester.[5] During aqueous workups, it is crucial to neutralize the reaction mixture carefully, aiming for a final pH of 6-7 to ensure stability before extraction.[4]

Q3: What are the visual or analytical signs of decomposition?

Early detection is key. Watch for these indicators:

  • Visual Cues: The pure compound is typically a colorless to pale yellow liquid or low-melting solid.[6][7] The appearance of a dark brown color or the formation of a precipitate can be a sign of significant decomposition.

  • TLC Analysis: The formation of a new, more polar spot (lower Rf) often corresponds to the generation of the more polar 4-hydroxynicotinate or 4-chloronicotinic acid byproducts.

  • LC-MS/NMR: The appearance of new peaks corresponding to the mass or spectral properties of the decomposition products confirms their presence and allows for quantification.

Troubleshooting Guide: Common Reaction Problems
Problem: My yield is low, and I've isolated Ethyl 4-hydroxynicotinate.

This is a classic case of C-Cl hydrolysis, indicating the presence of water in your reaction. The key is to establish and maintain strictly anhydrous (water-free) conditions.

Causality: Water is a weak nucleophile, but at elevated temperatures or over long reaction times, it can and will attack the activated C4 position of the pyridine ring. Any contaminating hydroxides will cause this decomposition to occur rapidly.

Preventative Protocol: Executing a Reaction Under Anhydrous Conditions

  • Glassware Preparation:

    • Thoroughly clean all glassware (reaction flask, condenser, dropping funnel, etc.).

    • Dry the glassware in an oven at 120°C for at least 4 hours (or overnight) to remove adsorbed water.

    • Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon). Allow to cool to room temperature under the inert atmosphere.

  • Solvent and Reagent Preparation:

    • Use only anhydrous solvents, either purchased in sealed bottles (e.g., AcroSeal™ or Sure/Seal™) or freshly distilled from an appropriate drying agent.

    • Ensure all liquid reagents are anhydrous. If necessary, they can be dried over molecular sieves (ensure compatibility first).

    • Solid reagents should be dried in a vacuum oven before use if they are suspected to be hygroscopic.

  • Reaction Execution:

    • Maintain a positive pressure of inert gas throughout the entire reaction, from reagent addition to quenching. A gas bubbler filled with mineral oil is a simple and effective way to monitor this.

    • Add reagents via syringe or cannula through rubber septa to prevent introducing atmospheric moisture.

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Problem: My primary byproduct is 4-Chloronicotinic acid.

This indicates that the ethyl ester group is being cleaved. This is most often caused by pH extremes during the reaction or, more commonly, during the aqueous workup.

Causality: The ester linkage is an electrophilic site. It is readily attacked by nucleophiles (like water or hydroxide) in a process that is catalyzed by either acid (which protonates the carbonyl oxygen, making it more electrophilic) or base (which provides the potent hydroxide nucleophile).

Preventative Protocol: pH Control During Reaction and Workup

  • Base Selection (If required for the reaction):

    • If your reaction requires a base, choose a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Avoid using strong, nucleophilic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) unless they are part of a specific saponification protocol.

  • Controlled Aqueous Workup:

    • After the reaction is complete, cool the mixture in an ice bath.

    • Quench the reaction by slowly adding a saturated aqueous solution of a mild buffer, such as ammonium chloride (NH₄Cl), instead of pure water or strong acid/base.

    • During the workup, if pH adjustment is necessary, use dilute solutions (e.g., 1M HCl or 1M NaHCO₃) and add them dropwise while monitoring the pH of the aqueous layer with pH paper or a calibrated meter.

    • Adjust the final pH to a stable range of 6-7 before proceeding with the extraction.[4]

Summary of Best Practices & Key Parameters

To ensure the highest chance of success when working with Ethyl 4-Chloronicotinate, adhere to the following principles.

BestPractices Start Reaction Planning Prep Preparation: - Oven-dry all glassware - Use anhydrous solvents/reagents Start->Prep Atmosphere Setup: - Assemble hot under inert gas - Maintain positive N₂/Ar pressure Prep->Atmosphere Temp Execution: - Cool reaction to 0-25°C - Add reagents slowly via syringe Atmosphere->Temp Monitor Monitoring: - Track progress with TLC/LC-MS - Check for byproduct spots Temp->Monitor Workup Workup & Quench: - Cool mixture in an ice bath - Quench with buffered solution - Adjust pH to 6-7 before extraction Monitor->Workup End Purification & Storage Workup->End

Caption: A workflow summarizing best practices for reaction setup.

Data Reference Table

The following table summarizes key physical and chemical properties for Ethyl 4-Chloronicotinate.

PropertyValueSource(s)
CAS Number 37831-62-2[6]
Molecular Formula C₈H₈ClNO₂[6]
Molecular Weight 185.61 g/mol [6]
Appearance Colorless to light yellow liquid[6]
Storage Conditions Inert atmosphere, store in freezer, under -20°C[6]
References
  • Kinetic and Mechanistic Study of the Thermal Decomposition of Ethyl Nitrate. ResearchGate. Available from: [Link]

  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Available from: [Link]

  • CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates. Google Patents.
  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate. Available from: [Link]

  • The thermal decomposition of ethyl chloroformate. ResearchGate. Available from: [Link]

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. NIH National Library of Medicine. Available from: [Link]

  • Organic Reactions: Substitution Reactions (Part 1). YouTube. Available from: [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available from: [Link]

  • Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. MDPI. Available from: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

  • Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. Available from: [Link]

  • 4.4: Nucleophilic substitution and elimination reactions. Chemistry LibreTexts. Available from: [Link]

  • CHAPTER 9. SUBSTITUTION REACTIONS. Organic Chemistry. Available from: [Link]

  • An experiment to illustrate nucleophilic aromatic substitution and tautomerism. Available from: [Link]

  • Hydrolysis Stabilizers | Polymer Additives. Lanxess. Available from: [Link]

  • Intro to Substitution Reactions: Crash Course Organic Chemistry #20. YouTube. Available from: [Link]

  • Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. OUCI. Available from: [Link]

  • Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. PubMed. Available from: [Link]

  • The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. ResearchGate. Available from: [Link]

  • 2-Chloropyridine. Wikipedia. Available from: [Link]

  • Ethyl 2-chloronicotinate. Chemsrc. Available from: [Link]

Sources

Technical Support Center: Ethyl 4-Chloronicotinate Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Profile

Ethyl 4-chloronicotinate (E4CN) is a bifunctional electrophile widely used in the synthesis of kinase inhibitors and fluoroquinolone antibiotics. Its reactivity is defined by two competing electrophilic sites:

  • C4 Position (Ring Carbon): Activated for Nucleophilic Aromatic Substitution (

    
    ) . The electronegative ring nitrogen and the electron-withdrawing ester group at C3 deplete electron density at C4, making it highly susceptible to nucleophilic attack.
    
  • C3 Position (Ester Carbonyl): Susceptible to Acyl Substitution (Hydrolysis, Transesterification, Amidation).

The Core Challenge: The primary difficulty researchers face is controlling regioselectivity . You want the nucleophile to attack the C4-chlorine bond (


), but the ester group is often equally or more reactive toward oxygen-based nucleophiles or under uncontrolled aqueous conditions.

Reaction Pathway Analysis (Visual Guide)

The following diagram illustrates the competition between the desired


 pathway and common side reactions.

E4CN_Reactivity E4CN Ethyl 4-Chloronicotinate (Starting Material) Int_Meisenheimer Meisenheimer Complex (Intermediate) E4CN->Int_Meisenheimer Nucleophile (Nu⁻) Attack at C4 Side_Hydrolysis 4-Chloronicotinic Acid (Hydrolysis Byproduct) E4CN->Side_Hydrolysis H₂O / OH⁻ Attack at Ester Side_Transester Methyl/Alkyl Ester (Transesterification Byproduct) E4CN->Side_Transester ROH (e.g., MeOH) / Base Attack at Ester Side_Amide Nicotinamide Derivative (Amidation Byproduct) E4CN->Side_Amide R-NH₂ (High Temp) Attack at Ester Product_SNAr 4-Substituted Nicotinate (DESIRED PRODUCT) Int_Meisenheimer->Product_SNAr -Cl⁻ (Aromatization)

Figure 1: Competing reaction pathways for Ethyl 4-Chloronicotinate. Green paths indicate the desired


 mechanism; Red/Yellow paths indicate side reactions.

Troubleshooting Guides

Issue 1: "I am getting the carboxylic acid instead of the substituted ester."

Diagnosis: Unwanted Hydrolysis (Saponification). Cause: The presence of water in your solvent or base is hydrolyzing the ethyl ester at C3. This is irreversible under basic conditions. Mechanistic Insight: The electron-withdrawing chlorine atom actually activates the ester carbonyl, making it more susceptible to hydrolysis than a standard benzoate ester.

Corrective Actions:

  • Solvent: Switch to anhydrous solvents. Common choices for

    
     are DMF, DMSO, or Acetonitrile. If using ethanol, ensure it is absolute (200 proof).
    
  • Base Selection: Avoid hydroxide bases (NaOH, KOH).

    • Recommended: Use non-nucleophilic organic bases like DIPEA (Hünig's base) or inorganic carbonates like

      
        or 
      
      
      
      which are less hydrolytic in anhydrous organic media.
  • Hygroscopy Check: Cesium carbonate is highly hygroscopic. Dry your base in an oven before use.

Issue 2: "My ethyl ester converted to a methyl ester."

Diagnosis: Transesterification. Cause: You likely used Methanol (MeOH) as a solvent or co-solvent. In the presence of a base, methoxide is generated, which attacks the ester carbonyl. Mechanistic Insight: The equilibrium between ethyl and methyl esters is driven by the solvent concentration. In MeOH, the methyl ester is favored heavily.

Corrective Actions:

  • The "Matching" Rule: If you must use an alcohol solvent, match the alcohol to the ester. Use Ethanol (EtOH) for ethyl esters.

  • Alternative: Switch to an aprotic solvent (THF, DMF) to eliminate transesterification risk entirely.

Issue 3: "The reaction is sluggish or yields are low."

Diagnosis: Poor


 activation or "Soft" Nucleophile issues.
Cause:  While C4 is activated, chlorine is a poorer leaving group than fluorine. If the nucleophile is bulky or weak, the reaction requires higher energy.

Corrective Actions:

  • Leaving Group Swap (Finkelstein-like): Although difficult on heteroaromatics in situ, consider starting with the 4-Fluoro analog if available, as it reacts 10-100x faster in

    
     due to the higher electronegativity of fluorine stabilizing the transition state (Meisenheimer complex).
    
  • Temperature:

    
     on 4-chloropyridines typically requires heat (
    
    
    
    ). Room temperature is often insufficient.
  • Acid Catalysis (Counter-intuitive): For amine nucleophiles, a catalytic amount of acid (p-TsOH) can sometimes protonate the ring nitrogen, making the C4 position significantly more electrophilic. Note: This risks hydrolysis if water is present.[1]

Experimental Protocols

Protocol A: Standard with Primary Amines (High Fidelity)

Objective: Substitution of Cl with R-NH2 while preserving the Ethyl Ester.

Reagents:

  • Ethyl 4-chloronicotinate (1.0 equiv)

  • Amine Nucleophile (1.1 - 1.2 equiv)

  • Base: DIPEA (1.5 equiv) or

    
     (2.0 equiv, anhydrous)
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

Procedure:

  • Dissolution: Dissolve Ethyl 4-chloronicotinate in anhydrous MeCN (0.2 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add DIPEA or

    
    . Stir for 5 minutes.
    
  • Nucleophile Addition: Add the amine dropwise.

  • Reaction: Heat the mixture to

    
     . Monitor by TLC or LC-MS.
    
    • Checkpoint: The reaction should typically complete within 2-6 hours.

  • Workup:

    • Cool to room temperature.[2][3]

    • If DMF used: Dilute with water and extract with EtOAc (x3).[4] Wash organic layer with LiCl (5% aq) to remove DMF.

    • If MeCN used: Concentrate in vacuo, redissolve in EtOAc, wash with brine.

  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
    
Protocol B: Recovery from Hydrolysis (Re-esterification)

Objective: Converting accidental 4-amino-nicotinic acid back to the ethyl ester.

Procedure:

  • Dissolve the hydrolyzed acid product in absolute Ethanol .

  • Add Thionyl Chloride (

    
    , 2.0 equiv)  dropwise at 
    
    
    
    (Exothermic!).
  • Reflux for 2-4 hours.

  • Concentrate in vacuo to afford the ethyl ester hydrochloride salt.

Frequently Asked Questions (FAQ)

Q: Can I use NaH (Sodium Hydride) as a base? A: Proceed with Caution. NaH is a strong base and can deprotonate the


-protons of the ethyl group or cause complex reductions/condensations if the nucleophile is not added immediately. It is generally "overkill" for this chemistry. Carbonates or tertiary amines are safer.

Q: Why does the reaction turn dark/black? A: Pyridines are electron-deficient and prone to polymerization or decomposition (tar formation) at very high temperatures or in the presence of strong oxidizers. If the reaction turns black, you are likely overheating or your solvent is not degassed (oxidation of the amine).

Q: Is the 4-position more reactive than the ester? A: Yes, kinetically. The


 reaction at C4 is generally faster than the nucleophilic attack at the ester carbonyl under neutral or mildly basic conditions. However, strong alkoxides or hydroxides will attack the ester competitively.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (Mechanism of and Meisenheimer Complexes).
  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Pyridine reactivity and activation).[4]

  • Organic Chemistry Portal.

    
    )." 
    
  • National Institutes of Health (PMC). "Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate." (Discusses hydrolysis side products in similar pyridine systems).

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism."

Sources

Managing temperature control in Ethyl 4-Chloronicotinate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Temperature Control

Welcome to the technical support center for the synthesis of Ethyl 4-Chloronicotinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the intricacies of temperature management during this synthesis. Precise temperature control is paramount for achieving high yield, purity, and ensuring the safety of the process. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causal relationship between temperature deviations and reaction outcomes.

Q1: My reaction is sluggish, and the conversion of 4-chloronicotinic acid is incomplete. What are the likely temperature-related causes?

A: An incomplete or stalled reaction is often a direct consequence of insufficient thermal energy. The esterification of a carboxylic acid is an equilibrium-driven process that requires a certain activation energy.

  • Causality: If the reaction temperature is too low, the rate of reaction will be significantly reduced, preventing the system from reaching equilibrium within a reasonable timeframe. For similar esterification reactions, temperatures in the range of 50-65°C are often employed to drive the reaction forward.[1][2]

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your reaction's internal temperature is accurately measured. Use a calibrated thermometer placed directly in the reaction mixture, not just monitoring the heating mantle or oil bath temperature.

    • Gradual Temperature Increase: Slowly increase the reaction temperature in 5°C increments, holding for 30-60 minutes at each step while monitoring the reaction progress via TLC or HPLC.

    • Check Reflux Conditions: If performing the reaction under reflux, ensure a steady rate of reflux is maintained. Insufficient heating may prevent proper reflux, thereby lowering the effective reaction temperature. For related syntheses using thionyl chloride followed by ethanol, heating under reflux is a common step to ensure the reaction goes to completion.[3]

Q2: My final product is impure, with significant byproducts observed on GC/MS analysis. How can improper temperature control be the cause?

A: The formation of impurities is a classic sign of excessive reaction temperature. High temperatures can provide enough energy to overcome the activation barriers for undesired side reactions.

  • Causality and Potential Byproducts:

    • Decomposition: Ethyl 4-chloronicotinate, like many organic molecules, is susceptible to thermal degradation at elevated temperatures, which can lead to a complex mixture of impurities and a darkened reaction mixture. Esters, in general, can decompose at high temperatures to form carboxylic acids and other degradation products.[4]

    • Side Reactions with Reagents: If using a chlorinating agent like thionyl chloride (SOCl₂) to first form the acid chloride, excessive temperatures can promote side reactions. For instance, SOCl₂ can decompose at its reflux temperature, which may lead to undesired products.[5]

    • Polychlorination: In syntheses starting from a precursor that is being chlorinated, high temperatures can lead to the formation of di- or tri-chlorinated species, which are often difficult to separate from the desired mono-chloro product.[6]

  • Preventative Measures:

    • Strict Temperature Adherence: Maintain the reaction temperature within the recommended range. For esterification, avoid exceeding the boiling point of your solvent or ethanol.

    • Controlled Reagent Addition: When adding highly reactive reagents like thionyl chloride, do so dropwise at a reduced temperature (e.g., 0-5°C) to dissipate the exothermic heat of reaction and prevent temperature spikes.

    • Purification: If impurities have already formed, consider purification by column chromatography or vacuum distillation. The distillation of heat-sensitive substances should be performed under reduced pressure to lower the boiling point and prevent degradation.[6][7]

Q3: The reaction involving thionyl chloride became vigorous and hard to control. What went wrong with the temperature management?

A: This indicates a potential thermal runaway, a hazardous situation where the reaction rate increases exponentially, leading to a rapid rise in temperature and pressure.

  • Causality: The reaction of a carboxylic acid with thionyl chloride is highly exothermic. If the rate of heat generation exceeds the rate of heat removal, the reaction will accelerate uncontrollably. This is often caused by adding the thionyl chloride too quickly or at too high an initial temperature.

  • Troubleshooting & Safety Protocol:

    • Pre-cooling: Always cool the solution of 4-chloronicotinic acid in its solvent to a low temperature (e.g., 0-5°C) in an ice bath before beginning the addition of thionyl chloride.

    • Slow, Dropwise Addition: Add the thionyl chloride dropwise using an addition funnel. The rate of addition should be slow enough to maintain the internal temperature within a narrow range (e.g., ±2°C).

    • Efficient Stirring: Ensure vigorous stirring to promote even heat distribution and prevent localized hot spots.

    • Emergency Cooling: Have a larger ice/acetone bath ready to quickly cool the reaction if the temperature begins to rise unexpectedly.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the esterification of 4-chloronicotinic acid with ethanol?

A: While the exact optimal temperature can depend on the specific catalyst and solvent used, a general range for similar acid-catalyzed esterifications is between 50°C and the reflux temperature of the solvent/ethanol. For example, the synthesis of ethyl nicotinate from nicotinic acid is effectively carried out at 50-65°C.[1][2] It is recommended to start at the lower end of this range and monitor the reaction's progress.

Q2: What are the best methods for heating and cooling this reaction?

A: For precise temperature control, using a thermostatically controlled oil bath or a jacketed reactor with a circulating fluid is superior to a standard heating mantle. For cooling, an ice-water bath is suitable for maintaining temperatures around 0-5°C. For lower temperatures, an ice-salt or dry ice/acetone bath should be used.

Q3: How does the rate of reagent addition relate to temperature control?

A: The rate of addition is critically important for exothermic steps, such as the addition of a chlorinating agent. A slow, controlled addition rate allows the heat generated by the reaction to be safely dissipated by the cooling system, thus maintaining a stable internal temperature. A fast addition rate will overwhelm the cooling capacity and lead to a dangerous temperature spike.

Q4: What are the consequences of "overshooting" the target temperature during the reaction?

A: Overshooting the target temperature, even for a short period, can have several negative consequences:

  • Increased Impurity Profile: As discussed in the troubleshooting section, it can trigger side reactions and decomposition.

  • Reduced Yield: The formation of byproducts consumes starting material and reagents, lowering the overall yield of the desired product.

  • Safety Hazards: In exothermic reactions, it can initiate a thermal runaway.

Q5: How can I accurately monitor the internal temperature of my reaction?

A: Use a calibrated digital or alcohol-based thermometer with the probe immersed in the reaction mixture. The probe should be positioned away from the sides of the flask to avoid erroneous readings from the heating or cooling source. Do not rely on the temperature setting of the heating mantle or bath, as this is not a true reflection of the internal reaction temperature.

Data & Protocols

Table 1: Key Temperature Parameters for Ethyl 4-Chloronicotinate Synthesis
StepReagentsRecommended TemperatureRationale & Key Considerations
1. Acid Chloride Formation 4-Chloronicotinic Acid, SOCl₂0-10°C (addition)Highly exothermic reaction. Low temperature and slow addition are critical to prevent runaway and side reactions.
25°C to Reflux (reaction)After addition, the temperature can be raised to ensure the reaction goes to completion.
2. Esterification 4-Chloronicotinoyl Chloride, Ethanol0-10°C (addition)The reaction of the acid chloride with ethanol is also exothermic. Controlled addition is necessary.
25-50°C (reaction)Gentle heating may be required to complete the reaction.
3. Direct Esterification 4-Chloronicotinic Acid, Ethanol, Acid Catalyst50°C - RefluxRequires heating to overcome the activation energy. Temperature is dependent on the catalyst and solvent.[1][2]
4. Product Isolation Crude Ethyl 4-Chloronicotinate< 60°C (solvent removal)Rotary evaporation should be conducted at a moderate temperature to avoid product degradation.
Variable (distillation)Vacuum distillation is recommended to lower the boiling point and prevent thermal decomposition.[7]
Experimental Protocol: Esterification of 4-Chloronicotinic Acid via Thionyl Chloride

This two-step protocol is a common and effective method for this transformation.

Step 1: Formation of 4-Chloronicotinoyl Chloride

  • Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes).

  • Charge the flask with 4-chloronicotinic acid and a suitable anhydrous solvent (e.g., toluene).

  • Cool the flask in an ice bath to an internal temperature of 0-5°C.

  • Slowly add thionyl chloride (SOCl₂) dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Gently heat the mixture to reflux and maintain for 2-3 hours, or until gas evolution ceases. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC/LC-MS.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

Step 2: Esterification with Ethanol

  • Cool the crude 4-chloronicotinoyl chloride from Step 1 in an ice bath.

  • Slowly add anhydrous ethanol dropwise, maintaining the internal temperature below 10°C.

  • Once the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

  • Gently warm the reaction to 40-50°C for an additional hour to ensure completion.

  • Cool the mixture, and quench by carefully pouring it over crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 4-Chloronicotinate.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualized Workflows

Troubleshooting Flowchart for Low Yield

This diagram provides a logical pathway for diagnosing the cause of low product yield, with a focus on temperature-related factors.

Troubleshooting_Low_Yield Troubleshooting Low Yield in Ethyl 4-Chloronicotinate Synthesis start Low Yield Observed check_conversion Is starting material consumed? (Check TLC/GC) start->check_conversion incomplete_conv Incomplete Conversion check_conversion->incomplete_conv No complete_conv Complete Conversion check_conversion->complete_conv Yes temp_too_low Reaction Temperature Too Low? incomplete_conv->temp_too_low degradation Product Degradation or Side Reactions? (Check for dark color, multiple spots on TLC) complete_conv->degradation time_too_short Reaction Time Too Short? temp_too_low->time_too_short No increase_temp Action: Increase temperature gradually (e.g., by 10°C) and monitor. temp_too_low->increase_temp Yes increase_time Action: Increase reaction time and monitor. time_too_short->increase_time Yes temp_too_high Reaction Temperature Too High? degradation->temp_too_high Yes workup_issue Issue with Workup/Purification? (e.g., product loss during extraction/distillation) degradation->workup_issue No reduce_temp Action: Repeat with stricter temperature control. Use controlled heating/cooling. temp_too_high->reduce_temp optimize_workup Action: Review and optimize workup and purification steps. workup_issue->optimize_workup

Caption: A decision tree for troubleshooting low yield.

Synthesis Workflow with Temperature Checkpoints

This diagram illustrates the key stages of the synthesis via the acid chloride route, highlighting the critical temperature control points.

Synthesis_Workflow Synthesis Workflow with Temperature Checkpoints cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification start Start: 4-Chloronicotinic Acid in Solvent cool_1 Cool to 0-5°C start->cool_1 add_socl2 Add SOCl₂ dropwise (Maintain < 10°C) cool_1->add_socl2 reflux Heat to Reflux (e.g., ~70-110°C depending on solvent) add_socl2->reflux concentrate_1 Concentrate under vacuum (Bath Temp < 50°C) reflux->concentrate_1 acid_chloride Intermediate: 4-Chloronicotinoyl Chloride concentrate_1->acid_chloride cool_2 Cool to 0-5°C acid_chloride->cool_2 add_etoh Add Ethanol dropwise (Maintain < 10°C) cool_2->add_etoh warm Warm to RT, then 40-50°C add_etoh->warm workup Workup & Purification warm->workup final_product Final Product: Ethyl 4-Chloronicotinate workup->final_product

Caption: Synthesis workflow with temperature checkpoints.

References

  • Preparation method of ethyl 4-chloroacetoacetate. (n.d.). Patsnap.
  • Synthesis method of ethyl 4-chloroacetoacetate. (n.d.). Patsnap.
  • Preparation method of ethyl nicotinate. (n.d.). Patsnap.
  • Method for synthesizing methyl 4-chloroacetoacetate or ethyl 4-chloroacetoacetate. (n.d.). Patsnap.
  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (n.d.). Google Patents.
  • Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. (2023). MDPI.
  • Synthesis of ethyl 4-nitrobenzoate. (n.d.). PrepChem.com.
  • Method for continuously synthesizing ethyl 4-chloroacetoacetates. (n.d.). Google Patents.
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (n.d.). MDPI.
  • Synthesis routes of Ethyl chloronicotinate. (n.d.). Benchchem.
  • Synthesis of ethyl 4-haloacetoacetoacetates. (n.d.). Google Patents.
  • A kind of preparation method of ethyl nicotinate. (n.d.). Google Patents.
  • Synthesis of 2-Chloronicotinic Acid Derivatives. (2019). ResearchGate.
  • What are the preparation and application examples of Ethyl 4,6-dichloronicotinate?. (n.d.). FAQ.
  • Ethyl 4,6-dichloronicotinate synthesis. (n.d.). ChemicalBook.
  • 4-Chloronicotinic acid - SAFETY DATA SHEET. (n.d.).
  • Synthesis of chalcones catalysed by SOCl2/EtOH. (2004). ResearchGate.
  • Method for preparing 4-chloroacetoacetic acid ethyl ester. (n.d.). Google Patents.
  • Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. (n.d.). MDPI.
  • Synthesis, characterization of some derivationes of 3-Nicotinc acide. (2022). Neliti.
  • Toxic Chemical Formation during Vaping of Ethyl Ester Flavor Additives: A Chemical Kinetic Modeling Study. (n.d.). ResearchGate.
  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014).
  • Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). (2020). YouTube.
  • FROM NICOTINE-1'-OXIDE. (n.d.).

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Technical Support Center: Navigating Catalyst Deactivation in Ethyl 4-Chloronicotinate Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to overcoming catalyst deactivation in the cross-coupling of Ethyl 4-Chloronicotinate, tailored for researchers and drug development professionals.

As a Senior Application Scientist, I've observed that the Suzuki-Miyaura cross-coupling of electron-deficient heteroaryl chlorides like Ethyl 4-Chloronicotinate is a powerful, yet often challenging, transformation. The inherent stability of the C-Cl bond and the electronic nature of the pyridine ring can lead to sluggish reactions and, most critically, rapid catalyst deactivation. This guide is designed to provide you with a deep, mechanistic understanding of these challenges and to offer practical, field-tested solutions to ensure the success of your experiments.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses the most common issues encountered during the cross-coupling of Ethyl 4-Chloronicotinate, focusing on symptoms, underlying causes related to catalyst deactivation, and actionable solutions.

Question 1: My reaction starts, but then stalls, and I observe a black precipitate forming. What is happening and how can I fix it?

Answer:

The black precipitate you are observing is almost certainly palladium black , which consists of agglomerated, inactive palladium nanoparticles. This is one of the most common modes of catalyst deactivation.

  • Causality: The active, soluble Pd(0) catalyst is prone to aggregation, especially if the phosphine ligands dissociate from the metal center. This process is accelerated by factors such as high temperatures, insufficient ligand concentration, or the use of ligands that are not bulky enough to stabilize the monomeric Pd(0) species. Once formed, palladium black has a drastically reduced surface area, rendering it catalytically inactive. While the appearance of some black solid is common in many successful couplings, rapid and extensive precipitation early in the reaction is a clear sign of poor catalyst stability.

  • Troubleshooting Protocol:

    • Ligand Selection: The oxidative addition to the strong C-Cl bond of Ethyl 4-Chloronicotinate is often the rate-limiting step. To accelerate this step and stabilize the catalyst, use bulky, electron-rich phosphine ligands. Specialized ligands like SPhos, XPhos, or RuPhos are often required for these challenging substrates.

    • Increase Ligand-to-Palladium Ratio: A slight excess of the phosphine ligand can help suppress the dissociation of the ligand from the palladium center, thereby preventing aggregation. An initial screen of L:Pd ratios (e.g., 2:1, 3:1, 4:1) can be highly effective.

    • Lower Reaction Temperature: High temperatures can accelerate both the desired reaction and catalyst decomposition. If you observe rapid blackening, consider running the reaction at a lower temperature (e.g., 80-90 °C instead of >100 °C) for a longer period.

    • Palladium Precatalyst Choice: Modern palladium precatalysts (e.g., G3 or G4 precatalysts) are designed to release the active L-Pd(0) species slowly and controllably, minimizing the concentration of unstable, ligand-free Pd(0) at any given time.

Question 2: My conversion is very low, and I'm recovering mostly starting material. I don't see significant palladium black formation. What are the likely causes?

Answer:

Low conversion without significant catalyst precipitation points towards an inhibited or "poisoned" catalytic cycle, or reaction conditions that are simply not potent enough for this challenging substrate.

  • Causality:

    • Inhibited Oxidative Addition: As mentioned, the C-Cl bond in Ethyl 4-Chloronicotinate is strong. Without a sufficiently electron-rich and bulky ligand, the first and often rate-determining step of the catalytic cycle—oxidative addition—will be extremely slow.

    • Catalyst Poisoning: Trace impurities in your starting materials, solvents, or even the base can act as potent catalyst poisons. Sulfur- or phosphorus-containing compounds are notorious for irreversibly binding to the palladium center and shutting down catalysis.

    • Oxygen Contamination: Although cross-coupling reactions are often described as robust, oxygen can be detrimental. It can oxidize the active Pd(0) to inactive Pd(II) and can also oxidize sensitive phosphine ligands to phosphine oxides, which can alter the catalyst's structure and stability.

  • Troubleshooting Protocol:

    • Verify Reagent Purity: Ensure the purity of your Ethyl 4-Chloronicotinate, boronic acid/ester, and base. If necessary, recrystallize or purify the starting materials. Impurities in commercial reagents can sometimes influence reaction outcomes.

    • Implement Rigorous Degassing: Do not underestimate the importance of an inert atmosphere. Use a robust degassing method such as three freeze-pump-thaw cycles or sparging the solvent with argon or nitrogen for at least 30 minutes before adding the catalyst.

    • Screen Ligands and Bases: The combination of ligand and base is critical. For this electron-deficient substrate, a stronger base like K₃PO₄ is often more effective than weaker bases like K₂CO₃. Perform a small-scale screen with different ligands (e.g., SPhos, XPhos, cataCXium® A) and bases (e.g., K₃PO₄, Cs₂CO₃) to find the optimal combination.

    • Increase Catalyst Loading: While low catalyst loadings are ideal, for a challenging substrate, it may be necessary to increase the loading from a standard 1-2 mol% to 3-5 mol% to achieve a reasonable conversion. The reaction can be re-optimized to a lower loading later.

Question 3: I am observing significant amounts of a byproduct from the homocoupling of my boronic acid reagent. Why does this happen?

Answer:

Homocoupling of the boronic acid is a common side reaction, particularly when using Pd(II) precatalysts or when oxygen is present in the reaction.

  • Causality: This side reaction is often promoted by Pd(II) species that are present before the catalytic cycle is fully established. If the reaction mixture contains Pd(II) species without an aryl ligand from the oxidative addition step, they can facilitate the homocoupling of two boronic acid molecules. This process also consumes the boronic acid, reducing the potential yield of the desired product. Higher oxygen levels have been shown to increase the rate of homocoupling.

  • Troubleshooting Protocol:

    • Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue. Alternatively, use a modern precatalyst that is designed for rapid reduction to the active Pd(0) species in situ.

    • Ensure Strict Anaerobic Conditions: Thoroughly degas your reaction mixture to minimize oxygen, which can contribute to the formation of reactive Pd(II) species and promote homocoupling.

    • Control Reagent Addition: In some cases, adding the boronic acid portion-wise or via syringe pump after the other reagents have been heated can help ensure that the oxidative addition of Ethyl 4-Chloronicotinate occurs first, minimizing the opportunity for the boronic acid to homocouple.

Frequently Asked Questions (FAQs)

Q1: What makes Ethyl 4-Chloronicotinate a "challenging" substrate? A1: The primary challenge lies in the strength and inertness of the carbon-chlorine (C-Cl) bond compared to C-Br or C-I bonds. The oxidative addition of a Pd(0) catalyst into this bond is kinetically slow and is often the rate-limiting step of the entire catalytic cycle. Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially interfering with the desired catalytic pathway.

Q2: Which general reaction conditions are a good starting point? A2: A robust starting point for the Suzuki-Miyaura coupling of Ethyl 4-Chloronicotinate would be:

  • Catalyst System: A modern palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) with the corresponding ligand (e.g., XPhos, 4 mol%).

  • Base: A strong, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃ (2-3 equivalents).

  • Solvent: An anhydrous, polar aprotic solvent like 1,4-dioxane, toluene, or CPME, often with a small amount of water (e.g., a 10:1 solvent:water ratio) to facilitate the transmetalation step.

  • Temperature: 80-110 °C.

  • Atmosphere: Strictly inert (Argon or Nitrogen).

Q3: Can I regenerate my catalyst after it has turned into palladium black? A3: For laboratory-scale reactions, regenerating palladium black in situ is generally not practical or efficient. The deactivation process through agglomeration is largely irreversible under typical reaction conditions. Some industrial processes exist for regenerating bulk palladium catalysts, often involving harsh chemical treatments like washing with acid or alkali solutions, but these are not suitable for a typical research lab setting. The most effective strategy is to prevent deactivation in the first place through careful optimization of ligands and reaction conditions.

Visualizing the Process: Mechanisms and Workflows

A clear understanding of the catalytic cycle and the pathways to deactivation is crucial for effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

The desired reaction proceeds through a well-defined cycle. Deactivation occurs when the catalyst is diverted from this productive pathway.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Active L-Pd(0) Catalyst OxAdd Ar-Pd(II)-X Complex Pd0->OxAdd Oxidative Addition (Ar-X) Pd_Black Inactive 'Palladium Black' Pd0->Pd_Black Aggregation Poisoned Poisoned Catalyst (L-Pd-Poison) Pd0->Poisoned Poisoning (e.g., Sulfur) Trans Ar-Pd(II)-R Complex OxAdd->Trans Transmetalation (R-B(OR)2) Trans->Pd0 Reductive Elimination (Ar-R Product)

Caption: The productive Suzuki-Miyaura cycle versus common deactivation pathways.

Troubleshooting Workflow for Failed Reactions

When a reaction fails, a systematic approach can help identify the root cause.

Troubleshooting_Workflow Start Reaction Failed (Low/No Conversion) Check_Precipitate Is there a black precipitate? Start->Check_Precipitate Check_Purity Did you verify reagent purity? Check_Precipitate->Check_Purity No Sol_Agg Issue: Catalyst Aggregation - Use bulkier ligand - Lower temperature - Increase L:Pd ratio Check_Precipitate->Sol_Agg Yes Check_Degas Was the reaction rigorously degassed? Check_Purity->Check_Degas Yes Sol_Poison Issue: Potential Poisoning - Purify starting materials - Use high-purity solvent Check_Purity->Sol_Poison No Sol_Oxidation Issue: Oxidation - Improve degassing technique (e.g., Freeze-Pump-Thaw) Check_Degas->Sol_Oxidation No Re_evaluate Re-evaluate conditions: - Screen ligands - Screen bases - Increase catalyst load Check_Degas->Re_evaluate Yes

Caption: A decision tree for troubleshooting failed cross-coupling reactions.

Experimental Protocols & Data

SOP 1: Rigorous Degassing via Freeze-Pump-Thaw

For sensitive cross-coupling reactions, simple sparging may not be sufficient. The freeze-pump-thaw method provides a more robustly anaerobic environment.

  • Assemble the reaction flask containing the Ethyl 4-Chloronicotinate, boronic acid partner, base, and a stir bar.

  • Add the anhydrous solvent to the flask.

  • Secure the flask with a septum and connect it to a vacuum manifold via a needle.

  • Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.

  • Pump: Open the flask to the vacuum line and evacuate for 5-10 minutes. This removes the air from the headspace above the frozen solvent.

  • Thaw: Close the connection to the vacuum and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.

  • Repeat steps 4-6 for a total of three cycles.

  • After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen). The catalyst and ligand can now be added under a positive pressure of inert gas.

Characterization of Deactivated Catalysts

Identifying the cause of deactivation can prevent future failures. If you have access to analytical instrumentation, the following techniques are invaluable for studying used catalysts.

Analytical TechniqueInformation GainedPotential Findings Indicating Deactivation
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and oxidation states.Presence of poisons (e.g., S, P). Oxidation of Pd(0) to Pd(II).
Transmission Electron Microscopy (TEM) Particle size, morphology, and dispersion.Large, agglomerated palladium nanoparticles (palladium black).
Inductively Coupled Plasma (ICP-MS/OES) Bulk elemental composition (after digestion).Confirms the presence of poisoning elements in the bulk catalyst material.
BET Surface Area Analysis Measures the active surface area of the catalyst.A significant reduction in surface area compared to the fresh catalyst.

References

  • Palladium catalyst issues in cross-coupling reactions - Benchchem.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications.
  • Technical Support Center: Catalyst Deactivation in Suzuki Coupling Reactions - Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman.
  • Suzuki Coupling: Mechanism & Examples | NROChemistry.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents.
  • Suzuki Coupling - Organic Chemistry Portal.
  • The Suzuki Reaction - Chem 115 Myers.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
  • The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides a,b) a) All reactions were performed under an inert argon atmosphere. b) HPLC yields were indicated.

Minimizing dimer formation in Ethyl 4-Chloronicotinate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Dimer Formation in Ethyl 4-Chloronicotinate Reactions Ticket ID: #ECN-4CL-OPT-001 Status: Open for Consultation

Diagnostic Hub: The "Dimer" Problem

Executive Summary

Ethyl 4-chloronicotinate (E4CN) is a high-value scaffold used primarily in the synthesis of 4-substituted nicotinates via Suzuki-Miyaura coupling or Nucleophilic Aromatic Substitution (


) .

The term "dimer" in this context almost exclusively refers to Diethyl [4,4'-bipyridine]-3,3'-dicarboxylate , formed via reductive homocoupling of the pyridine ring. This impurity is notoriously difficult to separate from the desired product due to similar polarity and solubility profiles.

Root Cause Analysis
SymptomProbable CauseMechanism
Bipyridine Impurity (Dimer) Reductive Homocoupling In Pd-catalyzed reactions, competing Ullmann-type coupling occurs when transmetallation is slow, allowing two oxidative addition complexes to disproportionate or react via radical pathways.
Boronic Acid Dimer Oxidative Homocoupling Presence of dissolved

promotes the dimerization of the boronic acid partner (biaryl formation), consuming the reagent and leaving unreacted E4CN.
Bridged "Dimer" Bifunctional Nucleophiles In

, using diamines or diols without strict stoichiometry leads to one nucleophile bridging two nicotinate rings.

Mechanism & Causality (The "Why")

To prevent dimerization, you must understand the diversion in the catalytic cycle. The diagram below illustrates how the standard Suzuki cycle (Blue) is hijacked by the Homocoupling pathway (Red).

DimerizationMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Complex (L2Pd(Ar)Cl) Pd0->OxAdd + E4CN E4CN Ethyl 4-chloronicotinate (Substrate) E4CN->OxAdd TransMet Transmetallation (L2Pd(Ar)R) OxAdd->TransMet + Boronic Acid (Fast Step) Reduct Disproportionation / Radical Exchange OxAdd->Reduct Slow Transmetallation Low Boronic Conc. Boronic Boronic Acid (R-B(OH)2) Boronic->TransMet Product Desired Product (4-Substituted Nicotinate) TransMet->Product Reductive Elimination Product->Pd0 Regenerate Pd(0) BisPd Bis-Pyridyl Complex (L2Pd(Ar)2) Reduct->BisPd Dimer DIMER IMPURITY (Diethyl 4,4'-bipyridine...) BisPd->Dimer Homocoupling Dimer->Pd0

Figure 1: The kinetic competition between the desired Suzuki coupling (Blue) and the parasitic Homocoupling pathway (Red).

Troubleshooting Guide: Pd-Catalyzed Cross-Coupling

The 4-chloro position is electron-deficient but sterically hindered by the 3-ethoxycarbonyl group. This steric clash slows down transmetallation, giving the catalyst time to find another E4CN molecule and dimerize.

Protocol Optimization Strategy
A. Ligand Selection (The Critical Variable)

Do not use standard


.  Triphenylphosphine is too small and not electron-rich enough to activate the C-Cl bond quickly, leading to catalyst resting states that favor dimerization.
  • Recommendation: Use XPhos or SPhos . These bulky, electron-rich Buchwald ligands facilitate rapid oxidative addition and protect the metal center from aggregating or disproportionating into homocoupling active species.

  • Alternative:

    
     (Tri-tert-butylphosphine) is excellent for electron-deficient chlorides.
    
B. The "Slow Addition" Fallacy

Users often add the electrophile (E4CN) slowly to prevent side reactions. This is wrong for this substrate.

  • Correction: High local concentration of Boronic Acid relative to Palladium is required to force Transmetallation over Homocoupling.

  • Action: Add the Boronic Acid in excess (1.5 equiv) and ensure it is fully soluble/dispersed before adding the catalyst.

C. Solvent & Base Matrix

The choice of solvent impacts the rate of transmetallation.

ParameterRecommendationRationale
Solvent 1,4-Dioxane / Water (4:1) Water is essential for the boronate species formation. Anhydrous conditions often stall the reaction, leading to decomposition/dimerization.
Base

(3.0 equiv)
Carbonates (

) can be too weak for hindered chlorides. Phosphate provides a buffering effect that stabilizes the boronate.
Temperature 80°C - 100°C Do not simmer at 50°C. Drive the difficult oxidative addition with heat to ensure the catalytic cycle turns over faster than the dimerization rate.

Validated Protocol: High-Fidelity Suzuki Coupling

This protocol is designed to minimize the formation of Diethyl [4,4'-bipyridine]-3,3'-dicarboxylate.

Reagents:

  • Ethyl 4-chloronicotinate (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%)
    
    • Note: Pre-complexing the catalyst/ligand in a small vial of solvent for 5 mins is superior to adding them separately.

  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane :

    
     (4:1 ratio), degassed.
    

Step-by-Step Workflow:

  • Degassing (Crucial): Sparge the Dioxane/Water mixture with Argon for 20 minutes. Oxygen is the enemy; it promotes boronic acid homocoupling, consuming your nucleophile and leaving the nicotinate to dimerize.

  • Charge Solids: Add E4CN, Boronic Acid, and Base to the reaction vessel.

  • Solvent Addition: Add the degassed solvent system.

  • Catalyst Injection: Add the pre-formed Pd/Ligand complex via syringe.

  • Reaction: Heat to 90°C immediately. Monitor by HPLC/UPLC.

    • Target Completion: < 4 hours. If it runs overnight, dimerization risk increases.

  • Workup: Cool, filter through Celite, dilute with EtOAc, wash with brine.

FAQ: Troubleshooting Specific Scenarios

Q1: I see a spot on TLC just below my product that fluoresces intensely. Is this the dimer? A: Yes. The 4,4'-bipyridine dimer is highly conjugated and usually more fluorescent than the monomer or the coupled product. It often co-elutes with the product.

  • Fix: Use Flash Chromatography on C18 (Reverse Phase) . The bipyridine dimer is significantly more lipophilic than the monomer but often separates better in MeOH/Water gradients than in Hexane/EtOAc.

Q2: My reaction stalled at 60% conversion. Should I add more catalyst? A: No. Adding more Pd to a stalled reaction often generates more dimer because the active boronic acid is likely depleted or the catalyst has poisoned.

  • Fix: Filter the reaction mixture to remove "Pd black," then resubmit with fresh Boronic Acid and fresh catalyst.

Q3: Can I use


 (nucleophilic substitution) instead of Suzuki to avoid this? 
A:  Only if your nucleophile is an amine, thiol, or alkoxide. You cannot form C-C bonds (aryl-aryl) via 

easily.
  • Warning: If using a primary amine in

    
    , avoid using excess strong base (like NaH) which can deprotonate the pyridine ring and cause anionic polymerization (oligomers). Use mild bases like DIPEA in NMP.
    

Interactive Decision Tree

Use this logic flow to determine the next step in your experiment.

TroubleshootingTree Start Start: Dimer Detected? Type Identify Reaction Type Start->Type Suzuki Pd-Catalyzed Coupling Type->Suzuki SNAr Nucleophilic Subst. (SNAr) Type->SNAr CheckO2 Was solvent degassed? Suzuki->CheckO2 NucType Nucleophile Type SNAr->NucType Degas Action: Sparge Ar for 20m. O2 causes Boronic Dimer. CheckO2->Degas No CheckLigand Ligand Used? CheckO2->CheckLigand Yes PPh3 PPh3 / dppf CheckLigand->PPh3 XPhos XPhos / SPhos CheckLigand->XPhos Good SwitchLigand Action: Switch to XPhos. Prevents Homocoupling. PPh3->SwitchLigand Diamine Diamine / Diol NucType->Diamine Monoamine Mono-amine NucType->Monoamine Check Base Stoichiometry Dilute Action: High Dilution Mode. Dropwise addition of Nuc. Diamine->Dilute

Figure 2: Troubleshooting logic for isolating the cause of dimer formation.

References

  • Mechanistic Insight into Homocoupling: Adamo, C., et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." Journal of the American Chemical Society, 2006.

  • Suzuki Coupling of Chloropyridines: Billingsley, K., & Buchwald, S. L. "A General System for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides." Journal of the American Chemical Society, 2007.

  • Impurity Characterization: "Diethyl 2,2′-bipyridine-4,4′-dicarboxylate Crystal Structure." IUCrData, 2016.

  • Solvent Effects in Cross-Coupling: "Solvent effects in palladium catalysed cross-coupling reactions." White Rose Research Online, University of York.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Ethyl 4-chloronicotinate before handling.

Technical Support Center: Handling Moisture-Sensitive Ethyl 4-Chloronicotinate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling reactions involving Ethyl 4-Chloronicotinate. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile but challenging building block. Given its sensitivity to moisture, achieving reproducible, high-yielding results requires a meticulous approach. This guide provides in-depth, field-tested insights, troubleshooting advice, and best practices to ensure the success of your experiments.

Understanding the Challenge: The Dual Nature of Moisture Sensitivity

Ethyl 4-Chloronicotinate possesses two primary sites susceptible to reaction with water, a process known as hydrolysis. Understanding these pathways is the first step toward preventing unwanted side reactions.

  • Ester Hydrolysis: The ethyl ester group can be hydrolyzed back to the corresponding carboxylic acid (4-Chloronicotinic acid). This reaction is catalyzed by either acid or base and, while often slow, can be significant if water is present, especially under heated conditions or with acidic/basic reagents.[1][2][3] Driving this reaction in reverse, esterification, often requires the removal of water, highlighting the principle of Le Châtelier; conversely, the presence of excess water during a reaction can favor the hydrolysis byproduct.[1][2]

  • C-Cl Bond Reactivity: The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). While chlorine is a moderate leaving group, water is a weak nucleophile. However, under certain conditions (e.g., elevated temperatures, presence of base), water can attack this position to form Ethyl 4-hydroxynicotinate. This side product can complicate purification and lower the yield of the desired product.

Failure to control moisture is not just a matter of losing some starting material; it's about introducing impurities that can be difficult to remove and may even interfere with the desired reaction pathway.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses common problems encountered during reactions with Ethyl 4-Chloronicotinate.

Q1: My reaction yield is consistently low, and I recover a lot of my starting material. What's going wrong?

Answer: This classic symptom often points to an inhibited catalyst or a reaction that never properly initiated, frequently due to moisture.

  • Causality: Many common cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) utilize palladium catalysts that are sensitive to trace impurities. Water can interfere with the catalytic cycle, particularly with the ligands and the oxidative addition step. For instance, in Suzuki couplings, water is necessary for the mechanism but an excessive, uncontrolled amount from wet solvents or reagents can lead to side reactions like protodeboronation of the boronic acid partner, consuming it before it can couple.[4][5]

  • Troubleshooting Steps:

    • Verify Solvent Dryness: Do not trust a "new" bottle of solvent. Anhydrous solvents are hygroscopic. Ensure your solvent is appropriately dried and stored. Use of a solvent purification system (SPS) or drying over activated molecular sieves is recommended.[6]

    • Check Reagent Quality: Are your other reagents anhydrous? Bases like K₂CO₃ or Cs₂CO₃ can be particularly hygroscopic. Dry them in a vacuum oven before use.

    • Inert Atmosphere Technique: Ensure your reaction setup is truly inert. This involves properly drying all glassware (oven-drying at >125°C overnight is standard) and assembling it hot while flushing with an inert gas like argon or nitrogen.[7][8] Use proper Schlenk line or glovebox techniques.[7][9][10]

Q2: My mass spectrometry and NMR analysis show a significant byproduct with a mass corresponding to the replacement of -Cl with -OH. How can I prevent this?

Answer: You are observing the formation of Ethyl 4-hydroxynicotinate, a direct result of hydrolysis at the C4 position.

  • Causality: This SNAr reaction is often facilitated by the basic conditions common in many cross-coupling reactions. The base used to activate the boronic acid in a Suzuki coupling, for example, can also promote the nucleophilic attack of residual water on the electron-deficient pyridine ring.

  • Preventative Protocols:

    • Rigorous De-watering: This is the most critical step. Re-evaluate every component of your reaction for water content—solvents, reagents, and the inert gas itself (use a drying tube).

    • Choice of Base: If the reaction allows, consider a weaker or non-nucleophilic base. While strong bases like NaOH or KOH are highly problematic, even carbonates can facilitate hydrolysis. In some cases, fluoride sources like KF or CsF can be effective while being less prone to promoting hydrolysis.[4][5]

    • Temperature Control: Lowering the reaction temperature can sometimes disfavor the hydrolysis side reaction, which may have a higher activation energy than your desired coupling. Run a temperature screen to find the optimal balance.[11]

Q3: I am attempting a Suzuki coupling, but the reaction is messy, and I see decomposition of my boronic acid.

Answer: This points to a combination of moisture issues and potential challenges inherent to using heteroaromatic halides.

  • Causality: Pyridine-containing compounds can be challenging coupling partners.[12] The nitrogen lone pair can coordinate to the palladium center, potentially inhibiting catalysis. Furthermore, pyridinylboronic acids are known to be prone to protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom), a process accelerated by excess water and heat.[4]

  • Strategic Adjustments:

    • Degas Thoroughly: Oxygen can degrade both the catalyst and boronic acids. Ensure your solvent is rigorously degassed by using several "freeze-pump-thaw" cycles or by bubbling argon through it for at least 30 minutes.[7]

    • Ligand Choice: The choice of phosphine ligand is crucial. For electron-deficient halides like Ethyl 4-Chloronicotinate, more electron-rich and bulky ligands (e.g., SPhos, XPhos) can promote the difficult oxidative addition step and stabilize the palladium catalyst, leading to cleaner reactions.

    • Reverse the Coupling Partners: If feasible, consider synthesizing the boronic ester of your nicotinic acid derivative and coupling it with the halide of your other reaction partner. Electron-deficient halides are often better coupling partners than their corresponding boronic acids.[12]

Best Practices & Experimental Protocols

Adherence to strict anhydrous techniques is non-negotiable for success.

Data Summary Tables

Table 1: Recommended Drying Agents for Common Solvents

SolventPrimary Drying AgentNotes
Tetrahydrofuran (THF)Na/BenzophenoneDries to a deep blue/purple color. Use with extreme caution.
DioxaneNa/BenzophenoneSimilar to THF.
TolueneCaH₂ or NaReflux and distill.
Acetonitrile (MeCN)CaH₂ then P₄O₁₀Requires sequential drying for very low water content.[6]
Dichloromethane (DCM)CaH₂Reflux and distill. Can also be passed through activated alumina.[6]

Note: Solvent purification systems are a safer and often more effective alternative to distillation.

Protocol 1: Rigorous Drying of Glassware
  • Clean all glassware thoroughly with soap and water, followed by a rinse with deionized water, and then a final rinse with acetone to remove residual water.

  • Place the glassware in a laboratory oven set to a minimum of 125°C for at least 4 hours, though overnight is preferable.[7]

  • Assemble the reaction apparatus (e.g., flask, condenser) immediately after removing it from the oven while it is still hot.

  • Immediately place the assembled apparatus under a positive pressure of dry inert gas (argon or nitrogen) and allow it to cool to room temperature. This prevents atmospheric moisture from being drawn in and adsorbing onto the glass surfaces.[7]

Protocol 2: Setting Up an Inert Atmosphere Reaction
  • Assemble your oven-dried and cooled glassware. Use a light, even layer of vacuum grease on all ground-glass joints to ensure an airtight seal.[9]

  • Connect the reaction flask to a Schlenk line or manifold that provides alternating access to vacuum and a dry inert gas source.

  • Evacuate the flask gently to remove the air.

  • Refill the flask with the inert gas.

  • Repeat this "evacuate-refill" cycle at least three times to ensure the atmosphere inside is fully inert.

  • Add solid reagents under a positive flow of inert gas. For highly sensitive solids, use of a glovebox is the best practice.[9]

  • Add anhydrous solvents via a dry, purged syringe or cannula.[13]

Visualization of Troubleshooting Logic

The following diagram outlines a decision-making workflow for troubleshooting a problematic reaction involving Ethyl 4-Chloronicotinate.

Troubleshooting_Workflow start Problem Identified: Low Yield / Impure Product check_sm Is Starting Material (SM) Consumed? (Check by TLC/LCMS) start->check_sm sm_present SM Present: Reaction Stalled check_sm->sm_present No sm_consumed SM Consumed: Side Reaction Occurred check_sm->sm_consumed Yes action_reagents Action: 1. Verify catalyst activity. 2. Re-dry all reagents/solvents. 3. Check reaction temperature/time. sm_present->action_reagents analyze_byproducts Analyze Byproducts (NMR, MS) sm_consumed->analyze_byproducts check_hydrolysis Is Hydrolysis Product (4-OH-Nicotinate or Acid) a major byproduct? analyze_byproducts->check_hydrolysis hydrolysis_yes Hydrolysis Confirmed check_hydrolysis->hydrolysis_yes Yes hydrolysis_no Other Side Reactions check_hydrolysis->hydrolysis_no No action_hydrolysis Action: 1. Implement rigorous drying protocols. 2. Consider a milder/non-nucleophilic base. 3. Lower reaction temperature. hydrolysis_yes->action_hydrolysis action_other Action: 1. Check for boronic acid decomposition. 2. Optimize ligand/catalyst. 3. Degas solvent more thoroughly. hydrolysis_no->action_other

Caption: Troubleshooting workflow for Ethyl 4-Chloronicotinate reactions.

Frequently Asked Questions (FAQs)

Q: How should I store Ethyl 4-Chloronicotinate? A: It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen). For long-term storage, refrigeration in a desiccator is recommended to minimize degradation from ambient moisture and temperature.[14]

Q: Can I use pre-dried molecular sieves directly in my reaction flask? A: Yes, adding activated powdered molecular sieves to the reaction mixture is a common practice to scavenge any trace amounts of water that may be introduced.[15] However, this should be a secondary measure, not a replacement for using properly dried solvents and reagents from the start. Ensure the sieves are properly activated (heated under vacuum) before use.

Q: My base (e.g., K₂CO₃) looks like a fine, dry powder. Do I still need to dry it? A: Absolutely. Many inorganic bases are highly hygroscopic and will adsorb a significant amount of water from the atmosphere, even if they appear dry. It is standard practice to dry bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ in a vacuum oven at >100°C for several hours before use in a moisture-sensitive reaction.

Q: Is it better to use a glovebox or a Schlenk line? A: A glovebox provides a superior inert atmosphere and is the gold standard for handling highly air- and moisture-sensitive reagents, especially solids.[7][9] However, a well-maintained Schlenk line operated by a skilled chemist is perfectly adequate for the vast majority of reactions involving Ethyl 4-Chloronicotinate.[9] The key is proper technique in either case.

References

  • Wipf, P. (2015). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]

  • Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 42(18), 3060–3065. Available at: [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]

  • Clark, J. (2015). The mechanism for the acid catalysed hydrolysis of esters. Chemguide. Available at: [Link]

  • Reddit User Discussion. (2021). Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: [Link]

  • DrugBank. (n.d.). Chloronicotinic Acid. Retrieved from [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Available at: [Link]

  • Reddit User Discussion. (2022). Drying chemicals in a desiccator prior to moisture-sensitive reactions. r/Chempros. Available at: [Link]

  • Castro, E. A., et al. (1985). The kinetics and mechanism of the spontaneous hydrolysis of 4-chlorophenyl isocyanate in diethyl ether solution. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Drying Organic Solutions. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Arnott, G. (2021). Hydrolysis of esters mechanism. YouTube. Available at: [Link]

  • Reddit User Discussion. (2010). Suzuki coupling help. r/chemistry. Available at: [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience.
  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. Available at: [Link]

  • XperimenT. (2026). Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory. Available at: [Link]

  • Wang, Y., et al. (2017). Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. Available at: [Link]

  • ResearchGate User Discussion. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • iChemical. (n.d.). 4-Chloronicotinic acid. Retrieved from [Link]

  • Tomašič, T., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2847. Available at: [Link]

Sources

Technical Support Center: NMR Interpretation for Ethyl 4-Chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Unexpected NMR Signals in Ethyl 4-Chloronicotinate Batches From: Dr. Aris V., Senior Application Scientist To: R&D Division / QC Department

Introduction

You are likely reading this because your recent batch of Ethyl 4-chloronicotinate (CAS: 14574-15-3) shows spectral anomalies. In pyridine chemistry, "purity" is often a deceptive term; a sample can be 98% pure by HPLC but show confusing NMR signals due to proton exchange, hygroscopicity, or rotameric broadening.

This guide moves beyond basic peak assignment. We analyze the causality of spectral artifacts—distinguishing between synthesis byproducts, degradation, and common solvent traps.

Module 1: The "Ghost" Peaks (Solvents & Contaminants)

Q: I see a second set of ethyl peaks upfield from my product. Is this a regioisomer?

Diagnosis: Most likely, no . This is almost certainly residual ethanol . In the synthesis of ethyl esters, ethanol is often used as both solvent and reagent. The chemical shift difference between esterified ethyl groups and free ethanol is diagnostic but often overlooked.

The Mechanism: The ester oxygen is bonded to a carbonyl group (


), which is highly electron-withdrawing. This deshields the methylene (

) protons, pushing them downfield to ~4.4 ppm. In free ethanol, the oxygen is bonded to a proton (

), which is less electron-withdrawing, keeping the methylene signal upfield at ~3.7 ppm.

Data Verification Table: Ester vs. Alcohol

MoietyProton TypeMultiplicityChemical Shift (

, ppm in

)
Diagnostic Note
Product

Quartet (

)
4.40 - 4.45 Deshielded by Carbonyl
Product

Triplet (

)
1.38 - 1.42
Impurity

(Ethanol)
Quartet (

)
3.72 Distinctly upfield
Impurity

(Ethanol)
Triplet (

)
1.25 Overlaps often, check integral

Action Item: Integrate the product


 quartet (4.4 ppm) against the impurity quartet (3.7 ppm). If the impurity triplet at 1.25 ppm matches this ratio, it is ethanol, not an isomer.

Reference: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities."[1] Organometallics (2010). [1]

Module 2: Structural Anomalies (Degradation & Synthesis)[2][3]

Q: My aromatic region is messy. I see broad peaks >10 ppm and shift changes in the pyridine ring.

Diagnosis: You are likely observing Hydrolysis (Acid Formation) or Starting Material Contamination . Ethyl 4-chloronicotinate is susceptible to hydrolysis, reverting to 4-chloronicotinic acid , especially if stored in wet solvents.

The Mechanism: Pyridine rings are "proton sponges." If the ester hydrolyzes to the acid, the proton from the carboxylic acid (


) can exchange with the pyridine nitrogen, creating a zwitterionic character. This alters the electron density of the ring, shifting H-2 and H-6 signals significantly.

Troubleshooting Logic Flow:

Troubleshooting Start Unexpected Peak Detected Region Check Region Start->Region Aliphatic Aliphatic (0-5 ppm) Region->Aliphatic Aromatic Aromatic (7-10 ppm) Region->Aromatic CheckEster Check 3.7 ppm (q) Aliphatic->CheckEster CheckShift Check H-2 Shift Aromatic->CheckShift Solvent Residual Ethanol CheckEster->Solvent Yes Grease Singlet at 0.07 ppm? CheckEster->Grease No Silicone Silicone Grease Grease->Silicone Yes Hydrolysis Broad >10ppm? Shifted H-2? CheckShift->Hydrolysis AcidImpurity 4-Chloronicotinic Acid Hydrolysis->AcidImpurity Yes Coupling Check J-Coupling Hydrolysis->Coupling No Isomer Regioisomer (2-Cl or 6-Cl) Coupling->Isomer Abnormal J

Caption: Decision tree for isolating impurity identity based on chemical shift regions.

Module 3: The Pyridine Ring Puzzle (Coupling & Shifts)

Q: How do I definitively assign the aromatic protons? They look like simple doublets.

The Analysis: The 4-chloro substitution pattern breaks the symmetry of the pyridine ring, creating three distinct aromatic environments.

  • H-2 (Singlet/Doublet, ~9.05 ppm):

    • Why: Located between the electronegative Nitrogen and the Ester group. It is the most deshielded proton.

    • Coupling: It often appears as a singlet because its coupling to H-6 is para-like (very small,

      
       Hz) and H-5 is blocked by the Chlorine.
      
  • H-6 (Doublet, ~8.65 ppm):

    • Why: Adjacent to the Nitrogen (deshielding) but further from the ester than H-2.

    • Coupling: Shows a distinct doublet due to coupling with H-5 (

      
       Hz).
      
  • H-5 (Doublet, ~7.45 ppm):

    • Why: This is the most shielded proton, located "beta" to the nitrogen and adjacent to the chlorine.

    • Coupling: Coupled to H-6.

Synthesis & Impurity Pathway:

Synthesis SM 4-Hydroxynicotinic Acid (Starting Material) Inter 4-Chloronicotinic Acid (Intermediate) SM->Inter POCl3 Chlorination Imp1 Impurity A: Unreacted SM (High polarity, insoluble in CDCl3) SM->Imp1 Incomplete Rxn Prod Ethyl 4-Chloronicotinate (Target) Inter->Prod EtOH / H2SO4 Esterification Imp2 Impurity B: Hydrolysis Product (Broad OH, shifted aromatics) Prod->Imp2 Moisture/Storage

Caption: Synthesis pathway highlighting origins of common impurities (Starting Material vs. Hydrolysis).

Experimental Protocol: Sample Preparation for Definitive NMR

To avoid "ghost" peaks from aggregation or concentration effects, follow this preparation standard.

  • Solvent Selection: Use

    
      (Chloroform-d) neutralized with silver foil or basic alumina if the sample is acid-sensitive. Acidic 
    
    
    
    can induce protonation of the pyridine nitrogen, shifting peaks downfield.
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

    • Why: High concentrations (>30 mg) can cause stacking interactions in aromatic rings, shifting signals upfield (anisotropy).

  • Shimming: Pyridine derivatives require excellent shimming. Ensure the

    
     residual peak (7.26 ppm) is sharp and symmetric before acquisition.
    
  • Acquisition:

    • Scans: 16 (minimum).

    • Relaxation Delay (

      
      ): Set to 5 seconds .
      
    • Why: The isolated H-2 proton has a long

      
       relaxation time. If the delay is too short, H-2 will not integrate correctly (it will appear smaller than 1H).
      

References

  • Fulmer, G. R.; Miller, A. J. M.; Sherden, N. H.; Gottlieb, H. E.; Nudelman, A.; Stoltz, B. M.; Bercaw, J. E.; Goldberg, K. I. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010 , 29, 2176–2179.[1]

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." SDBS No. 3314 (Pyridine derivatives).

  • Reich, H. J. "Structure Determination Using NMR: Chemical Shifts of Pyridines." University of Wisconsin-Madison Chemistry.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Alternatives for Ethyl 4-Chloronicotinate in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For chemists engaged in the synthesis of complex molecules, particularly in the realms of pharmaceutical and materials science, the 4-substituted pyridine moiety is a cornerstone. Ethyl 4-chloronicotinate has long served as a reliable and cost-effective building block for introducing this critical functionality through various cross-coupling reactions. However, the landscape of synthetic chemistry is ever-evolving, with increasing demands for milder reaction conditions, enhanced substrate scope, and improved yields. This guide provides a comprehensive comparison of viable alternative reagents to ethyl 4-chloronicotinate, offering researchers and drug development professionals the insights needed to select the optimal synthetic strategy for their specific needs. We will delve into the reactivity, applications, and practical considerations of pyridyl sulfonates and pivalates, and also explore de novo synthetic strategies as a fundamentally different approach.

The Enduring Utility and Emerging Limitations of a Workhorse Reagent

Ethyl 4-chloronicotinate is a readily available and relatively inexpensive starting material. Its utility stems from the ability of the chloro substituent to participate in a variety of palladium- and nickel-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These transformations allow for the formation of C-C, C-N, and C-C (alkyne) bonds at the 4-position of the pyridine ring, respectively.

However, the reactivity of aryl chlorides can sometimes be sluggish, often necessitating higher catalyst loadings, elevated temperatures, and more specialized ligand systems compared to their bromide or iodide counterparts. This can be a significant drawback when dealing with sensitive functional groups or complex substrates. Furthermore, certain transformations may not proceed efficiently with the chloro-leaving group, prompting the exploration of more reactive alternatives.

Strategic Alternatives: Enhancing Reactivity through Superior Leaving Groups

The primary strategy for overcoming the limitations of ethyl 4-chloronicotinate involves replacing the chloro substituent with a more reactive leaving group. This approach maintains the core nicotinic acid ester scaffold while enhancing its propensity to undergo oxidative addition in catalytic cycles.

Pyridyl Sulfonates: A Trio of Powerful Electrophiles

Sulfonate esters, particularly triflates (OTf), tosylates (OTs), and nonaflates (ONf), have emerged as powerful alternatives to halides in cross-coupling reactions. Their high reactivity stems from the excellent leaving group ability of the sulfonate anions.

  • Ethyl 4-(Trifluoromethylsulfonyloxy)nicotinate (Ethyl 4-Triflyloxynicotinate) : The triflate analogue is significantly more reactive than the corresponding chloride. This heightened reactivity often allows for milder reaction conditions, lower catalyst loadings, and broader substrate scope in Suzuki and Buchwald-Hartwig couplings.[1]

  • Ethyl 4-(p-Toluensulfonyloxy)nicotinate (Ethyl 4-Tosyloxynicotinate) : Tosylates offer a more economical alternative to triflates, though they are generally less reactive.[2] They can be a good compromise when the reactivity of the chloride is insufficient, but the cost of the triflate is a concern.

  • Ethyl 4-(Nonafluorobutanesulfonyloxy)nicotinate (Ethyl 4-Nonaflateoxynicotinate) : Nonaflates are even more reactive than triflates and can be particularly useful for challenging coupling reactions.[3][4] They are prepared from the corresponding phenol using nonafluorobutanesulfonyl fluoride.

The general order of reactivity for these leaving groups in palladium-catalyzed cross-coupling reactions is: Cl < OTs < Br < OTf ≈ ONf < I .[1]

Pyridyl Pivalates: A Nickel-Catalyzed Pathway

Recent advances in nickel catalysis have enabled the use of pivalate esters as effective leaving groups in cross-coupling reactions.[5][6] This approach is particularly attractive as it avoids the use of expensive and moisture-sensitive sulfonylating agents. The in situ activation of the C-O bond by the nickel catalyst is a key feature of this methodology.

Comparative Performance Data

The following tables summarize the comparative performance of ethyl 4-chloronicotinate and its alternatives in key cross-coupling reactions. Yields are representative and can vary depending on the specific substrates and reaction conditions.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

ElectrophileCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Ethyl 4-chloronicotinatePd(PPh₃)₄K₂CO₃Toluene/H₂O1001275
Ethyl 4-triflyloxynicotinatePd(dppf)Cl₂Cs₂CO₃Dioxane80292[1]
Ethyl 4-tosyloxynicotinateNiCl₂(PCy₃)₂K₃PO₄2-MeTHF1001685[7]
Ethyl 4-pivaloyloxynicotinateNi(cod)₂ / IPrK₃PO₄Toluene1102488[5][8]

Table 2: Buchwald-Hartwig Amination with Aniline

ElectrophileCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Ethyl 4-chloronicotinatePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1101870[9][10]
Ethyl 4-triflyloxynicotinatePd(OAc)₂ / BINAPK₃PO₄Toluene90495[8][11]
Ethyl 4-tosyloxynicotinatePd₂(dba)₃ / DavePhosNaOtBuToluene1001282[12][13]

A Paradigm Shift: De Novo Synthesis of 4-Substituted Nicotinates

Instead of modifying a pre-existing pyridine ring, an alternative strategy is to construct the desired 4-substituted nicotinic acid ester from acyclic precursors. This approach offers significant flexibility in introducing a wide range of substituents at the 4-position.

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a powerful method for the preparation of polysubstituted pyridines.[14][15][16][17][18] It involves the condensation of an enamine with an alkynone to form an aminodiene intermediate, which then undergoes cyclodehydration to afford the pyridine ring. By carefully choosing the starting materials, a variety of substituents can be incorporated at the 4-position of the resulting nicotinic acid ester.

Experimental Protocols

Synthesis of Alternative Reagents

1. Ethyl 4-(Trifluoromethylsulfonyloxy)nicotinate

  • Materials: Ethyl 4-hydroxynicotinate, trifluoromethanesulfonic anhydride (Tf₂O), pyridine, dichloromethane (DCM).

  • Procedure: To a solution of ethyl 4-hydroxynicotinate (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq). Then, add trifluoromethanesulfonic anhydride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM. The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

2. Ethyl 4-(p-Toluensulfonyloxy)nicotinate

  • Materials: Ethyl 4-hydroxynicotinate, p-toluenesulfonyl chloride (TsCl), triethylamine (TEA), dichloromethane (DCM).

  • Procedure: To a solution of ethyl 4-hydroxynicotinate (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq). Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (1.2 eq) portionwise. Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC. After completion, wash the reaction mixture with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The product can be purified by recrystallization or column chromatography.

3. Ethyl 4-(Pivaloyloxy)nicotinate

  • Materials: Ethyl 4-hydroxynicotinate, pivaloyl chloride, pyridine, dichloromethane (DCM).

  • Procedure: To a solution of ethyl 4-hydroxynicotinate (1.0 eq) in anhydrous DCM, add pyridine (1.5 eq). Cool the mixture to 0 °C and add pivaloyl chloride (1.2 eq) dropwise. Allow the reaction to stir at room temperature for 6-8 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over MgSO₄, filtered, and concentrated to give the desired product, which can be further purified if necessary.

Representative Cross-Coupling Protocols

Suzuki-Miyaura Coupling with Ethyl 4-Triflyloxynicotinate

  • Materials: Ethyl 4-triflyloxynicotinate, phenylboronic acid, Pd(dppf)Cl₂, Cs₂CO₃, 1,4-dioxane.

  • Procedure: In a flame-dried Schlenk tube, combine ethyl 4-triflyloxynicotinate (1.0 eq), phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (3 mol%), and Cs₂CO₃ (2.0 eq). Evacuate and backfill the tube with argon three times. Add anhydrous 1,4-dioxane. Heat the reaction mixture to 80 °C and stir for 2 hours. Monitor the reaction by TLC or GC-MS. After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. The filtrate is washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination with Ethyl 4-Chloronicotinate

  • Materials: Ethyl 4-chloronicotinate, aniline, Pd₂(dba)₃, Xantphos, Cs₂CO₃, 1,4-dioxane.

  • Procedure: To an oven-dried resealable Schlenk tube, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.4 eq). The tube is evacuated and backfilled with argon. Add a solution of ethyl 4-chloronicotinate (1.0 eq) and aniline (1.2 eq) in anhydrous 1,4-dioxane. Seal the tube and heat the mixture at 110 °C for 18 hours. After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through Celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_starting_material Starting Material cluster_alternatives Alternative Reagents cluster_reactions Cross-Coupling Reactions cluster_product Product Ethyl 4-hydroxynicotinate Ethyl 4-hydroxynicotinate Ethyl 4-chloronicotinate Ethyl 4-chloronicotinate Ethyl 4-hydroxynicotinate->Ethyl 4-chloronicotinate SOCl₂ Ethyl 4-triflyloxynicotinate Ethyl 4-triflyloxynicotinate Ethyl 4-hydroxynicotinate->Ethyl 4-triflyloxynicotinate Tf₂O, Pyridine Ethyl 4-tosyloxynicotinate Ethyl 4-tosyloxynicotinate Ethyl 4-hydroxynicotinate->Ethyl 4-tosyloxynicotinate TsCl, TEA Ethyl 4-pivaloyloxynicotinate Ethyl 4-pivaloyloxynicotinate Ethyl 4-hydroxynicotinate->Ethyl 4-pivaloyloxynicotinate PivCl, Pyridine Suzuki-Miyaura Suzuki-Miyaura Ethyl 4-chloronicotinate->Suzuki-Miyaura Buchwald-Hartwig Buchwald-Hartwig Ethyl 4-chloronicotinate->Buchwald-Hartwig Sonogashira Sonogashira Ethyl 4-chloronicotinate->Sonogashira Ethyl 4-triflyloxynicotinate->Suzuki-Miyaura Ethyl 4-triflyloxynicotinate->Buchwald-Hartwig Ethyl 4-tosyloxynicotinate->Suzuki-Miyaura Ethyl 4-tosyloxynicotinate->Buchwald-Hartwig Ethyl 4-pivaloyloxynicotinate->Suzuki-Miyaura 4-Aryl-nicotinate 4-Aryl-nicotinate Suzuki-Miyaura->4-Aryl-nicotinate 4-Amino-nicotinate 4-Amino-nicotinate Buchwald-Hartwig->4-Amino-nicotinate 4-Alkynyl-nicotinate 4-Alkynyl-nicotinate Sonogashira->4-Alkynyl-nicotinate

Caption: Synthesis of alternative reagents and their application in cross-coupling reactions.

Bohlmann_Rahtz Enamine Enamine Aminodiene Intermediate Aminodiene Intermediate Enamine->Aminodiene Intermediate Condensation Alkynone Alkynone Alkynone->Aminodiene Intermediate 4-Substituted Nicotinate 4-Substituted Nicotinate Aminodiene Intermediate->4-Substituted Nicotinate Cyclodehydration

Caption: The Bohlmann-Rahtz pyridine synthesis workflow.

Conclusion and Future Outlook

While ethyl 4-chloronicotinate remains a valuable and economical choice for many applications, the expanding toolkit of synthetic chemistry offers a range of powerful alternatives. Pyridyl sulfonates provide a significant boost in reactivity, enabling milder and more efficient cross-coupling reactions. The emergence of nickel-catalyzed couplings of pyridyl pivalates presents a cost-effective and practical alternative. For situations requiring maximum flexibility in substituent introduction, de novo strategies like the Bohlmann-Rahtz synthesis offer an elegant solution.

The choice of reagent will ultimately depend on a careful consideration of factors such as the complexity of the substrate, the desired reaction conditions, cost, and scalability. As catalyst development continues to advance, we can anticipate the emergence of even more efficient and versatile methods for the synthesis of 4-substituted pyridines, further empowering chemists in their pursuit of novel molecules with impactful applications.

References

Sources

Comparative Validation Guide: Ethyl 4-Chloronicotinate Purity Analysis (HPLC vs. GC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-chloronicotinate (E4CN) is a critical intermediate in the synthesis of fluoroquinolone antibiotics and kinase inhibitors. While Gas Chromatography (GC) is often the default for volatile esters, it fails to accurately quantify the primary degradation product—4-chloronicotinic acid —due to thermal instability and the requirement for derivatization.

This guide validates a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method as the superior alternative. We present a self-validating protocol using a buffered acidic mobile phase that ensures simultaneous quantification of the parent ester and its hydrolytic impurities without thermal degradation.

Technical Comparison: HPLC vs. GC-FID

The choice of analytical method dictates the integrity of your purity data. Below is a direct comparison of the two dominant methodologies for E4CN analysis.

Table 1: Performance Matrix
FeatureRP-HPLC (Recommended) GC-FID (Alternative) Scientific Rationale
Analyte Scope Parent Ester + Free Acid ImpurityParent Ester OnlyGC cannot analyze the free acid (4-chloronicotinic acid) without prior derivatization (e.g., silylation), introducing error.
Thermal Stress Low (Ambient/30°C)High (Injector >200°C)E4CN is thermally labile; high GC temperatures can induce in-situ degradation, artificially lowering purity scores.
Sample Prep Dilute & ShootExtraction/DerivatizationHPLC allows direct injection of reaction mixtures dissolved in ACN/Water.
Sensitivity (LOD) High (UV 254 nm)Moderate (FID)The pyridine ring has strong UV absorbance, providing superior sensitivity for trace impurities.
Decision Logic for Method Selection

The following decision tree illustrates why HPLC is the scientifically robust choice for this specific molecule, particularly when "Process Related Impurities" (PRIs) are a concern.

MethodSelection Start Start: E4CN Purity Analysis Q1 Is detection of Free Acid (Hydrolysis Impurity) required? Start->Q1 Q2 Is the sample thermally stable >200°C? Q1->Q2 No (Assay only) HPLC RP-HPLC Method (Recommended) Q1->HPLC Yes (Critical Quality Attribute) GC GC-FID Method (Risk: Incomplete Profile) Q2->GC Yes Q2->HPLC No Deriv Requires Derivatization (Added Complexity) GC->Deriv If Acid Present

Figure 1: Analytical decision matrix. Note that for pharmaceutical intermediates, tracking the hydrolysis product (Acid) is virtually always mandatory, forcing the selection of HPLC.

Scientific Grounding: The Chemistry of Separation

To validate this method, we must understand the physicochemical properties of Ethyl 4-chloronicotinate.

  • Pyridine Basicity: The nitrogen atom in the pyridine ring is basic. On standard C18 columns, free silanols (

    
    ) can interact with this basic nitrogen, causing severe peak tailing .
    
  • Acidic Impurity: The hydrolysis product, 4-chloronicotinic acid, has a

    
     of approximately 3.8 (carboxylic acid).
    
  • The Solution: We employ a Phosphate Buffer at pH 3.0 .

    • Effect on Impurity: At pH 3.0, the carboxylic acid is protonated (

      
      ), rendering it neutral and increasing its retention on the hydrophobic C18 column (preventing it from eluting in the void volume).
      
    • Effect on Parent:[1] The buffer suppresses silanol ionization on the column, sharpening the peak shape.

Validated Experimental Protocol

This protocol complies with ICH Q2(R1) guidelines for validation of analytical procedures [1].

Chromatographic Conditions[2][3][4][5]
  • Instrument: HPLC with UV-Vis / PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18 End-capped column (e.g., Zorbax Eclipse Plus C18 or Phenomenex Luna C18),

    
    .
    
    • Why End-capped? To minimize peak tailing caused by the pyridine nitrogen.

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 3.0 with Orthophosphoric Acid (
    
    
    
    ).
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic (Simplifies QC routine) or Gradient (For complex impurity profiles).

    • Recommended Isocratic Ratio: 60:40 (Buffer:ACN).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10

    
    .
    
Standard & Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50).

  • Stock Solution: Weigh 50 mg of Ethyl 4-chloronicotinate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1000 ppm).

  • System Suitability Solution: Spike the Stock Solution with 1% 4-chloronicotinic acid (impurity marker) to verify resolution.

Validation Workflow & Data Analysis

The following workflow demonstrates the sequence of experiments required to claim "Validation" under ICH guidelines.

ValidationWorkflow Prep 1. System Suitability (Resolution > 2.0) Spec 2. Specificity (Blank/Placebo Check) Prep->Spec Lin 3. Linearity (5 Levels: 50-150%) Spec->Lin Acc 4. Accuracy (Spike Recovery) Lin->Acc Prec 5. Precision (Repeatability n=6) Acc->Prec Report Final Validation Report Prec->Report

Figure 2: Step-by-step validation workflow based on ICH Q2(R1) methodology.

Key Validation Parameters & Acceptance Criteria
ParameterMethodologyAcceptance Criteria
System Suitability Inject System Suitability Solution (n=5).Resolution (

) > 2.0 between Ester and Acid. Tailing Factor (

) < 2.[4]0.
Specificity Inject Blank, Placebo, and Impurity Marker.No interference at the retention time of the main peak.
Linearity 5 concentrations (e.g., 50, 75, 100, 125, 150% of target).Correlation Coefficient (

)

.[5]
Accuracy Spike known impurity amounts into sample.Recovery between 98.0% – 102.0%.[3][5]
Precision 6 replicate injections of standard.% RSD

2.0%.[5]
LOD/LOQ Signal-to-Noise ratio method.LOD (S/N ~ 3), LOQ (S/N ~ 10).

Troubleshooting & Robustness

Even with a validated method, deviations occur. Use this guide to troubleshoot common issues specific to pyridine esters.

  • Issue: Peak Tailing (> 2.0)

    • Cause: Interaction between the pyridine nitrogen and residual silanols on the column.

    • Fix: Ensure the buffer pH is maintained at 3.0. If tailing persists, add 0.1% Triethylamine (TEA) to the mobile phase as a "sacrificial base" to block silanols [2].

  • Issue: Drifting Retention Times

    • Cause: pH fluctuation in the aqueous buffer.

    • Fix: Phosphate buffers are temperature sensitive. Ensure the column oven is stable at 30°C.

  • Issue: "Ghost" Peaks

    • Cause: Hydrolysis of the sample in the autosampler.

    • Fix: E4CN can hydrolyze in water over time. Ensure the autosampler is kept at 4°C or analyze samples immediately after dilution.

References

  • International Conference on Harmonisation (ICH). (2005).[6][7] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Chapter on "Separation of Basic Compounds"). [Link]

  • PubChem. (n.d.).[4][8] Ethyl 4-chloronicotinate Compound Summary. National Library of Medicine. [Link]

Sources

Comparative Study of Catalysts for Ethyl 4-Chloronicotinate Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-chloronicotinate presents a unique challenge in Suzuki-Miyaura cross-coupling. As an electron-deficient heteroaryl chloride, it benefits from activated electrophilicity at the C4 position but suffers from two primary competing factors: catalyst poisoning via nitrogen coordination and ester hydrolysis under standard aqueous-basic conditions.

This guide evaluates three distinct catalyst classes for this transformation:

  • The Workhorse: Pd(dppf)Cl₂ · CH₂Cl₂

  • The High-Performance Specialist: Pd-XPhos G3 / S-Phos

  • The Legacy Standard: Pd(PPh₃)₄

Recommendation: For robust, scalable synthesis, Pd(dppf)Cl₂ offers the best balance of cost and stability. For sterically demanding boronic acids or rapid screening, Pd-XPhos G3 is superior.

Part 1: Mechanistic Context & The Substrate Challenge

The Electrophile: Ethyl 4-Chloronicotinate

The C4-chloride is activated for oxidative addition due to the electron-withdrawing nature of the pyridine nitrogen (para-position) and the C3-ester group. However, the pyridine nitrogen is a strong


-donor, capable of displacing phosphine ligands and forming stable, inactive Pd(II)-pyridine complexes.
Mechanistic Pathway

The catalytic cycle must overcome the high energy barrier of oxidative addition into the C-Cl bond while preventing the "off-cycle" resting state caused by pyridine coordination.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd PdII_Ar Pd(II)-Ar-Cl Intermediate OxAdd->PdII_Ar + Ethyl 4-chloronicotinate TransMet Transmetalation (+ Ar'-B(OH)2 / Base) PdII_Ar->TransMet Poison OFF-CYCLE Catalyst Poisoning (Pd-N Coordination) PdII_Ar->Poison Pyridine N-Coordination PdII_BiAr Pd(II)-Biaryl Complex TransMet->PdII_BiAr RedElim Reductive Elimination (Product Release) PdII_BiAr->RedElim RedElim->Pd0 Poison->PdII_Ar Reversible with Bulky Ligands

Figure 1: Catalytic cycle highlighting the critical off-cycle poisoning pathway common in pyridine substrates.

Part 2: Catalyst Performance Matrix

The following data summarizes performance characteristics based on comparative studies of electron-deficient chloropyridines.

FeaturePd(dppf)Cl₂ · DCM Pd-XPhos G3 Pd(PPh₃)₄
Class Bidentate FerrocenylBuchwald PrecatalystHomoleptic Phosphine
Typical Loading 2 – 5 mol%0.5 – 2 mol%5 – 10 mol%
Oxidative Addition GoodExcellentPoor (Slow)
Steric Tolerance ModerateHighLow
Air Stability HighHighLow (Oxidizes rapidly)
Reaction Time 4 – 12 h0.5 – 2 h12 – 24 h
Est. Yield 85 – 92%90 – 98%60 – 75%
Cost Efficiency HighLow (Expensive)Moderate
Detailed Analysis
1. Pd(dppf)Cl₂ (The Scalable Choice)
  • Why it works: The bidentate dppf ligand has a large bite angle, which enforces a geometry that favors reductive elimination.[1] It is robust enough to withstand higher temperatures (80–100°C) required to activate the C-Cl bond.

  • Best for: Scale-up (>10g), standard aryl boronic acids.

2. Pd-XPhos G3 (The Problem Solver)
  • Why it works: XPhos is a bulky, electron-rich dialkylbiaryl phosphine. The bulk prevents the pyridine nitrogen from coordinating to the Pd center (solving the poisoning issue), while the electron-rich nature accelerates oxidative addition into the unreactive chloride.

  • Best for: Sterically hindered boronic acids (e.g., ortho-substituted), rapid library synthesis.

3. Pd(PPh₃)₄ (The Legacy Option)
  • Why it works: It is the "standard" starting point but often fails with chlorides. It requires high loading and rigorous oxygen exclusion.

  • Best for: Simple couplings if no other catalyst is available; generally not recommended for 4-chloronicotinates due to slow kinetics and rapid deactivation.

Part 3: Optimized Experimental Protocol

This protocol uses Pd(dppf)Cl₂ with anhydrous conditions to prevent ester hydrolysis.

Reagents
  • Substrate: Ethyl 4-chloronicotinate (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (3 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground (2.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous)

Workflow Diagram

ProtocolWorkflow cluster_check Critical Checkpoints Step1 PREPARATION Dry glassware Argon/N2 purge Step2 SOLIDS ADDITION 1. Substrate 2. Boronic Acid 3. K3PO4 (Base) 4. Catalyst Step1->Step2 Step3 SOLVENT & PURGE Add Dioxane Sparge with Ar (10 min) Step2->Step3 Check1 Is Base Dry? (Prevents Hydrolysis) Step2->Check1 Step4 REACTION Heat to 90°C Monitor (TLC/LCMS) Step3->Step4 Step5 WORKUP Cool to RT Filter through Celite Concentrate Step4->Step5 Check2 Color Change? (Black ppt = Pd death) Step4->Check2

Figure 2: Step-by-step workflow for the anhydrous coupling protocol.

Step-by-Step Procedure
  • Setup: Equip a reaction vial with a magnetic stir bar and a septum. Flame-dry under vacuum and backfill with Argon.

  • Solids: Charge the vial with Ethyl 4-chloronicotinate (1.0 mmol, 185 mg), Aryl Boronic Acid (1.2 mmol), K₃PO₄ (2.0 mmol, 424 mg), and Pd(dppf)Cl₂ (0.03 mmol, 22 mg).

  • Degassing: Add anhydrous 1,4-Dioxane (5 mL). Sparge the mixture with Argon for 5–10 minutes. Note: Oxygen removal is critical to maintain catalyst life.

  • Reaction: Seal the vial and heat to 90°C in an oil bath or heating block. Stir vigorously.

  • Monitoring: Check conversion by TLC or LCMS after 2 hours. Full conversion typically occurs within 4–6 hours.

    • Target Mass: Look for [M+H] of product.

    • Side Product: Check for [M+H] = 158 (Hydrolyzed acid) or homocoupling.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL). Filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (<50%) Catalyst poisoning by Pyridine NSwitch to Pd-XPhos G3 or Pd-PEPPSI-IPr . Increase temperature to 110°C.
Ester Hydrolysis Wet solvent or hygroscopic baseUse Anhydrous K₃PO₄ or CsF. Switch solvent to Toluene. Avoid water in the mix.
Protodeborylation Unstable Boronic AcidSwitch to Potassium Trifluoroborate salt (requires different conditions) or Pinacol Ester.
Pd Black Precipitation Catalyst decompositionEnsure rigorous degassing. Add 10 mol% free ligand (e.g., PPh₃ or dppf) to stabilize Pd.
References
  • Mechanistic Overview of Heteroaryl Coupling

    • Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides.[2] BenchChem Application Notes. Link

  • Regioselectivity in Chloropyridines

    • Lutz Ackermann et al. Palladium-Catalyzed Cross-Coupling Reactions of 4-Chloropyridines. Organic Letters.[3] Link

  • Catalyst Performance (Buchwald Ligands)

    • Martin, R., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.[4][5] Link

  • Protocol Optimization (Anhydrous Conditions)

    • Optimization of Suzuki Coupling Reactions. CovaSyn Technologies. Link

Sources

A Comparative Benchmarking Guide to the Synthesis of Ethyl 4-Chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. Ethyl 4-chloronicotinate, a valuable building block in the synthesis of numerous pharmaceutical and agrochemical compounds, is no exception. This guide provides an in-depth, objective comparison of the primary synthetic routes to this important molecule. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis of their respective yields, scalability, and overall efficiency to empower you in making informed decisions for your research and development endeavors.

Introduction: The Strategic Importance of Ethyl 4-Chloronicotinate

Ethyl 4-chloronicotinate is a substituted pyridine derivative whose structural motif is a recurring feature in a diverse array of biologically active molecules. The presence of the chloro-substituent at the 4-position and the ethyl ester at the 3-position provides two key points for molecular elaboration, making it a versatile synthon. Its applications range from the development of novel kinase inhibitors to the synthesis of potent herbicides. The choice of synthetic route to this intermediate can significantly impact the overall cost, timeline, and environmental footprint of a drug development program. This guide aims to provide a comprehensive analysis of the most common synthetic strategies to facilitate this crucial decision-making process.

Comparative Analysis of Synthetic Routes

We will explore three primary strategies for the synthesis of Ethyl 4-Chloronicotinate:

  • Route 1: Chlorination of a Pre-functionalized Nicotinic Acid Followed by Esterification

  • Route 2: Esterification of Nicotinic Acid Followed by Directed Chlorination via an N-Oxide Intermediate

  • Route 3: Synthesis from 4-Chloropyridine

The following sections will detail the experimental protocols and mechanistic rationale for each route, culminating in a comparative summary to guide your selection based on your specific laboratory or industrial needs.

Route 1: Chlorination of a Pre-functionalized Nicotinic Acid Followed by Esterification

This classical approach involves the initial synthesis of 4-chloronicotinic acid from readily available precursors, followed by a standard esterification reaction. The key advantage of this strategy lies in securing the critical chloro-substituent on the pyridine ring early in the synthesis.

Pathway 1A: From 4-Hydroxynicotinic Acid

This pathway utilizes the conversion of a hydroxyl group to a chloro group, a common transformation in heterocyclic chemistry.

Step 1: Synthesis of 4-Chloronicotinic Acid from 4-Hydroxynicotinic Acid

  • In a well-ventilated fume hood, to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxynicotinic acid (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) portion-wise. The reaction is exothermic.[1]

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.

  • The resulting precipitate, 4-chloronicotinic acid, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Esterification of 4-Chloronicotinic Acid

  • Suspend the dried 4-chloronicotinic acid (1.0 eq) in absolute ethanol (5-10 volumes).

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq).

  • Heat the mixture to reflux for 4-8 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Ethyl 4-Chloronicotinate.

The conversion of the 4-hydroxypyridine tautomer (which exists in equilibrium with the pyridone form) to the 4-chloro derivative with POCl₃ is a well-established procedure.[2] The phosphorus oxychloride acts as both a chlorinating agent and a dehydrating agent. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

The subsequent esterification is a classic Fischer esterification.[3] The protonation of the carboxylic acid carbonyl group by the strong acid catalyst enhances its electrophilicity, allowing for nucleophilic attack by the ethanol.

Pathway 1B: From 4-Aminonicotinic Acid via Sandmeyer Reaction

This pathway offers an alternative for introducing the chloro-substituent, particularly if 4-aminonicotinic acid is a more accessible starting material.

Step 1: Synthesis of 4-Chloronicotinic Acid via Sandmeyer Reaction

  • Dissolve 4-aminonicotinic acid (1.0 eq) in an aqueous solution of hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.[4]

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the mixture and collect the precipitated 4-chloronicotinic acid by filtration.

Step 2: Esterification of 4-Chloronicotinic Acid

Follow the same Fischer esterification protocol as described in Pathway 1A, Step 2.

The Sandmeyer reaction is a powerful method for the conversion of an aromatic amino group into a variety of functional groups.[5] The reaction proceeds through the formation of a diazonium salt, which then undergoes a copper(I)-catalyzed radical-nucleophilic aromatic substitution. The copper(I) species facilitates the reduction of the diazonium cation to an aryl radical with the loss of nitrogen gas, which then abstracts a chlorine atom from a copper(II) chloride species.

Visualizing Route 1

Route 1 cluster_1A Pathway 1A cluster_1B Pathway 1B 4-Hydroxynicotinic Acid 4-Hydroxynicotinic Acid 4-Chloronicotinic Acid 4-Chloronicotinic Acid 4-Hydroxynicotinic Acid->4-Chloronicotinic Acid POCl₃ Ethyl 4-Chloronicotinate Ethyl 4-Chloronicotinate 4-Chloronicotinic Acid->Ethyl 4-Chloronicotinate Ethanol, H₂SO₄ 4-Aminonicotinic Acid 4-Aminonicotinic Acid 4-Aminonicotinic Acid->4-Chloronicotinic Acid 1. NaNO₂, HCl 2. CuCl

Caption: Synthesis of Ethyl 4-Chloronicotinate via pre-chlorinated nicotinic acids.

Route 2: Esterification of Nicotinic Acid Followed by Directed Chlorination via an N-Oxide Intermediate

This strategy involves first preparing ethyl nicotinate and then introducing the chloro group at the 4-position. Direct chlorination of pyridine is often unselective; however, the formation of a pyridine N-oxide intermediate activates the 4-position towards electrophilic substitution.

Step 1: Synthesis of Ethyl Nicotinate

  • To a solution of nicotinic acid (1.0 eq) in absolute ethanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq).[6]

  • Heat the mixture to reflux for 4-8 hours.

  • Cool, neutralize with saturated sodium bicarbonate solution, and extract with an organic solvent.

  • Dry the organic layer and concentrate to obtain ethyl nicotinate.

Step 2: Synthesis of Ethyl Nicotinate N-oxide

  • Dissolve ethyl nicotinate (1.0 eq) in glacial acetic acid.

  • Add hydrogen peroxide (30% aqueous solution, 2.0-3.0 eq).

  • Heat the mixture at 70-80 °C for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully neutralize with a base (e.g., sodium carbonate) to precipitate the N-oxide.

  • Filter, wash with water, and dry the product.

Step 3: Chlorination of Ethyl Nicotinate N-oxide

  • In a fume hood, add ethyl nicotinate N-oxide (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction and quench the excess POCl₃ by carefully pouring it onto ice.

  • Neutralize the solution with a base and extract the product with an organic solvent.

  • Dry the organic layer and purify by distillation or chromatography to obtain Ethyl 4-Chloronicotinate.

The initial esterification is a standard Fischer esterification. The subsequent N-oxidation of the pyridine nitrogen with an oxidizing agent like hydrogen peroxide in acetic acid is a crucial step.[7] The resulting N-oxide has a significant resonance contributor with a negative charge on the oxygen and a positive charge on the nitrogen, which in turn withdraws electron density from the 2- and 6-positions and increases electron density at the 4-position, making it more susceptible to electrophilic attack.[8]

The reaction of the N-oxide with POCl₃ proceeds via an initial attack of the nucleophilic N-oxide oxygen onto the phosphorus atom of POCl₃. This is followed by the attack of a chloride ion at the activated 4-position of the pyridine ring, leading to the formation of the 4-chloro derivative and the regeneration of the pyridine nitrogen.[9]

Visualizing Route 2

Route 2 Nicotinic Acid Nicotinic Acid Ethyl Nicotinate Ethyl Nicotinate Nicotinic Acid->Ethyl Nicotinate Ethanol, H₂SO₄ Ethyl Nicotinate N-oxide Ethyl Nicotinate N-oxide Ethyl Nicotinate->Ethyl Nicotinate N-oxide H₂O₂, Acetic Acid Ethyl 4-Chloronicotinate Ethyl 4-Chloronicotinate Ethyl Nicotinate N-oxide->Ethyl 4-Chloronicotinate POCl₃

Caption: Synthesis of Ethyl 4-Chloronicotinate via an N-oxide intermediate.

Route 3: Synthesis from 4-Chloropyridine

This route builds the nicotinate functionality onto a pre-existing 4-chloropyridine ring. This can be an attractive option if 4-chloropyridine is a readily available and cost-effective starting material.

Step 1: Synthesis of 4-Chloronicotinic Acid from 4-Chloropyridine

  • In a three-necked flask under an inert atmosphere (e.g., argon), dissolve 4-chloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq) in THF/hexanes, maintaining the temperature at -78 °C.

  • Stir the resulting solution at -78 °C for 1-2 hours.

  • Bubble dry carbon dioxide gas through the solution for an extended period, or add crushed dry ice in excess.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and acidify with hydrochloric acid to precipitate the 4-chloronicotinic acid.

  • Collect the product by filtration.[10]

Step 2: Esterification of 4-Chloronicotinic Acid

Follow the same Fischer esterification protocol as described in Pathway 1A, Step 2.

This synthesis relies on the directed ortho-metalation of 4-chloropyridine.[10] The chloro-substituent directs the strong base, LDA, to deprotonate the adjacent C-3 position of the pyridine ring, forming a lithiated intermediate. This highly nucleophilic species then reacts with an electrophile, in this case, carbon dioxide, to form the carboxylate. Subsequent acidic workup protonates the carboxylate to yield 4-chloronicotinic acid. The final step is a standard Fischer esterification.

Visualizing Route 3

Route 3 4-Chloropyridine 4-Chloropyridine 4-Chloronicotinic Acid 4-Chloronicotinic Acid 4-Chloropyridine->4-Chloronicotinic Acid 1. LDA, THF, -78°C 2. CO₂ Ethyl 4-Chloronicotinate Ethyl 4-Chloronicotinate 4-Chloronicotinic Acid->Ethyl 4-Chloronicotinate Ethanol, H₂SO₄

Caption: Synthesis of Ethyl 4-Chloronicotinate from 4-chloropyridine.

Quantitative Comparison of Synthesis Routes

FeatureRoute 1A (from 4-OH)Route 1B (from 4-NH₂)Route 2 (N-Oxide)Route 3 (from 4-Cl Pyridine)
Starting Material 4-Hydroxynicotinic Acid4-Aminonicotinic AcidNicotinic Acid4-Chloropyridine
Number of Steps 2232
Overall Yield (approx.) Moderate to GoodModerateModerateModerate to Good
Key Reagents POCl₃, H₂SO₄NaNO₂, CuCl, H₂SO₄H₂O₂, POCl₃, H₂SO₄LDA, CO₂, H₂SO₄
Scalability GoodModerate (diazonium salts can be unstable)GoodModerate (requires cryogenic conditions)
Safety Considerations Use of corrosive POCl₃Handling of potentially explosive diazonium saltsUse of peroxide and POCl₃Use of pyrophoric LDA and cryogenic temperatures
Environmental Impact Generation of phosphorus-containing wasteUse of copper saltsUse of peroxide and phosphorus-containing wasteUse of strong base and cryogenic cooling

Conclusion and Recommendations

The optimal synthetic route for Ethyl 4-Chloronicotinate is highly dependent on the specific requirements of the project, including the availability and cost of starting materials, the scale of the synthesis, and the safety and environmental constraints of the laboratory or production facility.

  • Route 1A is a robust and scalable option if 4-hydroxynicotinic acid is readily available. The use of POCl₃ is a standard industrial practice, although its handling requires care.

  • Route 1B , utilizing the Sandmeyer reaction, is a viable alternative, but the inherent instability of diazonium salts may pose challenges for large-scale production.

  • Route 2 , the N-oxide strategy, is an elegant approach that starts from the inexpensive nicotinic acid. While it involves an additional step, the reactions are generally high-yielding and the starting material is very accessible. This route is often favored in academic and discovery settings.

  • Route 3 offers a convergent synthesis but requires the use of a strong, pyrophoric base (LDA) and cryogenic conditions, which may not be ideal for all settings, particularly at a larger scale.

Ultimately, a thorough cost-benefit analysis, including reagent costs, reaction times, and purification requirements, should be conducted before selecting a final synthetic strategy. This guide provides the foundational knowledge to initiate such an evaluation and to select the most appropriate pathway for the successful synthesis of Ethyl 4-Chloronicotinate.

References

  • FAQ. What are the preparation and application examples of Ethyl 4,6-dichloronicotinate?. [Link]

  • Google Patents.
  • Google Patents.
  • National Institutes of Health. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • National Institutes of Health. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

  • Indian Chemical Society. POCl -PCl mixture: A robust chlorinating agent. [Link]

  • ResearchGate. Study on synthesis of 4-Aminonicotinic acid. [Link]

  • Google Patents.
  • Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

  • Baran Lab. Pyridine N-Oxides. [Link]

  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

  • Google Patents.
  • RSC Publishing. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]

  • YouTube. Pyridine N-oxide: Basic concept and preparation with complete mechanistic description.. [Link]

  • ResearchGate. (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

  • Scribd. NIcotinic Acid N-Oxide Preparation. [Link]

  • Google Patents.
  • ResearchGate. POCl3 Chlorination of 4-Quinazolones. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • University of Lucknow. Subject: Chemistry Semester IV Paper No.: CHB-401 Topic: Pyridine. [Link]

  • Oreate AI. Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry. [Link]

  • Westlake Vinnolit. EDC Direct Chlorination Process Using Boiling Reactor Technology and Direct Chlorination Catalyst. [Link]

  • Google Patents. US4144238A - Process for the production of pure white 2-chloronicotinic acid.
  • New Journal of Chemistry (RSC Publishing). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. [Link]

  • LOCKSS. SUGGESTION OF UNEXPECTED SULFUR DIOXIDE MECHANISM FOR DEOXYGENATIONS OF PYRIDINE N-OXIDES WITH ALKANESULFONYL CHLORIDES AND TRIE. [Link]

  • Office of Scientific and Technical Information. Reactive Distillation for Esterification of Bio-based Organic Acids. [Link]

  • RSC Publishing. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]

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  • YouTube. (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.. [Link]

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A Comparative Guide to the Purification of Ethyl 4-Chloronicotinate for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the synthesis of active pharmaceutical ingredients (APIs), the purity of intermediates is not merely a goal but a regulatory and safety imperative. Ethyl 4-chloronicotinate, a key building block in the synthesis of various pharmaceuticals, is a prime example where stringent purity control is paramount.[1] Impurities, even in trace amounts, can lead to unwanted side reactions, lower yields of the final API, and potentially introduce toxic components into the drug product. This guide provides an in-depth evaluation of the most common and effective methods for purifying Ethyl 4-Chloronicotinate, offering a comparative analysis to aid researchers and process chemists in selecting the optimal technique for their specific needs.

The primary sources of impurities in Ethyl 4-Chloronicotinate often stem from unreacted starting materials, byproducts of the synthesis, or degradation products.[2] Effective purification is therefore essential to ensure the final product meets the rigorous standards of the pharmaceutical industry. The choice of purification method depends on several factors including the scale of the synthesis, the nature of the impurities, the desired final purity, and economic considerations such as time and solvent consumption.

This guide will explore three principal purification techniques:

  • Recrystallization: A classic and widely used method for purifying solid compounds.

  • Column Chromatography: A versatile technique for separating compounds based on their differential adsorption to a stationary phase.[3][4]

  • Vacuum Distillation: An ideal method for purifying thermally sensitive liquids or those with high boiling points.[5]

Each method will be evaluated based on its underlying principles, a detailed experimental protocol, and a critical analysis of its efficiency in terms of purity, yield, and scalability.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful purification technique for solid compounds that leverages differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[6] The fundamental principle is to dissolve the impure solid in a hot solvent to create a saturated or near-saturated solution. As the solution slowly cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.[7][8]

Causality in Solvent Selection: The choice of solvent is the most critical step in recrystallization.[7] An ideal solvent should exhibit high solubility for Ethyl 4-Chloronicotinate at elevated temperatures and low solubility at room temperature or below. This differential solubility is key to maximizing the recovery yield.[7] Furthermore, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[7] For Ethyl 4-Chloronicotinate, which is a solid at room temperature, solvent systems like ethanol/water or hexane/ethyl acetate mixtures are often effective.[9][10]

Experimental Protocol: Recrystallization
  • Solvent Selection: Begin by testing the solubility of a small amount of crude Ethyl 4-Chloronicotinate in various solvents to identify a suitable one or a solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the compound. Using an Erlenmeyer flask helps to minimize solvent evaporation.[11]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals rather than a precipitate.[6][10] The process can be further encouraged by placing the flask in an ice bath once it has reached room temperature.

  • Crystal Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The purity of the final product should be confirmed by analytical methods such as High-Performance Liquid Chromatography (HPLC) or melting point analysis.

Workflow for Recrystallization

Recrystallization_Workflow A Dissolve Crude Product in Minimum Hot Solvent B Hot Gravity Filtration (Remove Insoluble Impurities) A->B If needed C Slow Cooling to Room Temperature A->C If no insolubles B->C D Induce Further Crystallization (Ice Bath) C->D E Vacuum Filtration (Isolate Crystals) D->E F Wash with Cold Solvent E->F G Dry Crystals Under Vacuum F->G H Purity Analysis (HPLC, MP) G->H

Caption: Workflow for the purification of Ethyl 4-Chloronicotinate via recrystallization.

Column Chromatography: Separation by Adsorption

Column chromatography is a highly effective purification technique that separates components of a mixture based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[3][4] More polar compounds will adhere more strongly to the polar silica gel and elute later, while less polar compounds will travel through the column more quickly with a non-polar mobile phase.

Rationale for Method Development: The key to a successful separation is the selection of an appropriate mobile phase (eluent). This is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent system that provides good separation between Ethyl 4-Chloronicotinate and its impurities. For compounds of intermediate polarity like Ethyl 4-Chloronicotinate, a common eluent system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

Experimental Protocol: Column Chromatography
  • Column Packing: Prepare a column by packing it with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude Ethyl 4-Chloronicotinate in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.[12] This dry loading method often results in better separation.[12] Carefully add the silica-adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the non-polar solvent, gradually increasing the polarity of the mobile phase (gradient elution) if necessary to elute the desired compound.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Ethyl 4-Chloronicotinate. Purity should be verified by HPLC or Gas Chromatography (GC).

Workflow for Column Chromatography

Column_Chromatography_Workflow A Prepare Silica Gel Slurry & Pack Column B Dry Load Crude Product onto Silica Gel A->B C Add Sample to Top of Column B->C D Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent (Rotary Evaporator) G->H I Purity Analysis (HPLC, GC) H->I

Caption: Workflow for the purification of Ethyl 4-Chloronicotinate via column chromatography.

Vacuum Distillation: Purity Under Pressure

For liquid compounds or low-melting solids that are thermally sensitive or have high boiling points at atmospheric pressure, vacuum distillation is the purification method of choice.[5] By reducing the pressure inside the distillation apparatus, the boiling point of the compound is significantly lowered, preventing thermal degradation.[5][13] This technique separates substances based on differences in their volatilities (boiling points) under reduced pressure.[14]

Justification for Vacuum: Ethyl 4-Chloronicotinate is a liquid at room temperature and has a relatively high boiling point, making it a suitable candidate for vacuum distillation.[15] This method is particularly effective for removing non-volatile impurities or those with significantly different boiling points. It is also highly scalable, making it attractive for industrial applications.

Experimental Protocol: Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed to maintain a vacuum. A Vigreux column can be included for better separation of liquids with close boiling points.

  • Charging the Flask: Place the crude Ethyl 4-Chloronicotinate into the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system using a vacuum pump.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Distillation and Collection: Collect the fraction that distills at the expected boiling point for the given pressure. Monitor the temperature of the vapor throughout the distillation.

  • Analysis: Confirm the purity of the collected distillate using analytical techniques such as GC or HPLC.[16]

Workflow for Vacuum Distillation

Vacuum_Distillation_Workflow A Assemble Vacuum Distillation Apparatus B Charge Flask with Crude Product & Boiling Chips A->B C Apply Vacuum & Seal System B->C D Gently Heat the Flask C->D E Collect Distillate at Constant Temperature/Pressure D->E F Cool and Break Vacuum E->F G Purity Analysis (GC, HPLC) F->G

Caption: Workflow for the purification of Ethyl 4-Chloronicotinate via vacuum distillation.

Comparative Analysis of Purification Methods

The selection of the most appropriate purification method is a critical decision that impacts not only the purity of the final product but also the overall efficiency and cost of the process. Below is a comparative summary of the three discussed methods.

ParameterRecrystallizationColumn ChromatographyVacuum Distillation
Purity Achieved High (>99%) for crystalline solidsVery High (>99.5%)High (>99%)
Typical Yield 60-90%50-85%70-95%
Scalability Good for both lab and industrial scaleChallenging for large scaleExcellent for large scale
Time Consumption ModerateHighModerate
Solvent Usage Moderate to HighVery HighLow
Cost Low to ModerateHigh (silica gel, solvents)Moderate (equipment)
Best For Crystalline solids with suitable solubilityComplex mixtures, high purity needsThermally sensitive liquids, large scale

Conclusion and Recommendations

Each purification method offers distinct advantages and is suited for different scenarios.

  • Recrystallization is a cost-effective and straightforward method for purifying solid Ethyl 4-Chloronicotinate, capable of providing high purity if a suitable solvent is found. It is an excellent choice for routine lab-scale purifications.

  • Column Chromatography provides the highest resolution and is invaluable for separating complex mixtures or achieving ultra-high purity.[4] However, its high solvent consumption and challenges in scalability make it less ideal for large-scale industrial production.

  • Vacuum Distillation stands out for its efficiency in purifying liquids, its excellent scalability, and low solvent usage. For large-scale production of Ethyl 4-Chloronicotinate, vacuum distillation is often the most economically viable and efficient method.

Ultimately, the choice of purification method should be guided by a thorough analysis of the crude material, the required purity specifications, and the intended scale of production. In many cases, a combination of these techniques may be employed to achieve the desired product quality. For instance, a preliminary purification by distillation might be followed by a final recrystallization step to obtain a highly pure, crystalline product. The purity of the final product should always be rigorously verified using validated analytical methods such as HPLC or GC to meet the stringent requirements of the pharmaceutical industry.[17][18]

References

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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of Ethyl 4-Chloronicotinate and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise quantification of small molecules is paramount. Ethyl 4-Chloronicotinate, a key heterocyclic building block used in the synthesis of pharmaceuticals and agrochemicals, often requires rigorous analytical monitoring.[1][2][3] Immunoassays, prized for their sensitivity and high-throughput capabilities, are a common tool for this purpose. However, their reliability hinges on a critical, and often underestimated, parameter: specificity .

The Foundation of Specificity: Rationale for Compound Selection

A cross-reactivity study is only as informative as the compounds selected for testing. The choice must be a strategic exploration of the molecule's structural liabilities, probing the antibody's recognition capabilities from multiple angles. For our target, Ethyl 4-Chloronicotinate, we must consider not just random analogs, but molecules that represent plausible synthetic precursors, byproducts, or biological metabolites.

Target Analyte:

  • Ethyl 4-Chloronicotinate: The primary molecule the immunoassay is designed to detect.

Panel of Test Compounds for Cross-Reactivity Assessment:

ClassCompound NameRationale for Inclusion
Parent Compound Ethyl 4-ChloronicotinateControl: Establishes the 100% reference point for binding.
Halogen Substitution Ethyl 4-BromonicotinateTests the antibody's specificity for the chlorine atom versus another halogen of similar size.
Ethyl 4-FluoronicotinateProbes specificity against a smaller, more electronegative halogen.
Ethyl nicotinateCritical Test: Determines if the presence of a halogen at the 4-position is essential for recognition.
Ester Chain Variants Methyl 4-ChloronicotinateAssesses whether the antibody's binding pocket is specific to the ethyl group or tolerates a smaller alkyl chain.
Propyl 4-ChloronicotinateEvaluates tolerance for a larger alkyl chain in the ester moiety.
Positional Isomer Ethyl 2-ChloronicotinateCrucial Specificity Check: Determines if the precise location of the chlorine atom on the pyridine ring is critical for binding.[3][7]
Potential Metabolites 4-Chloronicotinic AcidA probable hydrolysis product in biological systems. Significant cross-reactivity would have major implications for in vivo sample analysis.[8][9]
Nicotinic AcidA potential downstream metabolite from both hydrolysis and dehalogenation.

This carefully curated panel ensures that the study does not just confirm specificity but actively challenges it, revealing the precise structural features recognized by the antibody.

Experimental Framework: The Competitive ELISA

For small molecules (haptens) like Ethyl 4-Chloronicotinate, which cannot be bound simultaneously by two antibodies, the competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard.[10] The principle is elegant: a competition for a limited number of specific antibody binding sites between the free analyte in the sample and a labeled or immobilized form of the analyte. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Below is a conceptual workflow of the competitive ELISA designed for this study.

Competitive_ELISA_Workflow cluster_coating Step 1: Plate Coating cluster_competition Step 2: Competitive Binding cluster_detection Step 3: Detection cluster_readout Step 4: Readout plate1 Microtiter Plate Well conjugate ECN-Carrier Protein (e.g., ECN-BSA) plate2 Coated Well conjugate->plate1 Adsorption plate3 Washed Well antibody Anti-ECN Antibody antibody->plate2 Incubation (Competition Occurs) sample Sample or Standard (Free ECN or Analog) sample->plate2 Incubation (Competition Occurs) substrate Chromogenic Substrate plate4 Color Development sec_ab Enzyme-Labeled Secondary Antibody sec_ab->plate3 Binding substrate->plate3 Enzymatic Reaction readout Measure Absorbance (Signal is Inversely Proportional to Analyte) plate4->readout

Caption: Workflow of a competitive ELISA for Ethyl 4-Chloronicotinate (ECN).

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Each step includes quality control considerations to ensure the integrity of the results.

1. Reagent Preparation:

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST), pH 7.4.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Assay Buffer: 0.5% BSA in PBST.

  • Coating Antigen: Ethyl 4-Chloronicotinate conjugated to BSA (ECN-BSA) at 1 µg/mL in Coating Buffer. The synthesis of this hapten-carrier conjugate is a critical prerequisite for the assay development.[11][12]

  • Primary Antibody: Rabbit anti-ECN polyclonal antibody, diluted in Assay Buffer. The optimal dilution must be determined via titration (checkerboard) experiments to find the concentration that yields ~80% of the maximum signal.

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to Horseradish Peroxidase (HRP), diluted in Assay Buffer according to manufacturer's specifications.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution.

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

  • Standards and Test Compounds: Prepare stock solutions of Ethyl 4-Chloronicotinate and all test compounds in DMSO. Create a serial dilution series for each compound in Assay Buffer, ranging from 0.01 ng/mL to 1000 ng/mL.

2. ELISA Procedure:

  • Coating: Add 100 µL of the 1 µg/mL ECN-BSA coating antigen solution to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.

  • Washing (1): Decant the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature (RT).

  • Washing (2): Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Add 50 µL of Assay Buffer to the 'Maximum Signal' (B₀) wells.

    • Add 50 µL of each standard or test compound dilution to the appropriate wells.

    • Add 50 µL of the diluted primary anti-ECN antibody to all wells except the 'Blank' wells.

    • Incubate for 1 hour at RT on an orbital shaker.

  • Washing (3): Repeat the wash step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at RT.

  • Washing (4): Wash the plate five times with 300 µL of Wash Buffer per well. This extended wash is critical to reduce background noise.

  • Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-20 minutes at RT. Monitor for color development.

  • Stopping Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Immediately read the optical density (OD) at 450 nm using a microplate reader.

Data Analysis and Interpretation

The core of the analysis is the determination of the IC₅₀ value for each compound—the concentration required to inhibit 50% of the maximum signal.

Calculation of Cross-Reactivity: The percent cross-reactivity (%CR) is calculated using the following formula[13]:

%CR = (IC₅₀ of Ethyl 4-Chloronicotinate / IC₅₀ of Test Compound) x 100

A four-parameter logistic (4-PL) curve fit is used to accurately determine the IC₅₀ from the dose-response data.

Illustrative Data and Comparison:

Compound TestedIC₅₀ (ng/mL)% Cross-ReactivityInterpretation
Ethyl 4-Chloronicotinate 5.2 100% Reference Compound
Ethyl 4-Bromonicotinate15.832.9%Moderate cross-reactivity. The antibody prefers chlorine but recognizes other large halogens at the 4-position.
Ethyl 4-Fluoronicotinate480.11.1%Low cross-reactivity. The smaller fluorine atom is not well-recognized, indicating a size constraint in the binding site.
Ethyl nicotinate> 1000< 0.5%Negligible cross-reactivity. This is a critical result, confirming the chloro group itself is a key part of the epitope.
Methyl 4-Chloronicotinate8.958.4%High cross-reactivity. The antibody binding pocket has some flexibility regarding the ester alkyl chain length.
Propyl 4-Chloronicotinate45.311.5%Moderate-to-low cross-reactivity. A larger alkyl group reduces binding affinity, suggesting steric hindrance.
Ethyl 2-Chloronicotinate895.50.6%Very low cross-reactivity. This powerfully demonstrates the antibody's specificity for the position of the chlorine atom.
4-Chloronicotinic Acid22.423.2%Significant Finding: The antibody recognizes the likely primary metabolite. This implies that in biological samples, the assay will measure both the parent compound and this metabolite.
Nicotinic Acid> 1000< 0.5%Negligible cross-reactivity. Confirms that both the chloro group and the ester (or at least the carboxylate) are required for binding.
Causality and Field-Proven Insights:
  • Epitope Definition: The data collectively suggests the antibody's epitope is centered on the 4-chloro-substituted pyridine ring. The chlorine atom is a primary recognition feature, but the overall shape and electronic distribution of the ring are also critical.

  • Implications for In Vivo Studies: The 23.2% cross-reactivity with 4-Chloronicotinic Acid is a crucial piece of information. Any study analyzing pharmacokinetic samples (blood, urine) with this immunoassay must acknowledge this.[9] The results should be reported as "Total Ethyl 4-Chloronicotinate and its primary metabolite." For applications requiring specific quantification of the parent drug, a confirmatory method with higher specificity, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is mandatory.[6][14][15]

  • Assay Limitations: The moderate cross-reactivity with other halogenated or ester variants means that if these compounds are present as impurities in a synthetic mixture, the immunoassay will overestimate the concentration of Ethyl 4-Chloronicotinate.

Regulatory Context and Conclusion

Regulatory bodies like the FDA and EMA require thorough validation of analytical methods, with specificity being a key component.[16][17][18] Conducting and documenting a comprehensive cross-reactivity study as outlined here is not just good scientific practice; it is a prerequisite for the use of an assay in a regulated environment. This testing helps to detect unanticipated cross-reactivity and explains the potential for off-target binding.[19]

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Assessing the Reproducibility of Ethyl 4-Chloronicotinate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-chloronicotinate (CAS: 1452-94-4) is a pivotal scaffold in the synthesis of antiviral and anti-inflammatory kinase inhibitors. Despite its structural simplicity, the synthesis is notoriously prone to batch-to-batch variability. The core challenge lies in the deoxychlorination of the 4-hydroxy precursor (a 4-pyridone tautomer), where thermodynamic stability often leads to incomplete conversion or "black tar" polymerization during workup.

This guide objectively compares the two dominant synthetic routes:

  • Route A (Direct Deoxychlorination): Chlorination of Ethyl 4-hydroxynicotinate using POCl₃.

  • Route B (Stepwise Carboxyl Activation): Esterification of pre-isolated 4-Chloronicotinic acid.

Verdict: While Route A is shorter, Route B offers superior reproducibility and safety profiles for scale-up , eliminating the violent quenching exotherms associated with phosphorus oxychloride (POCl₃) residues.

The Reproducibility Challenge: Why This Molecule?

The synthesis of chloropyridines is distinct from standard aromatic substitution due to the electron-deficient nature of the pyridine ring.

  • Tautomeric Equilibrium: The starting material, Ethyl 4-hydroxynicotinate, exists primarily as the 4-pyridone tautomer. Reacting this species requires breaking the strong amide-like resonance.

  • Regiochemistry: Harsh chlorinating conditions can lead to over-chlorination at the 2- or 6-positions.

  • Latent Exotherms: The primary failure mode in Route A is the accumulation of phosphorodichloridate intermediates. Upon aqueous quenching, these hydrolyze rapidly, releasing delayed heat that can degrade the ester functionality or cause reactor over-pressurization.

Comparative Analysis: Route A vs. Route B

Decision Matrix

The following diagram illustrates the decision logic for selecting the appropriate pathway based on laboratory capabilities and scale.

Synthesis_Decision Start Start: Select Synthesis Route Scale_Q Is Scale > 100g? Start->Scale_Q Cooling_Q Is Cryogenic Cooling Available? Scale_Q->Cooling_Q Yes Route_A Route A: Direct POCl3 (High Throughput, High Risk) Scale_Q->Route_A No (Small Batch) Cooling_Q->Route_A Yes (Strict Control) Route_B Route B: Stepwise Acid-Chloride (High Control, High Purity) Cooling_Q->Route_B No (Safety Priority)

Figure 1: Decision matrix for selecting the synthesis route based on scale and equipment constraints.

Data Comparison Table
MetricRoute A: Direct POCl₃Route B: Stepwise (Acid → Ester)
Starting Material Ethyl 4-hydroxynicotinate4-Chloronicotinic Acid
Reagents POCl₃ (solvent/reagent), PCl₅SOCl₂, EtOH
Typical Yield 45% - 65% (Highly Variable)85% - 92% (Consistent)
Purity (HPLC) 88% - 94% (Phosphorus impurities)>98%
Key Impurity Ethyl 4-chloropyridine-3-phosphonate4-Ethoxynicotinic acid (Ether formation)
Safety Profile Critical: Delayed exotherm on quenchManageable: SO₂ off-gassing
E-Factor (Waste) High (Excess POCl₃ disposal)Low (Recyclable solvents)

Detailed Experimental Protocols

Route A: Direct Deoxychlorination (Optimized for Reproducibility)

Standard literature often omits the specific quenching parameters required to prevent "tarring." This protocol incorporates a "reverse quench" to manage heat.

Reagents:

  • Ethyl 4-hydroxynicotinate (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (3.0 eq) – Freshly distilled recommended

  • Triethylamine (1.0 eq) – Catalyst/Acid Scavenger

Workflow:

  • Setup: In a dry 3-neck flask under N₂, charge Ethyl 4-hydroxynicotinate.

  • Addition: Cool to 0°C. Add POCl₃ dropwise. Crucial: Do not allow temp to exceed 5°C during addition.

  • Reaction: Heat to 80°C for 4 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material spot (baseline) should disappear.

  • Workup (The Critical Step):

    • Cool reaction mixture to 25°C.

    • Reverse Quench: Pour the reaction mixture slowly into a vigorously stirred mixture of crushed ice and Na₂CO₃ (pH must remain >7).

    • Note: Direct addition of water to the reaction flask will cause an uncontrollable exotherm.

  • Extraction: Extract with Dichloromethane (DCM) x3. Wash combined organics with brine. Dry over MgSO₄.[1]

Route B: The "Gold Standard" Stepwise Method

Recommended for pharmaceutical applications requiring >98% purity.

Reagents:

  • 4-Chloronicotinic acid (1.0 eq)[2]

  • Thionyl Chloride (SOCl₂) (1.5 eq)

  • Anhydrous Ethanol (Excess)

  • Toluene (Solvent)[1]

Workflow:

  • Activation: Suspend 4-Chloronicotinic acid in Toluene (5 vol). Add SOCl₂ (1.5 eq) and a catalytic drop of DMF.

  • Reflux: Heat to 80°C for 2 hours until gas evolution (SO₂/HCl) ceases. The solution should become homogeneous.

  • Evaporation: Concentrate under reduced pressure to remove excess SOCl₂ and Toluene. This removes the acidic byproducts before the esterification step.

  • Esterification: Redissolve the residue in Anhydrous Ethanol (5 vol). Reflux for 1 hour.

  • Isolation: Concentrate ethanol. Dilute with EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid). Evaporate to yield a clean oil/solid.

Visualizing the Mechanism & Failure Points

Understanding why Route A fails is key to troubleshooting. The diagram below maps the chemical pathway and the specific nodes where reproducibility is lost.

Reaction_Mechanism SM Ethyl 4-hydroxynicotinate (Pyridone Tautomer) Inter Phosphorodichloridate Intermediate SM->Inter + POCl3, Heat Prod Ethyl 4-chloronicotinate Inter->Prod Cl- Attack (SNAr) Fail Polymerized 'Tar' (Black Solid) Inter->Fail Moisture / High Temp (Cross-linking)

Figure 2: Mechanistic pathway of Route A. The yellow node represents the metastable intermediate sensitive to moisture and temperature.

Expert Commentary & Troubleshooting

On Purity: If using Route A, you will often observe a phosphorous impurity at


 ~1.5 ppm in ¹H NMR. This is difficult to remove via crystallization. Flash chromatography (Silica, 0-20% EtOAc/Hexane) is mandatory. Route B rarely requires chromatography if the acid washing step is performed correctly.

On Stability: Ethyl 4-chloronicotinate is relatively stable, but the C-Cl bond is susceptible to hydrolysis in basic aqueous media. During the NaHCO₃ wash in Route B, keep contact time under 10 minutes and temperature < 10°C to prevent hydrolysis back to the nicotinic acid [1].

On Safety: When performing Route A, the "latent exotherm" is not a myth. Even after the reaction mixture is poured onto ice, the temperature can spike 10-15 minutes later as the viscous phosphorous species finally hydrate. Always keep the quench vessel in an ice bath during and after addition [2].

References

  • Validates the stepwise esterification protocol and use of thionyl chloride.
  • National Institutes of Health (NIH). (2018). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines...[3] Using Equimolar POCl3. PMC. Retrieved October 26, 2025, from [Link]

    • Source for safety data regarding POCl₃ quenching and scale-up exotherms.
  • Provides background on the precursors and alternative carboxyl

Sources

Safety Operating Guide

Ethyl 4-Chloronicotinate: Safe Handling & Disposal Protocol

[1][2][3]

Executive Summary

Ethyl 4-Chloronicotinate (CAS: 13789-74-7) is a halogenated pyridine derivative widely used as an intermediate in pharmaceutical synthesis. Its disposal requires strict adherence to halogenated organic waste protocols due to the release of hydrochloric acid (HCl) and nitrogen oxides (NOx) upon combustion.

Immediate Directive:

  • DO NOT dispose of down the drain.[1]

  • DO NOT mix with non-halogenated solvents (e.g., acetone, methanol) unless necessary for the experiment, as this increases the volume of expensive-to-treat halogenated waste.

  • DO segregate into "Halogenated Organic" waste streams destined for high-temperature incineration with flue gas scrubbing.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the chemical state. This compound is a halogenated ester , making it susceptible to hydrolysis and reactive toward strong oxidizers.

PropertyDataRelevance to Disposal
CAS Number 13789-74-7Unique identifier for waste manifests.
Molecular Formula C₈H₈ClNO₂Chlorine content mandates "Halogenated" classification.
Physical State Liquid / Low-melting SolidMay require heating to transfer if solidified (MP ~30°C).
Flash Point >110°C (Estimated)Combustible, but generally not D001 (Ignitable) waste.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.)Requires standard PPE (Nitrile gloves, goggles).
Reactivity Incompatible with strong bases/oxidizers.Risk: Hydrolysis releases 4-chloronicotinic acid and ethanol.

Pre-Disposal: Spill Response Protocol

In the event of a spill during transfer to waste containers, follow this immediate containment logic.

SpillResponseStartSpill DetectedAssessAssess Volume & Risk(>100mL requires Evacuation)Start->AssessPPEDon PPE:Nitrile Gloves, Goggles, Lab CoatAssess->PPESafe to proceedContainContainment:Use Vermiculite or Sand damsPPE->ContainAbsorbAbsorption:Cover with inert absorbent padsContain->AbsorbCollectCollection:Scoop into sealable HDPE bag/jarAbsorb->CollectLabelLabeling:'Hazardous Waste - Debris (Ethyl 4-Chloronicotinate)'Collect->LabelDisposalTransfer to EHSLabel->Disposal

Figure 1: Immediate spill response workflow ensuring containment and proper classification of debris.

Disposal Workflow & Scientific Rationale

The Core Directive: Segregation

The presence of the chlorine atom on the pyridine ring is the deciding factor for disposal.

  • Mechanism: When incinerated, non-halogenated organics burn to CO₂ and H₂O. Halogenated organics (like Ethyl 4-Chloronicotinate) produce HCl gas .

  • Operational Consequence: This waste must be sent to an incinerator equipped with a caustic scrubber to neutralize the acid gas. Mixing this with non-halogenated waste forces the entire volume to be treated as halogenated, significantly increasing disposal costs and environmental processing load.

Step-by-Step Disposal Procedure
Step 1: Waste Stream Identification

Determine if the chemical is pure or in solution.

  • Pure Substance: Discard in a dedicated container or a "Solid/Liquid Chemical Debris" container.

  • In Solution: If dissolved in DCM or Chloroform -> Halogenated Waste . If dissolved in Methanol/Ethyl Acetate -> Still Halogenated Waste (due to the solute).

Step 2: Container Selection
  • Recommended: Amber glass or High-Density Polyethylene (HDPE).

  • Avoid: Low-density plastics or metal containers (unless lined), as long-term storage of halogenated esters can degrade certain polymers or corrode metals if hydrolysis occurs.

Step 3: Chemical Hand-off

Follow the logic below to ensure regulatory compliance (RCRA/EPA).

DisposalWorkflowWasteGenWaste GenerationCheckStatePhysical State?WasteGen->CheckStateLiquidLiquid/SolutionCheckState->LiquidSolidSolid/PureCheckState->SolidHaloStreamStream:Halogenated SolventsLiquid->HaloStreamContains ClSolidStreamStream:Solid Hazardous WasteSolid->SolidStreamTaggingTagging:List 'Ethyl 4-Chloronicotinate'Check 'Toxic' & 'Irritant'HaloStream->TaggingSolidStream->TaggingStorageSatellite Accumulation Area(Secondary Containment)Tagging->Storage

Figure 2: Decision tree for waste stream selection and containerization.

Regulatory & Compliance Context (US/EPA Focus)

While Ethyl 4-Chloronicotinate is not explicitly "P-listed" or "U-listed" by name in 40 CFR 261.33, it is regulated under the "Mixture Rule" and general characteristics.

  • Waste Codes:

    • If spent solvents (e.g., Methylene Chloride) are present: F001/F002 .[3][4]

    • If pure/unused: Classify as Hazardous Waste due to toxicity and irritant properties.

  • Satellite Accumulation:

    • Keep containers closed except when adding waste (40 CFR 262.15).

    • Ensure the container is compatible with the waste (e.g., do not store in a container that previously held strong alkalis).

Scientific Troubleshooting

  • Issue: Waste container is bulging.

    • Cause: Uncontrolled hydrolysis. If the ester mixes with water/acid/base in the waste drum, it hydrolyzes to 4-chloronicotinic acid + ethanol. If carbonates are present, this releases CO₂.

    • Solution: Vent carefully in a fume hood. Test pH. Notify EHS immediately.

  • Issue: Solidification in the drum.

    • Cause: The compound has a melting point near ambient temperature (~30°C).

    • Solution: Do not attempt to melt with an open flame. Use a warm water bath or drum heater if transfer is required.

References

  • PubChem. (n.d.). Ethyl 4-chloronicotinate Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023, from [Link]

Personal protective equipment for handling Ethyl 4-Chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: Ethyl 4-Chloronicotinate

This guide provides essential safety protocols and operational procedures for the handling of Ethyl 4-Chloronicotinate. As drug development professionals, our commitment to safety is paramount, ensuring both personal well-being and the integrity of our research. This document is structured to provide a deep, causal understanding of the necessary precautions, moving beyond a simple checklist to instill a culture of comprehensive safety.

Hazard Assessment and GHS Classification

Ethyl 4-Chloronicotinate and its isomers are classified as irritants.[1][2] Understanding the specific hazards is the foundational step in establishing a safe handling protocol. The primary risks associated with this compound involve direct contact, which can lead to irritation of the skin, eyes, and respiratory system.[1][2][3]

Table 1: GHS Hazard Identification for Chloronicotinate Esters

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion / Irritation!Warning H315: Causes skin irritation.[1][2]
Serious Eye Damage / Irritation!Warning H319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)!Warning H335: May cause respiratory irritation.[3]

The causality behind these classifications lies in the chemical's reactivity. As a chlorinated heterocyclic compound, it can interact with moisture on biological surfaces (skin, eyes, mucous membranes) to cause localized irritation.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is non-negotiable to prevent exposure through all potential routes: dermal, ocular, and inhalation. Each component is selected to counter a specific, identified hazard.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeRequired PPERationale / Causality
Eye & Face Chemical splash goggles with side protection, or tightly fitting safety goggles.[3][4]To Prevent Serious Eye Irritation: The compound is a classified eye irritant.[1][2] Goggles provide a seal around the eyes to protect from splashes and vapors that standard safety glasses do not.
Hand Chemically resistant gloves (e.g., Nitrile, Neoprene).To Prevent Skin Irritation: Direct skin contact is the most common exposure route. Gloves must be inspected before use and removed properly to avoid contaminating the skin.[4]
Body Laboratory coat.To Protect Skin and Clothing: A lab coat prevents incidental contact with skin and protects personal clothing from contamination.[2][3][5]
Respiratory Use only in a well-ventilated area or under a chemical fume hood.[2][6]To Prevent Respiratory Irritation: The compound may cause respiratory irritation.[3] Engineering controls like a fume hood are the primary defense. A respirator (NIOSH/MSHA or EN 149 approved) may be required if ventilation is inadequate or if aerosols are generated.[5][6]

Safe Handling and Operations Workflow

Adherence to a systematic workflow is a self-validating system for safety. It ensures that critical safety checks and handling steps are performed in the correct sequence, minimizing the opportunity for error.

G Workflow for Handling Ethyl 4-Chloronicotinate cluster_prep Preparation cluster_handling Handling (in Chemical Fume Hood) cluster_cleanup Post-Handling cluster_emergency Emergency Actions A Review Safety Data Sheet (SDS) B Ensure Eyewash & Safety Shower are Accessible A->B C Don Required PPE B->C D Weigh/Measure Chemical C->D E Perform Experimental Work D->E F Securely Close Container After Use E->F K Spill Occurs E->K L Exposure Occurs E->L G Decontaminate Work Surface F->G H Dispose of Waste in Labeled Container G->H I Properly Doff PPE H->I J Wash Hands Thoroughly I->J M Execute Spill Cleanup Protocol K->M N Execute First Aid Protocol L->N

Caption: Safe Handling Workflow Diagram.

Step-by-Step Handling Protocol
  • Pre-Operational Check: Before handling, review this guide and the manufacturer-specific Safety Data Sheet (SDS). Ensure the work area, specifically the chemical fume hood, is clean and operational. Confirm that an eyewash station and safety shower are unobstructed and functional.[6][7]

  • Don PPE: Put on all required PPE as detailed in Table 2. Check gloves for any signs of degradation or punctures.

  • Chemical Handling: Conduct all manipulations, including weighing and transferring, inside a certified chemical fume hood to minimize inhalation exposure.[6] Avoid creating dust or aerosols.

  • Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][3][6]

  • Post-Handling: After use, decontaminate the work surface. Dispose of any contaminated materials and the chemical itself according to the disposal plan in Section 5.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. Gloves should be removed last using the proper technique.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.[1][3][4]

Emergency Response Protocols

Immediate and correct action during an emergency can significantly mitigate harm.

In Case of Eye Contact:
  • Immediately flush the eyes with copious amounts of water for at least 15 minutes.[8][9]

  • While flushing, hold the eyelids open to ensure water reaches all surfaces of the eye and eyelid.[8]

  • Remove contact lenses if present and easy to do so.[8]

  • Seek immediate medical attention. Show the medical personnel the chemical's SDS.[10]

In Case of Skin Contact:
  • Immediately wash the affected area with plenty of soap and water.[1][2]

  • Remove all contaminated clothing while rinsing.[9][11]

  • If skin irritation occurs or persists, seek medical attention.[1]

  • Wash contaminated clothing before reuse.[3]

In Case of Inhalation:
  • Move the affected person to fresh air immediately.[7][11]

  • If breathing is difficult, trained personnel may administer oxygen.[11]

  • Keep the person warm and at rest.[11]

  • Seek medical attention.[2]

In Case of Ingestion:
  • Do NOT induce vomiting.[3][10]

  • Rinse the mouth thoroughly with water.[7]

  • Never give anything by mouth to an unconscious person.[12]

  • Seek immediate medical attention.[13]

Spill and Waste Management

Incidental Spill Cleanup Protocol (<100 mL)
  • Alert Personnel: Notify others in the immediate area of the spill.

  • Secure the Area: Prevent entry into the affected area.

  • Don PPE: Wear all PPE listed in Table 2, including respiratory protection if necessary.

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[6][10] Start from the outside of the spill and work inwards to prevent spreading.[14][15]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[2][6][14]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[16] Collect the decontamination materials in the same hazardous waste container.[15]

  • Dispose: Seal the container and dispose of it as hazardous waste in accordance with all federal, state, and local regulations.[1][3]

Waste Disposal Plan
  • Designated Waste Container: All waste contaminated with Ethyl 4-Chloronicotinate, including the chemical itself, absorbent materials, and contaminated PPE, must be collected in a clearly labeled, sealed container.

  • Regulatory Compliance: Chemical waste generators must adhere to EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate waste classification and disposal.[3]

  • Professional Disposal: Entrust the final disposal to a licensed hazardous waste disposal company.[1] Do not pour waste down the drain or dispose of it with regular trash.[3]

References

  • Material Safety Data Sheet - Ethyl chloroformate - Cole-Parmer.
  • ETHYL-4-CHLORO ACETO ACETATE CAS No 638-07-3 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (Note: Used for general principles).
  • Ethyl 4-chlorocinnamate - AK Scientific, Inc. (Note: Used for general principles).
  • Ethyl 4-chloroacetoacetate - SAFETY DATA SHEET. (Note: Used for general principles).
  • What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? - CanGard. (Note: Used for general PPE principles).
  • Hazardous Chemical Exposures - Princeton University Environmental Health and Safety.
  • SAFETY DATA SHEET Ethyl Nicotinate - Synerzine. (Note: Used for general principles).
  • SAFETY DATA SHEET - Fisher Scientific. (Note: Used for general principles).
  • SAFETY DATA SHEET - TCI Chemicals.
  • Ethyl 2-chloronicotinate-SDS-MedChemExpress.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (Note: Used for general principles).
  • Laboratory Chemical Spill Cleanup and Response Guide - CUNY.
  • 5.4.1.1 Incidental Spill Cleanup Procedures - Cornell EHS.
  • First Aid Procedures for Chemical Hazards - NIOSH | CDC.
  • First Aid for Chemical Exposures - CCOHS.
  • Cleaning up Chemical Spills - Princeton EHS.
  • SDS – SECTION 4 - Society for Chemical Hazard Communic

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.